molecular formula C6H10O2 B087869 Dihydro-4,4-dimethyl-2(3H)-furanone CAS No. 13861-97-7

Dihydro-4,4-dimethyl-2(3H)-furanone

Cat. No.: B087869
CAS No.: 13861-97-7
M. Wt: 114.14 g/mol
InChI Key: LZAKUZBAAQDJCF-UHFFFAOYSA-N
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Description

Dihydro-4, 4-dimethyl-2(3H)-furanone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-4, 4-dimethyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Dihydro-4, 4-dimethyl-2(3H)-furanone has been primarily detected in saliva.
Dihydro-4,4-dimethyl-2(3H)-furanone is a gamma-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAKUZBAAQDJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160731
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13861-97-7
Record name β,β-Dimethyl-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
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Foundational & Exploratory

Dihydro-4,4-dimethyl-2(3H)-furanone CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the gamma-butyrolactone class of organic compounds, serves as a crucial building block in synthetic organic chemistry.[1] Gamma-butyrolactones are characterized by a five-membered ring containing a lactone functional group.[1][2] The structural rigidity and inherent functionality of this scaffold make it a valuable synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, offering insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 13861-97-7 .[3][4][5] It is essential to distinguish this compound from its hydroxylated analog, DL-Pantolactone (CAS Number 79-50-5), which shares the same carbon skeleton but possesses a hydroxyl group at the 3-position.[6][7]

The core properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 13861-97-7[3][4][5]
Molecular Formula C₆H₁₀O₂PubChem
Molecular Weight 114.14 g/mol PubChem
IUPAC Name 4,4-dimethyloxolan-2-one[5]
Synonyms 4,4-Dimethylbutyrolactone, γ,γ-Dimethyl-γ-butyrolactone[5]
SMILES CC1(C)CC(=O)O1[4]
Purity (Typical) >97%[4]

Synthesis and Mechanistic Considerations

The synthesis of γ-butyrolactones such as this compound often involves the cyclization of a linear precursor containing appropriately positioned functional groups. A common and effective strategy is the reduction of a corresponding succinic anhydride derivative, followed by acid-catalyzed intramolecular cyclization.

The choice of reducing agent is critical; sodium borohydride is frequently employed due to its selectivity and mild reaction conditions. The mechanism proceeds via the nucleophilic attack of the hydride on one of the carbonyl groups of the anhydride, leading to a carboxylate and an aldehyde intermediate. Subsequent workup with acid protonates the carboxylate and facilitates the intramolecular esterification (lactonization) to form the stable five-membered ring.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 3,3-Dimethylsuccinic Anhydride) B Reduction (e.g., NaBH₄ in Anhydrous THF) A->B Step 1 C Intermediate (Sodium 4-carboxy-3,3-dimethylbutanoate) B->C Step 2 D Acidification & Cyclization (Aqueous HCl) C->D Step 3 E Crude Product (this compound) D->E Step 4 F Purification (Distillation or Chromatography) E->F Step 5 G Final Product F->G Step 6

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Generalized Synthesis

This protocol describes a representative method for synthesizing γ-butyrolactones from a succinic anhydride precursor.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted succinic anhydride in an anhydrous solvent such as Tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C using an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5°C. The causality here is to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with hydrochloric acid (HCl) until the pH is ~2. This step is self-validating; effervescence indicates the neutralization of excess reducing agent, and the pH drop ensures the protonation required for cyclization.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude lactone via vacuum distillation or column chromatography to obtain the final, high-purity product.

Analytical Characterization

Accurate structural elucidation and purity assessment are non-negotiable in scientific research. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Chromatographic Analysis: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.[5] A reverse-phase method is typically suitable for this moderately polar compound.

G cluster_1 Analytical Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Prep->Inject Separate Separation on C18 Column (Isocratic or Gradient Elution) Inject->Separate Detect Detection (UV or MS Detector) Separate->Detect Analyze Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze

Caption: Standard workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water.[5] For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or an MS detector.

    • Injection Volume: 10 µL.

  • Data Acquisition: Inject the sample and record the chromatogram. The retention time provides qualitative identification (when compared to a standard), while the peak area allows for quantitative purity assessment.

Spectroscopic Characterization
TechniqueExpected SignatureRationale
Infrared (IR) Strong absorption at ~1770 cm⁻¹Characteristic of the C=O stretch in a five-membered lactone ring.[8]
¹H NMR Singlet (~1.2 ppm, 6H), Two Triplets (~2.0 and ~2.5 ppm, 4H)The gem-dimethyl protons would appear as a singlet. The two methylene groups (C2 and C3) would appear as triplets due to coupling with each other.
¹³C NMR Carbonyl carbon (~177 ppm), Quaternary carbon (~45 ppm), Two Methylene carbons (~35, ~30 ppm), Methyl carbons (~25 ppm)Distinct signals corresponding to the unique carbon environments in the molecule.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 114Corresponds to the molecular weight of the compound.

Applications in Drug Development and Research

The furanone core is a privileged scaffold in medicinal chemistry and specialty chemical synthesis.[9] While specific applications for this compound are proprietary or part of ongoing research, its utility can be understood through the lens of related structures.

  • Chiral Intermediate: The lactone can be stereoselectively modified or used as a precursor to generate chiral centers, which is fundamental in the synthesis of enantiomerically pure pharmaceuticals.[9]

  • Pharmacophore Component: The lactone ring can act as a bioisostere for other functional groups or serve as a key interaction point with biological targets.

  • Precursor for Novel Compounds: It is a versatile starting material for creating more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.[9] For instance, the related (R)-4-n-propyl-dihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[10]

Conclusion

This compound (CAS: 13861-97-7) is a valuable chemical building block with significant potential in various scientific domains. Its straightforward synthesis, stable structure, and versatile reactivity make it an important tool for chemists. This guide has provided a foundational understanding of its properties, synthesis, and analysis, offering a self-validating framework for its effective use in the laboratory. Continued exploration of this and related furanones is poised to contribute to advancements in drug discovery and materials science.

References

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

  • SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(3H)-Furanone, dihydro-3,4-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis-. Retrieved from [Link]

  • Human Metabolome Database. (2014). Showing metabocard for this compound (HMDB0061929). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

Sources

Dihydro-4,4-dimethyl-2(3H)-furanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Dihydro-4,4-dimethyl-2(3H)-furanone

Abstract: this compound (CAS No. 13861-97-7) is a five-membered γ-lactone whose structural simplicity belies its significance as a versatile intermediate in modern organic synthesis. The presence of a sterically influential gem-dimethyl group at the C4 position imparts unique reactivity and conformational rigidity, making it a valuable building block, notably in the synthesis of advanced pharmaceutical agents. This guide provides an in-depth analysis of its molecular architecture, spectroscopic signature, plausible synthetic routes, and critical applications, with a focus on its role in the development of targeted cancer therapeutics. Methodologies are presented to provide researchers and drug development professionals with a practical framework for its synthesis and characterization.

This compound, also known as 4,4-dimethyl-γ-butyrolactone, is a saturated heterocyclic compound belonging to the gamma-butyrolactone class of organic molecules.[1][2] Its structure is characterized by a tetrahydrofuran ring bearing a ketone at the C2 position and a gem-dimethyl substitution at the C4 position.[1] This arrangement creates a stable, yet reactive, scaffold. While structurally related to the well-studied pantolactone, it lacks the C3 hydroxyl group, leading to distinct chemical properties and applications.[3] Its primary value in the pharmaceutical industry stems from its use as a precursor in multi-step syntheses where the lactone moiety can be strategically opened or modified. A key application that underscores its importance is its use in the preparation of pyridazinone-based inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a target of interest in oncology.[1]

Molecular Structure and Physicochemical Properties

The utility of any synthetic building block is fundamentally tied to its structure and properties. This section details the core identity and analytical profile of this compound.

Chemical Identity

A clear identification of the molecule is critical for regulatory and experimental consistency.

Identifier Value Source(s)
IUPAC Name 4,4-Dimethyloxolan-2-one[4]
CAS Number 13861-97-7[1][2][4]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2][4]
Canonical SMILES CC1(CC(=O)OC1)C[2]
InChI Key LZAKUZBAAQDJCF-UHFFFAOYSA-N[2][4]
Synonyms 4,4-Dimethylbutyrolactone, this compound[1][4]
Structural Elucidation & Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.

    • A sharp singlet at approximately 1.2 ppm, integrating to 6H, corresponding to the two magnetically equivalent methyl groups (C(CH₃)₂). The gem-dimethyl configuration ensures their equivalence.

    • A triplet at approximately 2.0-2.2 ppm, integrating to 2H, for the C3 methylene protons (-CH₂-C=O). These protons are adjacent to the carbonyl group, which deshields them. They are split into a triplet by the neighboring C5 methylene protons.

    • A triplet at approximately 4.2-4.4 ppm, integrating to 2H, for the C5 methylene protons (-O-CH₂-). These protons are adjacent to the ring oxygen, causing a significant downfield shift. They are split into a triplet by the C3 methylene protons.

  • ¹³C NMR: The carbon NMR spectrum provides a clear carbon count and functional group identification.

    • A quaternary carbon signal around 35-40 ppm for the C4 atom.

    • A signal around 25-30 ppm for the two equivalent methyl carbons.

    • A methylene carbon signal around 35-40 ppm for the C3 position.

    • A methylene carbon signal significantly downfield, around 65-70 ppm, for the C5 position due to its attachment to the electronegative oxygen atom.

    • A characteristic carbonyl carbon signal in the lactone region, expected around 175-180 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carbonyl stretch. A strong, sharp absorption band is expected between 1760-1780 cm⁻¹. This frequency is characteristic of a saturated five-membered ring lactone (γ-lactone), which is higher than that of a typical acyclic ester due to ring strain. Additional bands corresponding to C-H stretching (2850-3000 cm⁻¹) and C-O stretching (1150-1250 cm⁻¹) would also be present.

Synthesis and Reactivity

The construction of the 4,4-dimethyl substituted lactone ring is a key chemical challenge. Understanding its synthesis provides insight into its potential impurities and cost-effectiveness as a starting material.

Key Synthetic Pathway: Acid-Catalyzed Lactonization

A direct and logical approach to synthesizing this compound is the intramolecular cyclization (lactonization) of its corresponding γ-hydroxy acid, 3-hydroxy-3-methylbutanoic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group.

G cluster_0 Synthesis Pathway Precursor 3-Hydroxy-3-methylbutanoic Acid Intermediate Protonated Intermediate Precursor->Intermediate H⁺ (cat.) (e.g., H₂SO₄) Product This compound Intermediate->Product -H⁺ Intramolecular Esterification Water H₂O Intermediate->Water

Caption: Acid-catalyzed intramolecular cyclization of a γ-hydroxy acid to form the target lactone.

Chemical Reactivity

The reactivity of this compound is centered on the electrophilic carbonyl carbon of the lactone. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a crucial feature exploited in drug synthesis, where the lactone can be opened by amines, alcohols, or other nucleophiles to generate a functionalized linear chain, which can then be used in subsequent transformations. The gem-dimethyl group at C4 provides steric hindrance that can influence the regioselectivity of certain reactions and locks the conformation of the ring.

Applications in Research and Drug Development

The true value of a chemical intermediate is demonstrated through its successful application in synthesizing high-value molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material in the synthesis of complex pharmaceutical scaffolds. Its utility is exemplified in the preparation of pyridazinone derivatives that function as PARP7 inhibitors.[1] Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair pathways, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other repair mechanisms like BRCA mutations.[5][6] PARP7, specifically, has been identified as a regulator of androgen receptor signaling, making it a target for prostate cancer.[7]

Workflow: Synthesis of PARP7 Inhibitor Precursors

The synthesis of pyridazinone-based PARP inhibitors often begins with the reaction of this compound with hydrazine. This reaction opens the lactone ring to form a hydrazide, which then undergoes cyclization to create the core pyridazinone heterocycle. This scaffold is then further functionalized to produce the final active pharmaceutical ingredient (API).

G cluster_1 Workflow for Pyridazinone Core Synthesis Start Dihydro-4,4-dimethyl- 2(3H)-furanone Step1 Ring Opening with Hydrazine (H₂NNH₂) Start->Step1 Intermediate Hydrazide Intermediate Step1->Intermediate Step2 Cyclization (Heat/Acid) Intermediate->Step2 Core Pyridazinone Scaffold Step2->Core Step3 Further Functionalization Core->Step3 API Final PARP7 Inhibitor Step3->API

Caption: Synthetic workflow from the lactone to a core scaffold for PARP7 inhibitors.

The choice of this compound is causal: it provides the precise four-carbon backbone with the required gem-dimethyl substitution pattern that is ultimately incorporated into the final drug structure. This avoids complex de novo synthesis of this fragment later in the process, making the overall synthesis more convergent and efficient.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. These are intended as a guide and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol: Synthesis via Lactonization of 3-Hydroxy-3-methylbutanoic Acid

Objective: To synthesize this compound through acid-catalyzed intramolecular cyclization.

Materials:

  • 3-Hydroxy-3-methylbutanoic acid[8]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and reflux condenser. Add 3-hydroxy-3-methylbutanoic acid (1.0 eq) and toluene (approx. 0.2 M concentration) to the flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.

  • Azeotropic Distillation: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Trustworthiness: This self-validating system relies on the physical removal of water to drive the reaction to completion according to Le Châtelier's principle. The progress can be visually monitored via the Dean-Stark trap.

Protocol: Analysis by HPLC

Objective: To confirm the purity of synthesized this compound using Reverse Phase HPLC.[4]

Instrumentation & Reagents:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column)[4]

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical starting point could be 40:60 Acetonitrile:Water.

  • Sample Preparation: Dissolve a small amount of the synthesized lactone in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, as the carbonyl group has a weak n→π* transition).

  • Analysis: A pure sample should yield a single major peak at a characteristic retention time. The peak area can be used for quantitative analysis against a standard curve.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related lactones and general chemical safety principles should be applied.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases (which can catalyze hydrolysis).

Conclusion

This compound is a structurally precise and synthetically valuable γ-lactone. Its molecular architecture, defined by the stable lactone ring and the C4 gem-dimethyl group, dictates its utility as a robust intermediate. The demonstrated application in the synthesis of PARP7 inhibitors highlights its direct relevance to modern drug discovery and development, offering a reliable and efficient entry point to complex heterocyclic scaffolds. The predictive spectroscopic analysis and established synthetic protocols provided herein offer a comprehensive foundation for researchers to leverage this important molecule in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Physical Properties of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-4,4-dimethyl-2(3H)-furanone, also known as 4,4-dimethyl-γ-butyrolactone, is a five-membered lactone with the chemical formula C₆H₁₀O₂. As a derivative of γ-butyrolactone (GBL), this compound is of significant interest in various fields of chemical research and development due to its potential applications as a solvent, a building block in organic synthesis, and a component in the formulation of various materials. The presence of the gem-dimethyl group at the C4 position significantly influences its physical and chemical properties compared to the parent GBL structure, impacting its stereochemistry, polarity, and reactivity.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a valuable resource for researchers and professionals working with this and related compounds. The information presented herein is synthesized from available chemical databases and literature, providing both established data and insights into the experimental methodologies for its characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and integration into chemical processes. This section details the key physical properties of this compound.

Molecular Structure and Identification
  • IUPAC Name: 4,4-dimethyloxolan-2-one[1]

  • CAS Number: 13861-97-7[2]

  • Molecular Formula: C₆H₁₀O₂[2]

  • Molecular Weight: 114.14 g/mol [3]

The structure consists of a saturated five-membered ring containing an ester group (lactone). Two methyl groups are substituted at the C4 position, adjacent to the methylene group of the lactone ring.

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [3]
Boiling Point 191.5 °C at 760 mmHg[4]
Density 0.995 g/cm³[4]
Melting Point Not Available
Solubility in Water Miscible (inferred from γ-butyrolactone)[5][6]
Solubility in Organic Solvents Expected to be soluble in polar organic solvents[6]
Appearance Colorless to pale yellow liquid[7]
Detailed Physical Characteristics

Boiling Point: The experimentally reported boiling point of 191.5 °C at atmospheric pressure (760 mmHg) is a critical parameter for its purification by distillation and for predicting its volatility.[4] The gem-dimethyl substitution likely contributes to a higher boiling point compared to unsubstituted γ-butyrolactone (GBL), which has a boiling point of approximately 204-205 °C, due to increased molecular weight and van der Waals forces.

Density: With a reported density of 0.995 g/cm³, this compound is slightly less dense than water.[4] This property is essential for calculations involving mass-to-volume conversions and for predicting its behavior in multi-phase systems.

Melting Point: The melting point for this compound is not currently reported in major chemical databases. For many simple lactones that are liquid at room temperature, the melting point is often below 0 °C.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a complete set of experimentally obtained spectra for this compound is not publicly available, its expected spectral characteristics can be inferred from its structure and comparison with related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated signals are:

  • A singlet for the six protons of the two equivalent methyl groups at the C4 position.

  • A triplet for the two protons of the methylene group at the C3 position, adjacent to the carbonyl group.

  • A triplet for the two protons of the methylene group at the C5 position, adjacent to the ring oxygen.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The expected signals include:

  • A signal for the carbonyl carbon (C2) in the downfield region.

  • A signal for the quaternary carbon (C4) bearing the two methyl groups.

  • Signals for the two methylene carbons (C3 and C5).

  • A signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the lactone ring, typically appearing in the region of 1760-1780 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 114.14. Common fragmentation pathways for γ-butyrolactones involve the loss of CO₂, C₂H₄, and cleavage of the lactone ring, which would result in characteristic fragment ions.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound or similar compounds, the following section outlines standard methodologies.

Workflow for Physical and Spectroscopic Characterization

Caption: Workflow for the purification and characterization of this compound.

Step-by-Step Methodologies

1. Boiling Point Determination (Thiele Tube Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a suitable heat transfer fluid (e.g., mineral oil).

  • Procedure:

    • Fill the small test tube with approximately 0.5-1 mL of the purified this compound.

    • Place the capillary tube, sealed end up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in the Thiele tube filled with the heat transfer fluid, ensuring the sample is fully immersed.

    • Gently heat the side arm of the Thiele tube.

    • Observe a slow, steady stream of bubbles emerging from the open end of the capillary tube as the temperature rises.

    • Once a continuous stream of bubbles is observed, remove the heat source.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8]

2. Density Measurement (Pycnometer Method)

  • Objective: To determine the mass per unit volume of the liquid.

  • Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance.

  • Procedure:

    • Clean and thoroughly dry the pycnometer.

    • Weigh the empty pycnometer accurately on an analytical balance.

    • Fill the pycnometer with the purified this compound, ensuring no air bubbles are present.

    • Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.[9][10]

3. Solubility Determination (Shake-Flask Method)

  • Objective: To determine the extent to which the compound dissolves in a particular solvent.

  • Apparatus: Vials with screw caps, analytical balance, shaker or agitator, analytical instrumentation for quantification (e.g., HPLC or GC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

    • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase).

    • Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a suitable analytical technique.[11]

4. Spectroscopic Sample Preparation

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

  • FTIR: A thin film of the liquid sample can be prepared by placing a drop between two salt plates (e.g., KBr or NaCl) for analysis.

  • GC-MS: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection into the gas chromatograph.[2][4][7]

Logical Relationships in Property Determination

The determination of physical properties follows a logical sequence, where the purity of the sample is paramount for accurate measurements.

Property_Determination_Logic A Crude Product B Purification (e.g., Distillation) A->B C Purity Assessment (e.g., GC, NMR) B->C C->B If impure D Pure Compound (>99%) C->D If pure E Physical Property Measurement (Boiling Point, Density, etc.) D->E F Spectroscopic Characterization (NMR, IR, MS) D->F G Data Analysis and Structure Confirmation E->G F->G

Caption: Logical flow for the determination of physical and spectroscopic properties.

Conclusion

This compound is a compound with a defined set of core physical properties that are crucial for its application in scientific research and industrial processes. While key parameters such as boiling point and density are documented, a notable gap exists in the publicly available experimental data for its melting point and specific solubility in various solvents. This guide provides a consolidated resource of the known physical data and outlines the standard experimental procedures for the comprehensive characterization of this and similar lactone compounds. The provided workflows and protocols serve as a practical foundation for researchers to obtain accurate and reliable data, thereby enabling a deeper understanding and more effective utilization of this versatile molecule.

References

  • University of Reading. NMR Sample Preparation. [Link]

  • LookChem. 4,4-dimethyloxolan-2-one CAS:13861-97-7 manufacturer & supplier. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubMed. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. [Link]

  • AIR Unimi. Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. [Link]

  • ResearchGate. (PDF) Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]

  • PubChem. 4,4-Dimethylbutyrolactone. [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

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  • Durham University. How to make an NMR sample. [Link]

  • Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P):. [Link]

  • PubMed. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. [Link]

  • BDMAEE. gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • PubChem. Gamma-Butyrolactone. [Link]

  • The Good Scents Company. gamma-butyrolactone 4-hydroxybutyric acid lactone. [Link]

  • RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

  • Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

  • ResearchGate. The carbonyl stretching bands in the infrared spectra of unsaturated lactones. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • RSC Education. Measuring density | Class experiment. [Link]

  • FooDB. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (FDB003392). [Link]

  • Refubium. Chapter 2 Techniques and Experimental Setup. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). [Link]

  • Scilit. Experimental determination and correlation of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) in binary (ethanol+water) solvent mixtures. [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

  • PubChem. 4,4-Dimethylbutyrolactone. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • Solubility of Things. γ-Butyrolactone. [Link]

  • ResearchGate. Original Article DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

  • Safrole. GBL or gamma-Butyrolactone: Chemistry and Facts. [Link]

  • ResearchGate. The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of... | Download Scientific Diagram. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

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Sources

An In-depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dihydro-4,4-dimethyl-2(3H)-furanone, a valuable heterocyclic compound. From its fundamental chemical identity to its synthesis and applications, this document is intended to serve as a key resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

This compound is a five-membered lactone, or cyclic ester. Its systematic IUPAC name is 4,4-dimethyloxolan-2-one . Due to its structural relation to γ-butyrolactone, it is also commonly referred to by several synonyms.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name 4,4-dimethyloxolan-2-one
Common Synonyms This compound, 4,4-Dimethyl-γ-butyrolactone, β,β-Dimethyl-γ-butyrolactone

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in synthesis and formulation. This compound is a colorless to pale yellow liquid at room temperature. Its key properties are summarized below.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 13861-97-7
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid

Synthesis of this compound

Reaction Principle: Reduction of 3,3-Dimethylsuccinic Anhydride

The synthesis proceeds via the reduction of 3,3-dimethylsuccinic anhydride. A mild reducing agent such as sodium borohydride (NaBH₄) can be employed to selectively reduce one of the carbonyl groups of the anhydride to a hydroxyl group, which then exists in equilibrium with the open-chain hydroxy acid. Subsequent acidification and heating promote intramolecular cyclization (lactonization) to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,3-Dimethylsuccinic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Hexane

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylsuccinic anhydride (10.0 g, 0.078 mol) in anhydrous THF (100 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (3.0 g, 0.079 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C. Acidify the mixture to pH 2 with 2M HCl.

  • Lactonization: Heat the acidified mixture to reflux for 2 hours to promote the cyclization to the lactone.

  • Extraction: After cooling to room temperature, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Anhydride 3,3-Dimethylsuccinic Anhydride in THF Reduction Addition of NaBH₄ at 0°C Anhydride->Reduction 1. Stirring Stir at RT for 4-6h Reduction->Stirring 2. Quench Quench with H₂O Stirring->Quench 3. Acidify Acidify with 2M HCl Quench->Acidify 4. Reflux Reflux for 2h Acidify->Reflux 5. Extract Extract with Ethyl Acetate Reflux->Extract 6. Dry Dry over Na₂SO₄ Extract->Dry 7. Concentrate Concentrate Dry->Concentrate 8. Purify Column Chromatography Concentrate->Purify 9. Product Pure this compound Purify->Product Handling_Protocol cluster_ppe Personal Protective Equipment cluster_environment Work Environment cluster_storage Storage Start Handling this compound Gloves Chemical-Resistant Gloves Start->Gloves Wear Goggles Safety Goggles/Glasses Start->Goggles Wear LabCoat Lab Coat Start->LabCoat Wear Ventilation Well-Ventilated Area (Fume Hood) Start->Ventilation Use in Container Tightly Sealed Container Start->Container Store in Conditions Cool, Dry Place Container->Conditions Incompatibles Away from Oxidizing Agents Conditions->Incompatibles

Caption: Recommended safety and handling protocol for this compound.

Conclusion

This compound is a valuable heterocyclic compound with established and potential applications in chemical synthesis and materials science. This guide provides a foundational understanding of its chemical properties, a practical protocol for its synthesis, and essential safety and handling information. As with any chemical, further research and careful experimental practice are encouraged to fully explore its potential in various scientific endeavors.

References

The Latent Therapeutic Potential of Dihydro-4,4-dimethyl-2(3H)-furanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The dihydro-4,4-dimethyl-2(3H)-furanone core, a substituted γ-butyrolactone, represents one such scaffold of burgeoning interest. While its direct derivatives are an emerging field of study, the broader furanone class has demonstrated a remarkable spectrum of biological activities. This guide synthesizes current knowledge on related furanone derivatives to project the therapeutic potential of the this compound core and to provide a strategic framework for its exploration by researchers, scientists, and drug development professionals. We will delve into the evidenced antimicrobial, anti-inflammatory, and anticancer properties of analogous compounds, offering both mechanistic insights and actionable experimental protocols to empower the next wave of discovery in this promising chemical space.

I. The this compound Core: A Structural Overview

The this compound molecule is a five-membered lactone ring with two methyl groups at the C4 position. This gem-dimethyl substitution provides steric hindrance that can influence the molecule's interaction with biological targets and impact its metabolic stability, a desirable trait in drug candidates. As a γ-butyrolactone, it is a structural motif present in numerous natural products with diverse biological activities.[1]

II. Antimicrobial Activity and Quorum Sensing Inhibition: A New Paradigm in Anti-infective Therapy

The rise of antibiotic resistance necessitates novel strategies beyond direct bactericidal or bacteriostatic action. Furanone derivatives have emerged as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[2] This anti-virulence approach offers the potential to disarm pathogens without exerting strong selective pressure for resistance.

Mechanistic Insights from Analogous Furanones

Studies on halogenated furanones and compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have revealed a competitive inhibition mechanism against acyl-homoserine lactone (AHL) signaling molecules in Gram-negative bacteria such as Pseudomonas aeruginosa.[3][4] These furanone derivatives are structural mimics of AHLs and are thought to bind to LuxR-type receptors, preventing the activation of QS-regulated genes responsible for virulence factor production and biofilm maturation.[3]

For instance, certain furanone derivatives have been shown to significantly reduce the production of virulence factors like pyocyanin, elastase, and rhamnolipids in P. aeruginosa.[4] Furthermore, the antimicrobial effect of some furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been shown to occur in an energy-dependent manner and to arrest the cell cycle in the S and G2/M phases.[5][6]

The potential for this compound derivatives to act as QS inhibitors is a compelling avenue for research. The core scaffold provides a foundation for synthetic modifications aimed at optimizing binding to bacterial QS receptors.

Quantitative Data for Furanone Derivatives (Antimicrobial and Anti-biofilm Activity)
CompoundMicroorganismActivityMetric (µg/mL)Reference
2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Candida albicansAntifungalMIC: 10-20[7]
Furanone F105Staphylococcus aureusAntibacterialMIC: 8-10[5]
Furanone C-30Pseudomonas aeruginosaAntibacterialMIC: 256-512[5]
Dihydroflavonol derivativesRAW 264.7 macrophagesAnti-inflammatory-[8]
4,5-Diaryl 3(2H)FuranonesMCF-7, HSC-3 cell linesAnticancerIC50: 7.5-10[2]
Experimental Protocol: Biofilm Inhibition Assay

This protocol details a standard method for assessing the ability of test compounds to inhibit biofilm formation by Pseudomonas aeruginosa.

1. Preparation of Bacterial Inoculum: a. Streak P. aeruginosa (e.g., PAO1 strain) on a Luria-Bertani (LB) agar plate and incubate at 37°C for 18-24 hours. b. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.02.

2. Assay Procedure: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate. b. Add the test this compound derivatives at various concentrations (typically from a stock solution in DMSO). Ensure the final DMSO concentration is non-inhibitory (e.g., ≤1%). Include a vehicle control (DMSO) and a positive control (e.g., a known biofilm inhibitor like furanone C-30). c. Incubate the plate without shaking at 37°C for 24 hours.

3. Biofilm Quantification (Crystal Violet Staining): a. Gently discard the planktonic cells from the wells. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells. c. Air-dry the plate for 20-30 minutes. d. Stain the adherent biofilms by adding 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells thoroughly with distilled water. f. Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well. g. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

4. Data Analysis: a. Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the vehicle control.

Visualizing the Quorum Sensing Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep1 Overnight culture of P. aeruginosa prep2 Dilution to OD600=0.02 prep1->prep2 assay1 Dispense culture into 96-well plate prep2->assay1 assay2 Add furanone derivatives assay1->assay2 assay3 Incubate for 24h at 37°C assay2->assay3 quant1 Wash to remove planktonic cells assay3->quant1 quant2 Crystal violet staining quant1->quant2 quant3 Solubilize stain quant2->quant3 quant4 Measure absorbance at 590 nm quant3->quant4 analysis analysis quant4->analysis Calculate % inhibition

Caption: Workflow for the crystal violet biofilm inhibition assay.

III. Anti-inflammatory Potential: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Furanone derivatives have demonstrated promising anti-inflammatory properties, suggesting that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.[9]

Mechanistic Insights from Analogous Furanones

The anti-inflammatory effects of various furanone derivatives are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[10] Some furanones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[11]

Furthermore, certain furanone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11] This is often achieved by modulating inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9] The antioxidant properties of furanones, including their ability to scavenge reactive oxygen species (ROS), also contribute to their anti-inflammatory effects.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method for evaluating the direct inhibitory effect of test compounds on the activity of the COX-2 enzyme.

1. Reagents and Materials: a. Human recombinant COX-2 enzyme. b. Arachidonic acid (substrate). c. Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol). d. Colorimetric substrate for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). e. Test compounds and a positive control (e.g., celecoxib). f. 96-well microplate and a plate reader.

2. Assay Procedure: a. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding arachidonic acid. d. Immediately add the colorimetric substrate (TMPD). e. Monitor the kinetic development of color at 590 nm for 5-10 minutes using a plate reader. The rate of color development is proportional to the peroxidase activity of COX-2.

3. Data Analysis: a. Determine the rate of reaction for each concentration of the test compound. b. Calculate the percentage of COX-2 inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_path NF-κB Pathway receptor->nfkb_path mapk_path MAPK Pathway receptor->mapk_path cox2 COX-2 nfkb_path->cox2 inos iNOS nfkb_path->inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_path->cytokines mapk_path->cox2 mapk_path->inos mapk_path->cytokines furanone This compound Derivatives furanone->nfkb_path Inhibition furanone->mapk_path Inhibition furanone->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no inflammation Inflammation prostaglandins->inflammation no->inflammation cytokines->inflammation

Caption: Potential anti-inflammatory mechanisms of furanone derivatives.

IV. Anticancer Activity: A Scaffold for Novel Oncotherapeutics

The furanone core is present in several natural and synthetic compounds with demonstrated anticancer activity.[12] This suggests that the this compound scaffold could be a valuable template for the design of new anticancer agents.

Mechanistic Insights from Analogous Furanones

The anticancer activity of furanone derivatives is often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] For example, studies on 4,5-diaryl 3(2H)-furanones have demonstrated cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, with some effects related to COX-1 inhibitory action.[2] Other furanone-containing compounds have been found to interfere with critical cellular processes such as cell cycle progression and signal transduction pathways that are often dysregulated in cancer.[14]

The specific molecular targets of many anticancer furanones are still under investigation, but their ability to induce cell death and inhibit proliferation in various cancer cell lines highlights the therapeutic potential of this class of compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions. b. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment: a. Prepare serial dilutions of the test this compound derivatives. b. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at different concentrations. Include a vehicle control and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 4 hours. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Anticancer Screening Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay prep1 Culture cancer cells prep2 Seed cells in 96-well plate prep1->prep2 treat1 Add furanone derivatives prep2->treat1 treat2 Incubate for 48-72h treat1->treat2 assay1 Add MTT reagent treat2->assay1 assay2 Incubate for 4h assay1->assay2 assay3 Solubilize formazan assay2->assay3 assay4 Measure absorbance at 570 nm assay3->assay4 analysis analysis assay4->analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

V. Synthesis and Structure-Activity Relationship (SAR) Considerations

The this compound scaffold is amenable to various synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening. A general synthetic approach involves the cyclization of appropriate precursors. For example, derivatives can be synthesized from substituted propanoic acids and various aldehydes.[8]

Key positions for derivatization include the C3 and C5 positions of the furanone ring. Introducing different substituents at these positions can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can significantly impact its biological activity. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these physicochemical properties with biological activity, guiding the rational design of more potent and selective derivatives.[12]

VI. Future Perspectives and Conclusion

The this compound core represents a promising yet underexplored scaffold in drug discovery. The wealth of data on the diverse biological activities of other furanone derivatives strongly suggests that this core structure is a fertile ground for the development of novel therapeutics. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers to embark on the systematic exploration of this compound derivatives as potential antimicrobial, anti-inflammatory, and anticancer agents. A focused and collaborative effort in this area holds the potential to unlock new therapeutic avenues for a range of human diseases.

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  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(13), 8441–8463. [Link]

  • Semenok, D., Medvedev, J., Giassafaki, L. P., Lavdas, I., Vizirianakis, I. S., Eleftheriou, P., ... & Geronikaki, A. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1782. [Link]

  • Wang, D., Li, X., Wang, Y., Li, Y., & Li, X. (2021). Design, synthesis and anti-inflammatory activity of dihydroflavonol derivatives. Medicinal Chemistry Research, 30(11), 2065–2077.
  • Popa, C. V., Vlase, L., Gheldiu, A. M., Pîrvu, A. E., & Păltinean, G. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Antibiotics, 11(11), 1508. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 14(11), 2269–2280. [Link]

  • Sung, P. J., Su, J. H., Wang, W. H., Lin, M. R., & Sheu, J. H. (2021). An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. Marine Drugs, 19(1), 44. [Link]

  • Szymański, J., Kaj, K., & Gzella, A. K. (2015). Thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 92, 141–155.
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  • Design, Synthesis, and Anticancer Properties of 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (n.d.). ResearchGate. Retrieved from [Link]

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The Elusive Presence of Dihydro-4,4-dimethyl-2(3H)-furanone in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydro-4,4-dimethyl-2(3H)-furanone, a gem-dimethyl substituted γ-butyrolactone, presents a compelling case study in the vast landscape of natural products. Despite the widespread occurrence of its structural isomers and related furanones in the biosphere, direct evidence for the natural isolation of this compound remains conspicuously absent from the current scientific literature. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential for its natural occurrence. We will delve into the established biosynthetic pathways of analogous γ-lactones, propose a scientifically grounded hypothetical biosynthesis for the title compound, and outline robust analytical methodologies for its targeted discovery and characterization in complex natural matrices. This document serves as both a roadmap for future research and a testament to the intricate and often unpredictable chemodiversity of the natural world.

Introduction: The Intrigue of a Missing Molecule

The γ-butyrolactone scaffold is a privileged structure in natural product chemistry, with its derivatives exhibiting a remarkable array of biological activities and sensory properties. From the sweet, caramel-like aroma of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in fruits to the potent signaling functions of insect pheromones, these five-membered lactones are integral components of chemical communication and flavor chemistry in diverse ecosystems.[1][2]

This compound, with its characteristic gem-dimethyl substitution at the C4 position, represents a simple yet intriguing variation on this common theme. While chemical databases confirm its existence as a synthesized molecule, a thorough review of scientific literature reveals a notable gap: the absence of its confirmed isolation from any plant, animal, or microbial source. This guide, therefore, embarks on a deductive exploration, leveraging our understanding of related natural products to illuminate the path toward potentially discovering this compound in nature.

The Biosynthetic Precedent: A Plausible Pathway to Formation

While a dedicated biosynthetic pathway for this compound has not been elucidated, we can infer a plausible route based on the well-established biosynthesis of other γ-lactones in nature. The formation of the γ-butyrolactone ring often proceeds through the cyclization of a 4-hydroxycarboxylic acid precursor.

A key metabolic hub that could provide the necessary precursors is the isoprenoid biosynthesis pathway, which is responsible for a vast array of natural products. Specifically, the degradation of certain isoprenoids can yield carboxylic acid intermediates amenable to lactonization.

A proposed biosynthetic pathway for this compound is as follows:

  • Isoprenoid Precursor: The pathway likely initiates from a C5 isoprene unit, such as isopentenyl pyrophosphate (IPP) or its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Oxidative Cleavage: Through a series of enzymatic oxidations and rearrangements, a hypothetical intermediate, 3,3-dimethyl-4-hydroxybutanoic acid, could be formed. This step is critical and would likely involve cytochrome P450 monooxygenases or other oxidative enzymes.

  • Lactonization: The final step would involve the intramolecular esterification of the hydroxyl and carboxyl groups of 3,3-dimethyl-4-hydroxybutanoic acid to form the stable five-membered ring of this compound. This cyclization can occur spontaneously or be enzyme-mediated.

Proposed Biosynthesis of this compound isoprenoid Isoprenoid Precursors (e.g., IPP, DMAPP) intermediate Hypothetical Intermediate (3,3-dimethyl-4-hydroxybutanoic acid) isoprenoid->intermediate Enzymatic Oxidation & Rearrangement furanone This compound intermediate->furanone Lactonization (Spontaneous or Enzymatic) Analytical Workflow for this compound Discovery cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation hs_spme HS-SPME gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) hs_spme->gc_ms solvent_extraction Solvent Extraction solvent_extraction->gc_ms rt_match Retention Time Matching gc_ms->rt_match ms_match Mass Spectrum Matching gc_ms->ms_match confirmation Confirmed Presence of This compound rt_match->confirmation ms_match->confirmation

Sources

An In-depth Technical Guide to the Material Safety of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide to the material safety data for Dihydro-4,4-dimethyl-2(3H)-furanone (CAS No. 13861-97-7). As a specialized gamma-lactone, this compound finds utility in various research and synthesis applications, including the preparation of novel therapeutic agents.[1] Due to a lack of specific, publicly available safety and toxicology data for this exact molecule, this guide employs a scientifically grounded approach by extrapolating from the well-characterized parent compound, gamma-Butyrolactone (GBL), and other related lactones. This methodology provides a robust framework for risk assessment and safe handling protocols, essential for researchers, chemists, and drug development professionals. The causality behind each safety recommendation is explained to ensure a self-validating system of laboratory practice.

Substance Identification and Chemical Properties

Chemical Identity

This compound is classified as a gamma-lactone, a five-membered heterocyclic ester.[1] The presence of gem-dimethyl groups at the C4 position influences its physical properties and steric interactions in chemical reactions.

IdentifierValueSource
Chemical Name This compound[2]
Synonyms 4,4-Dimethylbutyrolactone, 4,4-Dimethyloxolan-2-one[2]
CAS Number 13861-97-7[1][2]
Molecular Formula C₆H₁₀O₂Inferred
Molecular Weight 114.14 g/mol [3]
Physicochemical Properties (Predicted and Inferred)
PropertyValue for GBL (Surrogate)Expected Impact of Dimethyl Groups
Physical State Clear, colorless oily liquidLiquid
Odor Faint ester-like or pleasant odorSimilar
Boiling Point 204-205 °CSlightly Higher
Melting Point -44 °CSlightly Higher
Flash Point 94 - 101 °C (closed cup)Similar, Combustible
Density ~1.13 g/cm³ at 20-25 °CSlightly Lower
Water Solubility MiscibleReduced, but likely still soluble
Vapor Pressure 0.4 hPa at 20 °CLower

Data for GBL sourced from PubChem, Carl ROTH, and Mitsubishi Chemical Corporation.[4][5][6]

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess Spill Size & Risk Is it a minor spill? Evacuate->Assess MajorSpill Major Spill Assess->MajorSpill No MinorSpill Minor Spill Assess->MinorSpill Yes CallSafety Call Emergency Response / EH&S MajorSpill->CallSafety DonPPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->DonPPE Contain Contain spill with absorbent material (e.g., sand, vermiculite) DonPPE->Contain Cleanup Collect absorbent material into a sealed, labeled waste container Contain->Cleanup Decontaminate Decontaminate area with soap and water Cleanup->Decontaminate Dispose Dispose of waste through EH&S protocols Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocol for Minor Spill Cleanup:

  • Ensure Safety: Confirm the area is well-ventilated (fume hood is running) and there are no ignition sources. [7]2. Don PPE: Wear, at a minimum, double-layered nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.

  • Containment: Cover the spill with a non-flammable absorbent material like vermiculite, sand, or a commercial chemical absorbent pad, starting from the outside and working inwards to prevent spreading. [8]4. Collection: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a cloth or paper towels soaked in soap and water. Place all cleaning materials into the same hazardous waste container.

  • Disposal: Seal the container and arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Fire-Fighting and Stability/Reactivity

  • Flammability: The compound is a combustible liquid. Vapors can form flammable mixtures with air, especially upon heating. [5][7]* Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to cool containers. [9][7]Do not use a direct water jet, as it may spread the fire. [10]* Hazardous Combustion Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂). [11]* Chemical Stability: The material is stable under recommended storage conditions. [5]* Reactivity: It is reactive with strong oxidizing agents, strong acids, and strong bases. Contact with strong bases will cause hydrolysis to the corresponding hydroxy-carboxylate salt.

Ecological and Disposal Considerations

  • Ecotoxicity: Specific data is unavailable. However, related lactones can be harmful or toxic to aquatic life. [8][12]Do not allow the material to enter drains or waterways. [10]* Disposal: Disposal must be conducted in accordance with all federal, state, and local regulations. The material should be treated as hazardous chemical waste. It may be incinerated in a licensed facility equipped with an afterburner and scrubber. [11]Do not dispose of it down the drain.

References

  • The Good Scents Company. (n.d.). alpha-angelica lactone, 591-12-8. Retrieved from The Good Scents Company. [Link]

  • FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from FooDB. [Link]

  • DC Chemicals. (n.d.). α-Angelica lactone | 591-12-8 | MSDS. Retrieved from DC Chemicals. [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxy-3-pentenoic acid lactone, CAS Registry number 591-12-8. Retrieved from ScienceDirect. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Retrieved from the NIST WebBook. [Link]

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  • BASF PETRONAS Chemicals. (n.d.). gamma-Butyrolactone. Retrieved from BASF PETRONAS Chemicals. [Link]

  • Synerzine. (2018). Safety Data Sheet 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from Synerzine. [Link]

  • Synerzine. (2018). Safety Data Sheet 3(2H)-Furanone, 4-(acetyloxy)-2,5-dimethyl-. Retrieved from Synerzine. [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone | C4H6O2 | CID 7302. Retrieved from PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from Carl ROTH. [Link]

  • Capot Chemical. (2018). MSDS of Dihydro-4-hydroxy-2(3h)-furanone. Retrieved from Capot Chemical. [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis- | C6H10O2. Retrieved from PubChem. [Link]

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stability and degradation of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of Dihydro-4,4-dimethyl-2(3H)-furanone

Introduction: Understanding the γ-Butyrolactone Core

This compound, a substituted γ-butyrolactone, is a five-membered lactone structure that serves as a crucial intermediate and building block in the synthesis of various fine chemicals and pharmaceutical agents. Its stability is a paramount concern, directly impacting the shelf-life, efficacy, and safety profile of active pharmaceutical ingredients (APIs) and formulated products. As a cyclic ester, its core vulnerability lies in the susceptibility of the ester bond to cleavage under various environmental and chemical stresses. This guide provides a comprehensive analysis of the degradation pathways of this compound, grounded in mechanistic principles and supported by robust analytical strategies.

The gem-dimethyl substitution at the C4 position introduces unique steric and electronic effects that influence its reactivity compared to its parent compound, γ-butyrolactone (GBL). Understanding these nuances is critical for predicting degradation kinetics and developing effective stabilization strategies.

Part 1: Primary Degradation Pathways and Mechanisms

The degradation of this compound can be initiated by several factors, including pH, temperature, and light. The principal pathways are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation: The Predominant Pathway

Like all esters, lactones are susceptible to hydrolysis, which involves the cleavage of the acyl-oxygen bond.[1] This reaction is reversible and its equilibrium position is highly dependent on the pH of the medium.[2]

A. Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of the lactone is effectively irreversible and proceeds via nucleophilic acyl substitution. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This process, known as saponification, results in the formation of the corresponding carboxylate salt.

  • Mechanism: The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond of the ring and yielding the sodium salt of 4-hydroxy-3,3-dimethylbutanoic acid.[3]

  • Kinetics: Base-catalyzed hydrolysis is typically a second-order reaction, being first-order in both the lactone and the hydroxide ion. The rate is significantly faster than acid-catalyzed hydrolysis. For pharmaceuticals containing lactones, this degradation pathway is a primary concern in alkaline formulations.[4]

B. Acid-Catalyzed Hydrolysis

In an acidic aqueous environment, an equilibrium is established between the lactone and its corresponding open-chain hydroxy acid (4-hydroxy-3,3-dimethylbutanoic acid).[3][5]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the ring-opened hydroxy acid.

  • Kinetics: The hydrolysis proceeds much more rapidly in strongly acidic solutions compared to pure water. Studies on the parent compound, γ-butyrolactone (GBL), show that at a pH of 2.0, an equilibrium mixture of approximately 68% GBL and 32% gamma-hydroxybutyric acid (GHB) is reached within nine days.[5] A similar equilibrium can be anticipated for the dimethylated derivative, although the steric hindrance from the gem-dimethyl group may influence the rate constant.

The diagram below illustrates the pH-dependent hydrolysis of this compound.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH⁻) lactone Dihydro-4,4-dimethyl- 2(3H)-furanone acid 4-Hydroxy-3,3- dimethylbutanoic Acid lactone->acid H₂O, H⁺ (Hydrolysis) acid->lactone -H₂O (Lactonization) lactone_base Dihydro-4,4-dimethyl- 2(3H)-furanone salt Salt of 4-Hydroxy-3,3- dimethylbutanoic Acid lactone_base->salt OH⁻ (Saponification) G start Dihydro-4,4-dimethyl- 2(3H)-furanone intermediate Ring-Opened Intermediate (Hydroxy Acid) start->intermediate Δ (Heat) Ring-Opening product1 Decarboxylation Product (e.g., Isobutene + CO₂ + H₂O) intermediate->product1 Δ Decarboxylation product2 Other Fragments intermediate->product2 Δ Fragmentation

Caption: Plausible Thermal Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly in the near-UV spectrum, can induce degradation. [6]This is a critical consideration for drug substances and products stored in transparent or semi-transparent packaging.

  • Mechanism: The photolytic degradation of lactones is often mediated by photosensitizers or proceeds via radical mechanisms. In pharmaceutical formulations, trace amounts of metal ions (like Fe(III)) can form complexes with excipients or the drug molecule itself. Upon absorption of light, a ligand-to-metal charge transfer (LMCT) can occur, generating potent radical species that initiate degradation. [7]For this compound, this could involve the formation of an alkoxyl radical after ring-opening, leading to a cascade of further reactions.

  • Influencing Factors: The rate and extent of photolytic degradation depend on the wavelength and intensity of the light source, the duration of exposure, and the presence of photosensitizing agents in the formulation.

Part 2: Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is the cornerstone of any degradation study. The primary objective is to separate the intact parent compound from all potential degradation products and quantify its decrease over time.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

TechniqueTypical ApplicationAdvantagesConsiderations
HPLC-UV/PDA Primary stability-indicating method for quantifying the parent drug and non-volatile degradants.Versatile, robust, and widely available. Photodiode Array (PDA) detection provides spectral information for peak purity assessment.The ring-opened hydroxy acid may have a different chromophore and thus a different response factor.
LC-MS/MS Identification and structural elucidation of unknown degradation products. [4]High sensitivity and specificity. Provides molecular weight and fragmentation data crucial for identifying degradants.Requires more specialized equipment and expertise. Matrix effects can be a challenge.
GC-MS Analysis of volatile degradation products that may arise from thermal stress.Excellent separation for volatile and semi-volatile compounds. Mass spectrometry provides definitive identification.Requires derivatization for non-volatile compounds like the hydroxy acid. High injection port temperatures can cause on-instrument degradation. [8]
Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Objective: To generate degradation products of this compound under various stress conditions and to validate the analytical method's ability to resolve these from the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation: At designated time points, withdraw an aliquot of the stressed solution. If necessary, neutralize the acid or base to halt the reaction. Dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated HPLC-PDA method.

  • Peak Purity & Mass Balance: Assess the purity of the parent peak in all stressed samples using the PDA detector. Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

The workflow for a comprehensive stability study is visualized below.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Processing prep Prepare Stock Solution of This compound acid Acidic (HCl) prep->acid Expose base Basic (NaOH) prep->base Expose thermal Thermal (Heat) prep->thermal Expose photo Photolytic (Light) prep->photo Expose oxidative Oxidative (H₂O₂) prep->oxidative Expose sampling Time-Point Sampling & Neutralization acid->sampling base->sampling thermal->sampling photo->sampling oxidative->sampling hplc HPLC-PDA Analysis sampling->hplc lcms LC-MS for Unknowns hplc->lcms If unknowns appear data Data Analysis: - Assay (% Remaining) - Peak Purity - Mass Balance hplc->data

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion and Recommendations

The stability of this compound is primarily challenged by hydrolysis, especially under basic conditions. The molecule exists in a pH-dependent equilibrium with its ring-opened hydroxy acid form in acidic solutions. Thermal and photolytic stress can also induce degradation, leading to fragmentation and the formation of various byproducts.

For drug development professionals, the following recommendations are crucial:

  • Formulation pH: Maintain the formulation pH in the weakly acidic to neutral range (pH 4-6) to minimize the rate of hydrolysis and favor the stable lactone form.

  • Excipient Compatibility: Screen excipients for potential catalytic effects on degradation. Avoid strongly basic excipients.

  • Packaging: Utilize opaque or UV-protective packaging to prevent photolytic degradation.

  • Storage Conditions: Store the compound and its formulations at controlled room temperature, avoiding exposure to excessive heat.

A thorough understanding of these degradation pathways, coupled with the implementation of robust analytical methods and logical formulation strategies, is essential to ensure the stability and quality of products containing the this compound moiety.

References

  • Food and Drug Administration. (2011). dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751).
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Pérez, J., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-.
  • Ciolino, L. A., et al. (2000). The chemical interconversion of GHB and GBL: a forensic science perspective. ResearchGate. Retrieved from [Link]

  • Lee, J. H., et al. (2010). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology.
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  • ResearchGate. (n.d.). Thermal decarboxylation of b-lactones (2-oxetanones). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion. PubMed. Retrieved from [Link]

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An In-Depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-4,4-dimethyl-2(3H)-furanone, a gamma-butyrolactone derivative, is a versatile chemical intermediate with growing significance in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic profile, and key applications, with a particular focus on its emerging role as a building block in the development of novel therapeutics. Drawing upon established chemical principles and available data for structurally related compounds, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their work.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known as 4,4-dimethyl-gamma-butyrolactone, belongs to the class of gamma-butyrolactones, which are five-membered lactones.[1] Its chemical structure, characterized by a furanone ring with two methyl groups at the C4 position, imparts specific steric and electronic properties that make it a valuable synthon in organic chemistry.

While extensive literature exists for the parent compound, gamma-butyrolactone (GBL), and its various substituted analogs, this compound (CAS No. 13861-97-7) is a more specialized reagent. Its primary utility lies in its ability to introduce a gem-dimethyl substituted five-membered ring system into larger molecules, a structural motif present in various biologically active compounds.

A notable and increasingly important application of this furanone derivative is in the synthesis of innovative pharmaceuticals, particularly in the development of Poly(ADP-ribose) polymerase 7 (PARP7) inhibitors for cancer therapy.[2] This underscores the growing interest in this compound within the drug discovery and development landscape.

Synthesis and Manufacturing: Crafting the Core Structure

While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, its synthesis can be logically approached through established methods for the preparation of 4,4-disubstituted gamma-butyrolactones. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and economic feasibility.

Proposed Synthetic Pathways

Based on general principles of organic synthesis for gamma-butyrolactones, two plausible routes for the preparation of this compound are outlined below.

2.1.1. Route A: From 3,3-Dimethyl-1,4-butanediol

This approach involves the oxidation of a corresponding diol. The gem-dimethyl group is installed early in the synthetic sequence.

Synthesis_Route_A start 3,3-Dimethyl-1,4-butanediol product Dihydro-4,4-dimethyl- 2(3H)-furanone start->product Oxidation oxidant Oxidizing Agent (e.g., PCC, TEMPO) oxidant->product

Figure 1: Proposed synthesis of this compound via oxidation of 3,3-Dimethyl-1,4-butanediol.

Causality behind Experimental Choices: The selection of an oxidizing agent is critical. Milder oxidizing agents are preferred to avoid over-oxidation to the corresponding dicarboxylic acid. Pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation system would be suitable choices for this transformation, offering good yields and selectivity for the lactone.

2.1.2. Route B: From Ethyl Isovalerate

This pathway involves the creation of the lactone ring through a series of functional group transformations starting from a readily available ester.

Synthesis_Route_B start Ethyl Isovalerate intermediate1 α-Halo Ester start->intermediate1 Bromination intermediate2 Hydroxy Nitrile intermediate1->intermediate2 Cyanation product Dihydro-4,4-dimethyl- 2(3H)-furanone intermediate2->product Hydrolysis & Cyclization reagent1 NBS / AIBN reagent1->intermediate1 reagent2 KCN reagent2->intermediate2 reagent3 Acid Hydrolysis & Lactonization reagent3->product

Figure 2: A multi-step synthetic approach to this compound starting from Ethyl Isovalerate.

Expertise in Action: This route offers flexibility but requires careful control of reaction conditions at each step. The initial bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) selectively halogenates the alpha position. Subsequent nucleophilic substitution with cyanide introduces the carbon atom that will ultimately form the carbonyl group of the lactone. The final step, an acid-catalyzed hydrolysis of the nitrile and subsequent intramolecular esterification (lactonization), is a robust and well-established method for forming gamma-butyrolactones.

General Experimental Protocol (Illustrative)

The following is a generalized protocol based on the synthesis of structurally similar gamma-butyrolactones and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with the starting material (e.g., 3,3-Dimethyl-1,4-butanediol).

  • Solvent Addition: An appropriate anhydrous solvent (e.g., dichloromethane for PCC oxidation) is added to dissolve the starting material.

  • Reagent Addition: The oxidizing agent is added portion-wise to the reaction mixture at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched (e.g., by the addition of a reducing agent for excess oxidant) and filtered. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical and Physical Properties

Precise experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on the properties of the parent compound, gamma-butyrolactone, and other alkyl-substituted lactones, the following characteristics can be expected.

PropertyExpected Value/DescriptionSource/Basis
Molecular Formula C₆H₁₀O₂PubChem[3]
Molecular Weight 114.14 g/mol PubChem[3]
Appearance Colorless to pale yellow liquidAnalogy to GBL[1]
Odor Faint, characteristicAnalogy to GBL[1]
Boiling Point Estimated 210-220 °CExtrapolation from GBL (204-206°C)[4][5]
Melting Point Not applicable (liquid at room temp.)Analogy to GBL (-44°C)[4]
Solubility Miscible with water and common organic solventsAnalogy to GBL[4][6]
Density Approx. 1.05-1.10 g/mLAnalogy to GBL (1.12 g/mL)[5]

Spectroscopic Profile: Identifying the Signature

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (C(CH₃)₂), a triplet for the methylene group adjacent to the ester oxygen (-CH₂-O-), and a triplet for the methylene group adjacent to the carbonyl group (-CH₂-C=O).

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the two equivalent methyl carbons, and the two methylene carbons of the lactone ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1760-1780 cm⁻¹, which is typical for the carbonyl stretching of a five-membered lactone.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a gamma-butyrolactone.

Applications in Drug Development and Organic Synthesis

The primary driver of interest in this compound is its utility as a synthetic intermediate.

Keystone in PARP7 Inhibitor Synthesis

A significant application of this compound is its use in the preparation of pyridazinones that act as PARP7 inhibitors, which are being investigated for their potential in cancer treatment.[2] PARP7 is a therapeutic target in oncology due to its role in regulating the cellular stress response and immune signaling pathways in cancer cells.

PARP7_Inhibitor_Synthesis start Dihydro-4,4-dimethyl- 2(3H)-furanone intermediate Substituted Pyridazinone Core start->intermediate Multi-step Synthesis product PARP7 Inhibitor intermediate->product Further Functionalization

Figure 3: The role of this compound as a precursor in the synthesis of PARP7 inhibitors.

In these synthetic routes, the lactone is opened and its backbone is incorporated into the final heterocyclic structure of the inhibitor. The gem-dimethyl group of the furanone is often a key structural feature that imparts desirable pharmacological properties to the final drug candidate, such as improved metabolic stability or enhanced binding to the target protein.

A Versatile Building Block

Beyond its application in PARP7 inhibitor synthesis, this compound can serve as a versatile building block in the synthesis of a variety of other complex organic molecules. Its lactone functionality can be readily transformed into other functional groups, such as diols, ethers, and amides, providing access to a wide range of chemical structures.

Safety and Handling

As a specific safety data sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the same precautions as other gamma-butyrolactone derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

It is imperative to consult the safety data sheet for gamma-butyrolactone and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its role as a precursor to novel PARP7 inhibitors highlights its importance in the development of next-generation cancer therapies. While detailed information on its synthesis and properties is somewhat limited, this technical guide provides a solid foundation for researchers by outlining plausible synthetic strategies, predicting its chemical and physical characteristics, and detailing its key applications. As research in medicinal chemistry continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of this compound in the scientific landscape.

References

  • BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. Retrieved from [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Gokemi. (n.d.). Gamma Butyrolacton (GBL). Retrieved from [Link]

  • Wikipedia. (2023, December 19). γ-Butyrolactone. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylbutyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategies for the Enantioselective Synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral γ-butyrolactones featuring the dihydro-4,4-dimethyl-2(3H)-furanone scaffold. This structural motif is a critical chiral building block for numerous natural products and pharmaceuticals, most notably as a precursor to Vitamin B5 (pantothenic acid) in the form of pantolactone. We delve into three state-of-the-art strategies: direct asymmetric C-H lactonization, biocatalytic deracemization, and catalytic asymmetric hydrogenation. For each strategy, we present the underlying mechanistic principles, detailed experimental protocols, and the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Chiral 4,4-Dimethyl-γ-Butyrolactone Scaffold

Chiral γ-butyrolactones are privileged structural motifs found in a vast array of biologically active molecules. The specific framework of this compound, when rendered chiral by substitution at the C3 or C5 position, presents a valuable synthon in organic synthesis. The gem-dimethyl group imparts steric hindrance and conformational rigidity, which can be exploited in subsequent stereocontrolled transformations.

The most prominent member of this family is (R)-pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), a key intermediate in the industrial synthesis of Vitamin B5 and coenzyme A.[1] The development of efficient and highly enantioselective methods to access these compounds is therefore of paramount importance. This guide moves beyond simple procedural lists to provide an in-depth analysis of methodologies that are scalable, efficient, and grounded in modern catalytic principles.

Strategy 1: Direct Enantioselective γ-C–H Lactonization

The direct functionalization of unactivated C(sp³)–H bonds represents a frontier in synthetic chemistry, offering unparalleled atom economy. Recently developed manganese-based catalytic systems enable the highly enantioselective conversion of readily available carboxylic acids into valuable chiral γ-lactones.[2][3]

Scientific Principle & Mechanistic Insight

This strategy relies on the desymmetrization of an achiral carboxylic acid, such as 3,3-dimethylpentanoic acid, via a site-selective and enantioselective C–H oxidation. A chiral manganese catalyst, upon activation by an oxidant like hydrogen peroxide (H₂O₂), generates a highly electrophilic high-valent manganese-oxo species. This species is responsible for abstracting a hydrogen atom from the γ-carbon. The sterically demanding and precisely arranged chiral ligands surrounding the metal center dictate the facial selectivity of the subsequent radical rebound or oxygen-transfer step, thereby inducing high enantioselectivity in the newly formed C-O bond before intramolecular cyclization to the lactone.[2] The use of a robust, sterically encumbered ligand is critical to prevent catalyst self-oxidation and to create a chiral pocket that effectively discriminates between the two enantiotopic γ-C–H bonds.[3]

G cluster_cycle Catalytic Cycle Mn_L [Mn(II)L*] Mn_oxo [L*Mn(IV)=O] Mn_L->Mn_oxo Oxidation Mn_OH [L*Mn(III)-OH] Mn_oxo->Mn_OH γ-C-H Abstraction (Enantioselective Step) Mn_OH->Mn_L Reductive Elimination & Lactonization Product γ-Lactone Mn_OH->Product Substrate R-COOH (Carboxylic Acid) Substrate->Mn_oxo H2O2 H₂O₂ H2O2->Mn_L H2O H₂O G cluster_cascade Multi-Enzyme Deracemization Cascade cluster_cofactor Cofactor Recycling L_Panto (L)-Pantolactone (Substrate) KetoPanto Ketopantolactone (Achiral Intermediate) L_Panto->KetoPanto AmeLPLDH (Oxidation) NAD NAD⁺ L_Panto->NAD Cofactor D_Panto (D)-Pantolactone (Product) KetoPanto->D_Panto ZpaCPR (Asymmetric Reduction) NADH NADH KetoPanto->NADH Cofactor NAD->NADH BsGDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone BsGDH G cluster_hydro Asymmetric Hydrogenation Cycle Cat [Ir(L*)]⁺ Cat_Sub [Ir(L*)(Substrate)]⁺ Cat->Cat_Sub Substrate Coordination Cat_H2 [H₂Ir(L*)]⁺ Cat_H2->Cat Hydride Transfer & Product Release Product Chiral Lactone Cat_H2->Product Cat_Sub->Cat_H2 Oxidative Addition Substrate γ-Ketoester Substrate->Cat H2 H₂ H2->Cat_Sub

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone via a Two-Step Reformatsky-Lactonization Sequence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone, a valuable gamma-lactone, starting from isobutyraldehyde. The synthetic strategy employs a two-step sequence: an initial zinc-mediated Reformatsky reaction to generate a key γ-hydroxy ester intermediate, followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the target furanone. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a validated step-by-step protocol, and characterization guidelines.

Introduction and Strategic Overview

This compound, also known as γ,γ-dimethyl-γ-butyrolactone, is a five-membered lactone with applications as a fragrance component, a flavoring agent, and a versatile building block in the synthesis of more complex molecules. Its synthesis from simple, commercially available precursors like isobutyraldehyde is a common objective in synthetic chemistry.

The chosen synthetic route leverages the reliability and functional group tolerance of the Reformatsky reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond between an aldehyde and an α-halo ester, facilitated by metallic zinc.[1][2] Unlike more reactive Grignard or organolithium reagents, the organozinc intermediate (a "Reformatsky enolate") is sufficiently mild that it does not readily react with the ester functionality, making it ideal for this transformation.[3][4] The resulting γ-hydroxy ester is then perfectly primed for intramolecular esterification to form the thermodynamically stable five-membered lactone ring.[5][6]

This guide provides a comprehensive walkthrough of this process, emphasizing the causality behind each experimental step to ensure reproducibility and success.

Mechanistic Rationale

The overall synthesis proceeds in two distinct mechanistic stages:

2.1 Stage 1: The Reformatsky Reaction

The core of this stage is the generation of an organozinc nucleophile which then adds to the electrophilic carbonyl carbon of isobutyraldehyde.

  • Oxidative Addition: The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromoacetate.[3] This step forms an organozinc reagent, properly described as a zinc enolate. This process often requires activation of the zinc surface, typically with a small amount of iodine, to remove passivating oxide layers.

  • Chelation and Transition State: The carbonyl oxygen of isobutyraldehyde coordinates with the zinc atom of the enolate. This coordination arranges the reactants into a six-membered chair-like transition state, bringing the nucleophilic carbon of the enolate and the electrophilic carbon of the aldehyde into proximity.[1][3]

  • C-C Bond Formation: A rearrangement within this transition state leads to the formation of a new carbon-carbon bond, yielding a zinc alkoxide of the γ-hydroxy ester.[1][4]

  • Acidic Workup: A final aqueous acid workup serves two purposes: it protonates the zinc alkoxide to give the neutral γ-hydroxy ester and dissolves the remaining zinc and zinc salts for easy removal.[3]

2.2 Stage 2: Acid-Catalyzed Lactonization

Lactonization is an intramolecular esterification.[6][7] While five-membered rings can sometimes form spontaneously upon heating, the reaction is typically accelerated by an acid catalyst.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic ester group, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl group oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.[8]

  • Tetrahedral Intermediate: This attack forms a cyclic tetrahedral intermediate.

  • Elimination of Ethanol: A proton transfer occurs, followed by the elimination of ethanol as a leaving group. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and potentially exothermic reactions. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Part A: Synthesis of Ethyl 3-hydroxy-4,4-dimethylpentanoate via Reformatsky Reaction

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Zinc Dust (<10 µm)65.387.85 g0.1202.4
Iodine253.81~50 mg (one crystal)-Catalytic
Isobutyraldehyde72.113.61 g (4.5 mL)0.0501.0
Ethyl Bromoacetate167.0010.02 g (6.7 mL)0.0601.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
1 M Hydrochloric Acid (HCl)-75 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup & Zinc Activation: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Add the zinc dust (7.85 g) and a single crystal of iodine to the flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool. This step is critical for activating the zinc surface.

  • Add 20 mL of anhydrous THF to the flask and begin stirring to create a suspension of the activated zinc.

  • Reagent Addition: In the addition funnel, prepare a solution of isobutyraldehyde (3.61 g) and ethyl bromoacetate (10.02 g) in 40 mL of anhydrous THF.

  • Add approximately 10% of the aldehyde/ester solution from the addition funnel to the zinc suspension. The reaction mixture should become warm, and the brown color of the iodine should fade, indicating the initiation of the reaction. If the reaction does not start, gentle warming with the heating mantle may be required.

  • Once initiated, add the remainder of the solution dropwise over 45-60 minutes, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting materials.

  • Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 75 mL of 1 M HCl. Stir until all remaining zinc has dissolved.

  • Transfer the mixture to a separatory funnel. The layers should be separated, and the aqueous layer extracted twice with diethyl ether or ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is a viscous, pale yellow oil (ethyl 3-hydroxy-4,4-dimethylpentanoate) and is used in the next step without further purification.

Part B: Synthesis of this compound via Lactonization

Materials & Reagents:

  • Crude ethyl 3-hydroxy-4,4-dimethylpentanoate (from Part A)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount, ~100 mg)

  • Toluene (50 mL)

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: Place the crude γ-hydroxy ester from Part A into the 100 mL round-bottom flask. Add toluene (50 mL) and a catalytic amount of p-TsOH (~100 mg).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Cyclization: Heat the mixture to a vigorous reflux. The lactonization reaction will commence, producing ethanol and water (from the p-TsOH monohydrate), which will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux for 2-4 hours, or until no more water/ethanol is collected in the trap.

  • Purification: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ solution to remove the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene via rotary evaporation.

  • The final product, this compound, can be purified by vacuum distillation to yield a clear, colorless liquid.

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Key Reagents Iso Isobutyraldehyde Intermediate γ-Hydroxy Ester Intermediate (Ethyl 3-hydroxy-4,4-dimethylpentanoate) Iso->Intermediate 1. Reformatsky Rxn (Zn, THF) EtBrAc Ethyl Bromoacetate EtBrAc->Intermediate 1. Reformatsky Rxn (Zn, THF) Zn Zinc Dust Zn->Intermediate Acid p-TsOH Product Final Product (this compound) Acid->Product Intermediate->Product 2. Lactonization (p-TsOH, Toluene, Heat)

Caption: Overall workflow for the synthesis of the target lactone.

Reformatsky Reaction Mechanism

G node_start Ethyl Bromoacetate + Zn(0) node_enolate Reformatsky Enolate (Organozinc Reagent) node_start->node_enolate Oxidative Addition node_intermediate Zinc Alkoxide Intermediate node_enolate->node_intermediate Nucleophilic Addition node_aldehyde Isobutyraldehyde node_aldehyde->node_intermediate node_product γ-Hydroxy Ester (After H+ Workup) node_intermediate->node_product Protonation

Caption: Key steps in the Reformatsky reaction mechanism.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most telling feature will be a strong, sharp absorption band characteristic of a five-membered ring (γ-lactone) carbonyl group, typically appearing around 1770 cm⁻¹ .[9] The absence of a broad absorption band around 3400 cm⁻¹ will confirm the complete conversion of the precursor γ-hydroxy ester.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the dimethyl group, the two methylene groups of the ring, and no hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will display a signal for the carbonyl carbon in the downfield region (~177 ppm), along with signals for the quaternary carbon and the two methylene carbons.[9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (114.14 g/mol ) and provide a fragmentation pattern consistent with its structure.

References

  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • BYJU'S. Reformatsky reaction. [Link]

  • Physics Wallah. Reformatsky reaction Mechanism. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Pearson. Lactones, Lactams and Cyclization Reactions. [Link]

  • Wikipedia. Lactone. [Link]

  • TutorChase. How do you synthesise a lactone from a hydroxy acid?[Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 4,4-Dimethyl-γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 4,4-dimethyl-γ-butyrolactone to produce 3,3-dimethyl-1,4-butanediol. This transformation is of significant interest due to the utility of the resulting diol as a versatile building block in polymer chemistry and pharmaceutical synthesis. We will delve into the mechanistic underpinnings of lactone hydrogenation, discuss the selection of appropriate catalysts with a focus on sterically hindered substrates, and provide a detailed, field-proven protocol for conducting this reaction safely and efficiently in a laboratory setting.

Introduction: Significance and Applications

The reduction of lactones to diols is a fundamental transformation in organic synthesis, providing access to valuable bifunctional molecules. 4,4-Dimethyl-γ-butyrolactone serves as a readily accessible starting material, and its hydrogenation product, 3,3-dimethyl-1,4-butanediol, is a key intermediate in various industrial and research applications.

The gem-dimethyl group in 3,3-dimethyl-1,4-butanediol imparts unique physical and chemical properties to polymers derived from it. When used as a monomer in the synthesis of polyesters and polyurethanes, this structural motif can enhance thermal stability, and impact crystallinity.[1] These modified polymers find applications in high-performance plastics, fibers, and elastomers.[2][3]

In the realm of drug development and fine chemical synthesis, 1,4-diols are crucial precursors.[1][4][5] They can be used to construct complex molecular architectures found in biologically active compounds. The specific substitution pattern of 3,3-dimethyl-1,4-butanediol makes it a valuable synthon for creating molecules with tailored steric and electronic properties.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of a lactone to a diol is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen and the lactone substrate adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) dissociates into reactive atomic hydrogen species on the metal surface.

  • Lactone Ring Opening: The ester bond of the lactone is cleaved. This is often the rate-determining step and can be facilitated by the catalyst.

  • Hydrogenation: The resulting intermediate is sequentially hydrogenated by the activated hydrogen atoms to form the diol.

  • Desorption: The final diol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The presence of the sterically demanding gem-dimethyl group at the C4 position of the γ-butyrolactone ring introduces a significant challenge. This steric hindrance can impede the adsorption of the lactone onto the catalyst surface and may require more forcing reaction conditions (higher temperature and pressure) or a catalyst with specific properties to achieve high conversion and selectivity.

Recommended Catalysts

Several classes of catalysts have proven effective for the hydrogenation of esters and lactones. For a sterically hindered substrate like 4,4-dimethyl-γ-butyrolactone, the following are recommended:

  • Raney® Nickel: This sponge-like nickel catalyst is highly active for the hydrogenation of various functional groups, including esters.[6] Its high surface area and adsorbed hydrogen content make it a robust choice for challenging reductions.[4][7] However, it is pyrophoric and must be handled with care.

  • Ruthenium-based Catalysts: Supported ruthenium catalysts (e.g., Ru/C, Ru/Al₂O₃) are known for their high activity in lactone hydrogenation.[8] They can often operate under milder conditions compared to other catalysts. For sterically hindered substrates, the choice of support and promoter can be crucial in optimizing performance.

  • Copper Chromite Catalysts: These catalysts are effective for the hydrogenation of esters to alcohols. While highly active, they often require high temperatures and pressures.

For this application note, we will focus on a protocol utilizing Raney® Nickel due to its high activity and proven efficacy in related transformations.

Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol details the procedure for the high-pressure catalytic hydrogenation of 4,4-dimethyl-γ-butyrolactone to 3,3-dimethyl-1,4-butanediol.

Materials and Equipment
Material/EquipmentSpecifications
Reactant 4,4-Dimethyl-γ-butyrolactone (≥98% purity)
Catalyst Raney® Nickel (activated, slurry in water)
Solvent Ethanol (anhydrous)
Hydrogen Source High-purity hydrogen gas (≥99.99%)
Reactor High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet
Filtration Celite® or a similar filter aid
Work-up Reagents Sodium sulfate (anhydrous)
Analytical Instruments Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer
Safety Precautions
  • High-Pressure Operations: All high-pressure reactions must be conducted behind a blast shield in a well-ventilated fume hood. The operator must be thoroughly trained in the use of high-pressure equipment.

  • Pyrophoric Catalyst: Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It should always be handled as a slurry under an inert liquid (e.g., water, ethanol). After the reaction, the catalyst should be carefully quenched and disposed of according to institutional safety guidelines.

  • Flammable Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction setup.

Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • To the reactor vessel, add 4,4-dimethyl-γ-butyrolactone (1.0 eq).

    • Add anhydrous ethanol as the solvent. The concentration of the lactone should be in the range of 10-20% (w/v).

    • Carefully add the Raney® Nickel slurry (5-10% by weight relative to the lactone). The catalyst should be added under a stream of inert gas (e.g., argon or nitrogen) to prevent exposure to air.

  • Reaction Setup:

    • Seal the autoclave according to the manufacturer's instructions.

    • Connect the reactor to the hydrogen gas cylinder through a pressure regulator.

    • Begin stirring the reaction mixture.

  • Hydrogenation:

    • Purge the reactor by pressurizing with nitrogen (or argon) to ~10 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all air.

    • Purge the reactor with hydrogen gas by pressurizing to ~10 bar and venting. Repeat this cycle 3-5 times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Heat the reactor to the target temperature (e.g., 100-150 °C). The optimal temperature and pressure may need to be determined empirically, but these ranges serve as a good starting point for this sterically hindered substrate.

    • Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases. The reaction time can vary from a few hours to overnight.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas (nitrogen or argon).

    • Open the reactor in a well-ventilated fume hood.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with additional ethanol. Caution: Do not allow the catalyst on the filter pad to dry out. Immediately quench the filter cake with plenty of water.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization

The identity and purity of the 3,3-dimethyl-1,4-butanediol product should be confirmed by:

  • GC-MS: To assess the purity and confirm the molecular weight of the product.

  • ¹H and ¹³C NMR: To confirm the structure of the diol and ensure complete conversion of the starting lactone.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the catalytic hydrogenation process.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_analysis Characterization prep1 Add 4,4-dimethyl-γ-butyrolactone to Autoclave prep2 Add Anhydrous Ethanol prep1->prep2 prep3 Add Raney® Nickel Slurry (under inert gas) prep2->prep3 react1 Seal Autoclave prep3->react1 react2 Purge with N₂ then H₂ react1->react2 react3 Pressurize with H₂ (50-100 bar) react2->react3 react4 Heat (100-150 °C) with Stirring react3->react4 react5 Monitor H₂ Uptake react4->react5 workup1 Cool and Vent Reactor react5->workup1 workup2 Filter through Celite® (Caution: Pyrophoric) workup1->workup2 workup3 Solvent Evaporation workup2->workup3 workup4 Purification (Distillation or Chromatography) workup3->workup4 analysis1 GC-MS workup4->analysis1 analysis2 NMR (¹H, ¹³C) workup4->analysis2

Caption: Workflow for the catalytic hydrogenation of 4,4-dimethyl-γ-butyrolactone.

Summary of Key Parameters

The following table summarizes the key quantitative parameters for the described protocol. Researchers should note that these are starting points and may require optimization for specific equipment and desired outcomes.

ParameterRecommended Range/ValueNotes
Substrate Concentration 10-20% (w/v) in ethanolHigher concentrations may be possible but could affect reaction rate and heat transfer.
Catalyst Loading 5-10 wt% (relative to lactone)Higher loadings may increase reaction rate but also increase cost and filtration complexity.
Hydrogen Pressure 50-100 barHigher pressures generally favor hydrogenation and may be necessary for this sterically hindered substrate.
Reaction Temperature 100-150 °CTemperature should be carefully controlled to minimize side reactions.
Stirring Speed >500 rpmVigorous stirring is essential to ensure good gas-liquid-solid mixing.
Typical Yield >90% (unoptimized)Yields can be further optimized by adjusting reaction parameters.

Conclusion

The catalytic hydrogenation of 4,4-dimethyl-γ-butyrolactone to 3,3-dimethyl-1,4-butanediol is a robust and scalable transformation. The use of Raney® Nickel provides a highly active catalytic system capable of reducing this sterically hindered lactone. The resulting diol is a valuable building block for the synthesis of advanced polymers and complex organic molecules. Adherence to the detailed protocol and safety precautions outlined in this document will enable researchers to safely and efficiently perform this valuable synthetic operation.

References

  • Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 24(17), 6450-6466. [Link]

  • BDMAEE. (2025). 1,4-butanediol is commonly found in pharmaceutical intermediates and fine chemical synthesis. [Link]

  • MDPI. (2024). Advances in Bio-Based Production of 1,4-Butanediol. [Link]

  • Blog. (2025). What are the industrial applications of 1,4 - Butanediol? [Link]

  • RSC Publishing. (2022). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. [Link]

  • MDPI. (2026). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. [Link]

  • ResearchGate. (2025). Advances in research on the bio-production of 1,4-butanediol by the engineered microbes. [Link]

  • Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • ResearchGate. (2024). Direct Hydrogenation of Sterically Hindered, Unactivated Alkenes Catalyzed by Phosphino(silyl)‐Nickel Complexes. [Link]

  • NIH. (2015). Formation of Ruthenium Carbenes by gem-Hydrogen Transfer to Internal Alkynes. [Link]

  • NIH. (n.d.). C–H Insertion via Ruthenium Catalyzed gem-Hydrogenation of 1,3-Enynes. [Link]

  • Asynt. (n.d.). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]

  • ResearchGate. (2025). Catalytic hydrogenation of dimethyl succinate to γ-butyrolactone. [Link]

  • Organic Syntheses. (n.d.). Raney nickel catalyst. [Link]

  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]

  • Diva-portal.org. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]

  • Google Patents. (n.d.). CN101891592B - Method for preparing 1,4-butanediol and co-producing tetrahydrofuran and gamma-butyrolactone.
  • ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. [Link]

  • RSC Publishing. (n.d.). RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). γ-Butyrolactone application fields. [Link]

  • ResearchGate. (2025). Central effects of 1,4-butanediol are mediated by GABAB receptors via its conversion into γ-hydroxybutyric acid. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

  • NIH. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]

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Application Note: 1H and 13C NMR Spectral Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydro-4,4-dimethyl-2(3H)-furanone, a gamma-lactone derivative, serves as a valuable building block in organic synthesis and is of interest in the development of novel chemical entities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, offering insights into spectral acquisition, data processing, and detailed interpretation for researchers, scientists, and professionals in drug development.

The structural integrity of a molecule is paramount in chemical research and development. NMR provides a non-destructive method to gain profound insight into the molecular framework. By analyzing the chemical shifts, coupling constants, and integration of signals, one can confirm the identity and purity of a synthesized compound. This guide is designed to be a practical resource, explaining not just the procedural steps but also the scientific rationale behind them.

Molecular Structure and Predicted NMR Environments

The structure of this compound contains distinct proton and carbon environments that give rise to a predictable NMR spectrum. The key structural features include a five-membered lactone ring, a quaternary carbon with two methyl groups (a gem-dimethyl group), and two methylene groups.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

Predicted ¹H NMR Data
SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
A-CH₂- (at C3)~2.5Triplet (t)2HThese protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift.[2] They are coupled to the two protons on the adjacent C4 methylene group.
B-CH₂- (at C2)~4.2Triplet (t)2HThese protons are adjacent to the ester oxygen, which is highly electronegative, resulting in a significant downfield shift.[2][3] They are coupled to the two protons on the adjacent C3 methylene group.
C-C(CH₃)₂~1.2Singlet (s)6HThe two methyl groups are chemically equivalent as they are attached to the same quaternary carbon and can rotate freely.[4] They are not coupled to any neighboring protons, hence a singlet is observed.
Causality of Chemical Shifts and Multiplicities
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electronegative atoms, like oxygen, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field. This results in a downfield shift (higher ppm value). The protons on C2 are directly attached to a carbon bonded to an oxygen atom, hence their significant downfield shift. The protons on C3 are adjacent to the carbonyl group, which also has an electron-withdrawing effect, but to a lesser extent, resulting in a more moderate downfield shift. The methyl protons are relatively shielded, appearing further upfield.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The "n+1 rule" is often applicable, where 'n' is the number of equivalent neighboring protons. In this molecule, the C3 protons have two neighbors on C2, resulting in a triplet (2+1=3). Similarly, the C2 protons have two neighbors on C3, also resulting in a triplet. The methyl protons have no neighboring protons, so their signal is a singlet (0+1=1).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon environment.

Predicted ¹³C NMR Data
SignalCarbonPredicted Chemical Shift (δ, ppm)Rationale
1C =O (C1)~177The carbonyl carbon of a lactone (an ester) is highly deshielded and appears significantly downfield.[5][6][7]
2-C H₂-O- (C2)~68This carbon is bonded to an electronegative oxygen atom, causing a substantial downfield shift.[6][7]
3-C (CH₃)₂ (C4)~40This is a quaternary carbon in an aliphatic environment.
4-C H₂-C=O (C3)~35This methylene carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift.
5-C(C H₃)₂~25The two equivalent methyl carbons are in a typical aliphatic region.
Understanding ¹³C Chemical Shifts

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.[7]

  • Hybridization: sp² hybridized carbons (like the carbonyl carbon) resonate at a much lower field than sp³ hybridized carbons.

  • Electronegativity: Similar to ¹H NMR, electronegative atoms like oxygen cause a downfield shift for the attached carbon. This is evident in the chemical shifts of C1 (carbonyl) and C2 (-CH₂-O-).

Experimental Protocols

PART 1: Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[8][9]

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Kimwipes or filter plug

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) can be used for spectral calibration.[11][12]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential to avoid poor magnetic field shimming, which can lead to broad peaks.[8]

  • Filtering and Transfer: Place a small plug of a Kimwipe or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.[9][12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram: NMR Sample Preparation Workflow

Sample_Preparation start Start weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap end_node Ready for NMR cap->end_node

Caption: Workflow for preparing an NMR sample.

PART 2: NMR Data Acquisition

The following are general parameters for a standard ¹H and ¹³C NMR experiment. Instrument-specific settings may vary.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): ~16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 128-1024 (or more, as ¹³C has a low natural abundance)

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): ~220 ppm

PART 3: Data Processing

Raw NMR data, known as the Free Induction Decay (FID), must be processed to obtain the final spectrum.[13][14]

Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[14]

  • Phase Correction: Adjusts the phase of the signals to ensure they are all in the absorptive mode (positive peaks).

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift scale. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H NMR, and the solvent carbon signal to 77.16 ppm for ¹³C NMR.

  • Integration: For ¹H NMR, the area under each signal is integrated to determine the relative number of protons it represents.

Diagram: NMR Data Processing Workflow

Data_Processing fid Raw FID Data ft Fourier Transformation fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H NMR) reference->integrate spectrum Final Spectrum integrate->spectrum

Caption: Steps for processing raw NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be straightforward and highly informative. The ¹H spectrum will display three distinct signals: two triplets and a singlet, corresponding to the two methylene groups and the gem-dimethyl group, respectively. The ¹³C spectrum will show five signals, clearly identifying the carbonyl, ether-linked methylene, quaternary, ester-adjacent methylene, and methyl carbons. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can reliably obtain high-quality NMR data for the structural verification and purity assessment of this compound. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for its use in further research and development.

References

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? YouTube. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • NMR Sample Preparation. [Link]

  • NMR Data Processing Guide. Scribd. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • Human Metabolome Database. gamma-Butyrolactone 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

  • FoodB. Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). [Link]

  • NMR Data Processing. [Link]

  • Human Metabolome Database. gamma-Butyrolactone 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

  • National Institutes of Health. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]

  • T3DB. Gamma-Butyrolactone (T3D2562). [Link]

  • Study.com. Explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. [Link]

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

  • The Journal of Organic Chemistry. Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

  • NIST WebBook. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. [Link]

  • University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. [Link]

  • iq-ufrgs. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Chemical shifts. [Link]

  • Boykin, D. W. 17O NMR SPECTROSCOPY OF LACTONES.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • organic chemistry tutor. 12.04 1H NMR Chemical Shifts. [Link]

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Application Note: Mass Spectrometric Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydro-4,4-dimethyl-2(3H)-furanone, a substituted γ-butyrolactone, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential synthon in pharmaceutical and agrochemical development. The structural elucidation and sensitive detection of such compounds are critical for quality control, metabolite identification, and mechanistic studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone for the definitive identification and quantification of small molecules. This application note provides a detailed guide to the expected mass spectrometric fragmentation pattern of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), along with comprehensive protocols for its analysis.

The inherent nature of the γ-butyrolactone ring system, along with the presence of gem-dimethyl substitution at the C4 position, dictates a characteristic fragmentation behavior. Understanding these fragmentation pathways is paramount for the unambiguous identification of this analyte in complex matrices. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this compound.

Predicted Mass Spectrometry Fragmentation Patterns

A definitive, publicly available experimental mass spectrum for this compound is not readily accessible. However, based on established fragmentation mechanisms of γ-butyrolactones and the analysis of structurally analogous compounds, a highly probable fragmentation pattern can be predicted. The following sections detail the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The molecular ion (M•+) of this compound (C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ) is expected to be observed, although its abundance may be low. The primary fragmentation routes are anticipated to involve the lactone ring and the gem-dimethyl group.

Key Proposed EI Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation is the loss of a methyl radical from the gem-dimethyl group to form a stable tertiary carbocation. This will result in a prominent fragment ion at m/z 99 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can undergo further fragmentation by losing a neutral molecule of carbon monoxide from the lactone ring. This would lead to a fragment at m/z 71 .

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a C₃H₇ radical, resulting in an acylium ion at m/z 57 .

  • Ring Opening and Subsequent Fragmentation: The molecular ion can undergo ring opening, followed by a series of rearrangements and further fragmentation, leading to smaller, characteristic ions. A notable fragment is often observed at m/z 56 , corresponding to the isobutene radical cation, formed through a retro-Diels-Alder-type cleavage of the opened ring. Another significant fragment is expected at m/z 41 , corresponding to the allyl cation.

Table 1: Predicted Prominent Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureProposed Fragmentation PathwayRelative Intensity
114[C₆H₁₀O₂]•+Molecular IonLow to Moderate
99[M - •CH₃]⁺Loss of a methyl radicalHigh
71[M - •CH₃ - CO]⁺Loss of a methyl radical followed by loss of COModerate
57[C₃H₅O]⁺α-cleavage and loss of •C₃H₇Moderate
56[C₄H₈]•+Ring opening followed by retro-Diels-Alder type cleavageHigh
41[C₃H₅]⁺Further fragmentationModerate to High

Diagram 1: Proposed Electron Ionization Fragmentation Pathway

EI_Fragmentation M [M]•+ m/z 114 F99 [M - •CH₃]⁺ m/z 99 M->F99 - •CH₃ F57 [C₃H₅O]⁺ m/z 57 M->F57 - •C₃H₇ F56 [C₄H₈]•+ m/z 56 M->F56 Ring Opening - C₂H₂O F71 [M - •CH₃ - CO]⁺ m/z 71 F99->F71 - CO F41 [C₃H₅]⁺ m/z 41 F56->F41 - •CH₃

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For this compound, the protonated molecule will have an m/z of 115.

Key Proposed ESI-MS/MS Fragmentation Pathways:

Upon collisional activation, the protonated molecule [M+H]⁺ is expected to undergo fragmentation primarily through the loss of small neutral molecules.

  • Loss of Water (H₂O): Although the molecule does not contain a hydroxyl group, protonation of the carbonyl oxygen can facilitate a ring-opening and rearrangement mechanism that leads to the elimination of a water molecule. This would produce a fragment ion at m/z 97 .

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactones is the loss of carbon monoxide, which would result in a fragment at m/z 87 .[1]

  • Combined Loss of H₂O and CO: Sequential loss of water and carbon monoxide would lead to a fragment ion at m/z 69 .

Table 2: Predicted Prominent Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
11597H₂ORing opening and rearrangement
11587COLoss of carbon monoxide from the lactone ring
9769COSequential loss of water and carbon monoxide

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 115 F97 [M+H - H₂O]⁺ m/z 97 MH->F97 - H₂O F87 [M+H - CO]⁺ m/z 87 MH->F87 - CO F69 [M+H - H₂O - CO]⁺ m/z 69 F97->F69 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of volatile and semi-volatile compounds and will provide EI fragmentation data.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
  • If analyzing in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 20:1 (can be adjusted based on concentration).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum of the peak and compare it with the predicted fragmentation pattern and library spectra (if available).

Diagram 3: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Injection Inject 1 µL Working->Injection Extraction Matrix Extraction (if necessary) Extraction->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection PeakID Peak Identification Detection->PeakID SpectrumExtract Mass Spectrum Extraction PeakID->SpectrumExtract Comparison Spectral Comparison SpectrumExtract->Comparison

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is suitable for less volatile compounds or for analysis in complex aqueous matrices, providing ESI fragmentation data.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 ng/mL in the initial mobile phase composition.
  • For complex matrices, sample clean-up using solid-phase extraction (SPE) may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-5 min: 5% to 95% B.
  • 5-7 min: 95% B.
  • 7-7.1 min: 95% to 5% B.
  • 7.1-9 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 4000 V.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • MS/MS Transitions:
  • Monitor the transition from the precursor ion (m/z 115) to the most abundant and specific product ions (e.g., m/z 97 and 87). Collision energy should be optimized for each transition.

3. Data Analysis:

  • Identify the analyte based on its retention time and the specific MRM transitions.
  • Quantification can be performed by integrating the peak area of the most intense transition and comparing it to a calibration curve.

Diagram 4: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10-100 ng/mL) Stock->Working Injection Inject 5 µL Working->Injection SPE SPE Cleanup (if necessary) SPE->Injection Separation LC Separation (C18 column) Injection->Separation Ionization ESI Ionization (Positive) Separation->Ionization Detection MRM Detection Ionization->Detection PeakID Peak Identification (RT & MRM) Detection->PeakID Quant Quantification PeakID->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of both a non-polar GC column and a reversed-phase LC column provides orthogonal separation mechanisms, increasing confidence in peak identification. Furthermore, the distinct fragmentation patterns generated by EI and ESI offer complementary structural information. For definitive identification, it is recommended to:

  • Analyze a certified reference standard of this compound to confirm retention times and fragmentation patterns.

  • Spike the sample matrix with the reference standard to assess matrix effects and recovery.

  • Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the molecular ion and fragment ions, which can be used to confirm their elemental composition.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of this compound and detailed protocols for its analysis by GC-MS and LC-MS/MS. While an experimental spectrum for this specific compound is not widely available, the proposed fragmentation pathways, based on the well-established chemistry of γ-butyrolactones, offer a robust framework for its identification and structural elucidation. The provided protocols are a starting point for method development and can be adapted to various research and analytical needs.

References

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust protocol for the quantification of Dihydro-4,4-dimethyl-2(3H)-furanone, a significant volatile compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and professionals in drug development and quality control, providing a self-validating framework for accurate and precise measurements. The protocol encompasses sample preparation, instrument configuration, method validation in accordance with ICH guidelines, and data analysis. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the method for their specific sample matrices.

Introduction and Scientific Background

This compound (CAS No. 13861-97-7), a substituted γ-butyrolactone, is a volatile organic compound with applications and occurrences in various fields, including flavor and fragrance chemistry, and as a potential impurity or metabolite in pharmaceutical products. Its accurate quantification is crucial for quality control, safety assessment, and research into its biological or chemical significance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the quantification of volatile and semi-volatile compounds due to its exceptional separating power and highly specific detection capabilities. The gas chromatograph separates the analyte from other components in the sample matrix based on its volatility and interaction with the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for unambiguous identification and sensitive quantification.

This guide provides a detailed workflow, from sample preparation to data interpretation, underpinned by established scientific principles to ensure the generation of reliable and reproducible results.

Principle of the GC-MS Assay

The quantification of this compound is achieved by introducing a prepared sample into the GC-MS system. The analyte is volatilized in the heated injector and carried by an inert gas through a capillary column. The column's stationary phase allows for the chromatographic separation of the analyte from the sample matrix. Upon elution from the column, the analyte enters the ion source of the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting characteristic ions are then used for quantification, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The analyte's concentration is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Detailed Methodological Protocol

Materials and Reagents
  • Analytical Standard: this compound (purity ≥98%)

  • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., γ-Heptalactone or a deuterated analog.

  • Solvents: High-purity, GC-grade solvents such as Dichloromethane, Hexane, or Ethyl Acetate.

  • Reagents: Anhydrous sodium sulfate (for drying organic extracts).

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent, capable of electron ionization (EI) and operating in both full scan and SIM modes.

  • GC Column: A mid-polarity capillary column is recommended for the analysis of lactones. A suitable choice is a DB-35MS or equivalent ((35%-Phenyl)-methylpolysiloxane) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

Sample Preparation: A Critical Step

The choice of sample preparation technique is contingent on the sample matrix. The goal is to efficiently extract the analyte while minimizing the co-extraction of interfering substances.

This is a robust and widely applicable technique for extracting this compound from aqueous samples.

  • To 5 mL of the aqueous sample in a glass centrifuge tube, add a suitable internal standard solution.

  • Add 5 mL of an appropriate organic solvent (e.g., Dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom, if using Dichloromethane) layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to improve recovery.

  • Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

HS-SPME is a solvent-free technique ideal for volatile compounds in complex matrices like food or biological tissues.

  • Accurately weigh a known amount of the homogenized sample into a headspace vial.

  • Add the internal standard solution.

  • Seal the vial with a PTFE-lined septum.

  • Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the analyte to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumental Parameters

The following parameters provide a starting point for method development and should be optimized for your specific instrument and application.

GC Parameter Setting Rationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level quantification.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Parameter Setting Rationale
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-200) for initial identification; SIM for quantificationFull scan is used to determine the mass spectrum of the analyte. SIM mode increases sensitivity and selectivity by monitoring only characteristic ions.
Calibration and Quantification
  • Preparation of Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 to 20 µg/mL.

  • Calibration Curve: Inject the calibration standards into the GC-MS system and record the peak area of the analyte. Plot the peak area against the concentration of each standard to generate a calibration curve. The linearity of the curve should be assessed by the coefficient of determination (R²), which should ideally be ≥0.995.

  • Quantification of Unknowns: Inject the prepared samples and determine the peak area of the analyte. Calculate the concentration in the sample using the regression equation from the calibration curve.

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameter Acceptance Criteria Experimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte. Confirm peak identity by comparing the mass spectrum with that of a pure standard.
Linearity R² ≥ 0.995Analyze a minimum of five concentrations across the desired range.
Accuracy Recovery of 80-120%Perform spike-recovery studies by adding known amounts of the analyte to a blank matrix at three different concentration levels (low, medium, high).
Precision Repeatability (intra-day): RSD ≤ 15%; Intermediate Precision (inter-day): RSD ≤ 20%Repeatability: Analyze replicate samples at the same concentration on the same day. Intermediate Precision: Analyze replicate samples on different days with different analysts or instruments.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by serial dilution of the standard until the S/N ratio is approximately 3.
Limit of Quantification (LOQ) S/N of 10:1The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Robustness No significant change in resultsDeliberately introduce small variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

Data Presentation and Visualization

Workflow Diagrams

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction cluster_analysis GC-MS Analysis A Aqueous Sample B Add Internal Standard & Dichloromethane A->B C Vortex & Centrifuge B->C D Collect Organic Layer C->D E Dry with Na2SO4 D->E F Concentrate E->F G Transfer to Vial F->G H Inject into GC-MS G->H Analysis I Data Acquisition (SIM Mode) H->I J Quantify using Calibration Curve I->J

Caption: Liquid-Liquid Extraction (LLE) Workflow for Sample Preparation.

Calibration_Workflow A Prepare Stock Solution of Analytical Standard B Create Serial Dilutions (Calibration Standards) A->B C Analyze Standards by GC-MS B->C D Plot Peak Area vs. Concentration C->D E Generate Linear Regression Curve (y = mx + c) D->E G Determine Concentration from Curve E->G F Analyze Unknown Sample F->C

Caption: Workflow for Calibration and Quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound by GC-MS. By following the outlined steps for sample preparation, instrument setup, and method validation, researchers can achieve accurate, precise, and reliable results. The provided framework is designed to be adaptable to various sample matrices, ensuring its broad applicability in both research and industrial settings.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures. Available at: [Link]

  • Câmara, J. S., Alves, M. A., & Marques, J. C. (2006). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A, 1132(1-2), 249–256. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

The Strategic Application of Dihydro-4,4-dimethyl-2(3H)-furanone in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks, or synthons, are fundamental tools in this pursuit, offering a reliable method for introducing specific stereochemistry into complex target molecules. Dihydro-4,4-dimethyl-2(3H)-furanone, also known as 4,4-dimethyl-γ-butyrolactone, emerges as a particularly valuable, albeit understated, synthon.

Its structure, a five-membered lactone with a quaternary, gem-dimethyl substituted carbon at the C4 position, provides a unique stereochemical anchor. While the parent molecule is achiral, its true potential is unlocked through stereoselective functionalization at the adjacent C3 position. The steric hindrance imposed by the gem-dimethyl group plays a crucial role in directing the facial selectivity of reactions on the enolate, making this lactone an excellent precursor for the synthesis of highly substituted chiral molecules. This guide provides a comprehensive overview of the synthesis, key transformations, and detailed protocols for leveraging this compound as a strategic building block in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis. Key data for this compound are summarized below.

PropertyValueSource
IUPAC Name 4,4-Dimethyloxolan-2-one[1]
Synonyms 4,4-Dimethylbutyrolactone, this compound[1]
CAS Number 13861-97-7[1]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid (typical)
Boiling Point ~210-212 °C
Density ~1.02 g/cm³

Synthesis of the Building Block: A Representative Protocol

While various methods can be envisioned for the synthesis of γ-butyrolactones, a common and reliable laboratory-scale approach involves the intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid. The following protocol outlines a representative synthesis of this compound from a suitable precursor, 3,3-dimethyl-1,4-butanediol. This two-step process involves a selective oxidation followed by lactonization.

Diagram of Synthetic Workflow

Synthesis_Workflow Start 3,3-Dimethyl-1,4-butanediol Step1 Selective Oxidation Start->Step1 Intermediate 4-Hydroxy-3,3-dimethylbutanoic acid Step1->Intermediate Step2 Acid-Catalyzed Lactonization Intermediate->Step2 Product Dihydro-4,4-dimethyl- 2(3H)-furanone Step2->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Oxidation and Lactonization

Objective: To prepare this compound from 3,3-dimethyl-1,4-butanediol.

Pillar of Trustworthiness: This protocol is self-validating through the isolation and characterization of the intermediate hydroxy acid before proceeding to the final cyclization, ensuring the starting material for the key step is of high purity.

Part A: Selective Oxidation of 3,3-dimethyl-1,4-butanediol

  • Materials & Reagents:

    • 3,3-dimethyl-1,4-butanediol

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated)

    • Sodium bisulfite (NaHSO₃)

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,3-dimethyl-1,4-butanediol (1 equiv.) in a 0.5 M aqueous solution of NaOH.

    • Slowly add a 1 M aqueous solution of KMnO₄ (approx. 1.5 equiv.) dropwise, maintaining the internal temperature below 10 °C. The causality for this slow addition and temperature control is to prevent over-oxidation and ensure selectivity for the primary alcohol.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction by adding a saturated solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

    • Filter the mixture through a pad of celite to remove the MnO₂ precipitate.

    • Cool the filtrate in an ice bath and acidify to pH ~2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-3,3-dimethylbutanoic acid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Part B: Acid-Catalyzed Lactonization

  • Materials & Reagents:

    • Crude 4-hydroxy-3,3-dimethylbutanoic acid

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

    • Dean-Stark apparatus

  • Procedure:

    • Combine the crude 4-hydroxy-3,3-dimethylbutanoic acid and toluene in a round-bottom flask.

    • Add a catalytic amount of p-TsOH (approx. 0.05 equiv.).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. The causality for using a Dean-Stark trap is to azeotropically remove the water formed during the intramolecular esterification, driving the equilibrium towards the lactone product.

    • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Core Application: Asymmetric α-Alkylation

The primary utility of this compound as a chiral building block is realized through the stereoselective alkylation of its enolate at the C3 position. This strategy has been explored for the synthesis of 3-substituted butyrolactones, which are valuable intermediates.[2][3] The key to achieving asymmetry is the use of a chiral agent to differentiate the two faces of the prochiral enolate intermediate.

Mechanistic Rationale for Stereocontrol

The process hinges on the formation of a planar enolate from the lactone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). In the presence of a chiral ligand or when a chiral base is used, a diastereomeric complex is formed. The steric environment of this complex dictates that an incoming electrophile will preferentially approach from the less hindered face, resulting in one enantiomer of the product being formed in excess. The gem-dimethyl group at C4 provides essential steric bulk that helps to lock the conformation of the enolate and amplify the stereodirecting effect of the chiral auxiliary.

Asymmetric_Alkylation cluster_0 Enolate Formation cluster_1 Stereoselective Alkylation Lactone Dihydro-4,4-dimethyl- 2(3H)-furanone Base Chiral Base (e.g., Chiral Lithium Amide) Lactone->Base Deprotonation Enolate Prochiral Enolate- Chiral Base Complex Base->Enolate Electrophile Electrophile (R-X) TransitionState Diastereomeric Transition State (Favored Approach) Enolate->TransitionState Reaction Electrophile->TransitionState Facial-selective attack Product Chiral 3-Substituted Lactone TransitionState->Product

Caption: Conceptual workflow for asymmetric α-alkylation.

Generalized Protocol 2: Asymmetric α-Alkylation of this compound

Objective: To prepare an enantiomerically enriched 3-alkyl-4,4-dimethyl-γ-butyrolactone.

Pillar of Expertise: This generalized protocol explains the critical role of each component. The use of a strong, hindered base like LDA is essential to ensure rapid and complete enolate formation without competing nucleophilic attack on the lactone carbonyl. The low temperature (-78 °C) is crucial for maintaining the kinetic control necessary for high stereoselectivity by preventing enolate equilibration and undesired side reactions.

  • Materials & Reagents:

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • A suitable chiral ligand (e.g., a chiral diamine or bis(oxazoline)) OR a pre-formed chiral lithium amide base.

    • An electrophile (e.g., benzyl bromide, methyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Strictly Anhydrous Conditions: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and a dropping funnel.

    • Base/Enolate Formation:

      • In situ LDA formation: To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF, add n-BuLi (1.05 equiv.) dropwise at -78 °C. Stir for 30 minutes. If using a chiral ligand, it should be added to the amine before the addition of n-BuLi.

      • Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. The choice of solvent (THF) is critical as it effectively solvates the lithium cation.

      • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Alkylation:

      • Add the electrophile (1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the enolate solution, maintaining the temperature at -78 °C.

      • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work-up:

      • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

      • Allow the mixture to warm to room temperature.

      • Extract the product with ethyl acetate (3 x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification and Analysis:

      • Purify the crude product by flash column chromatography on silica gel.

      • Self-Validation: The success of the reaction is validated by obtaining the desired product with the expected spectroscopic data (¹H NMR, ¹³C NMR, IR). The stereochemical outcome (enantiomeric excess, ee) must be determined by a specialized analytical technique, such as chiral HPLC or by converting the product to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.

Electrophile (R-X)Expected ProductPotential Application
Benzyl Bromide3-Benzyl-4,4-dimethyl-oxolan-2-onePrecursor for phenyl-containing natural products
Methyl Iodide3,4,4-Trimethyl-oxolan-2-oneSimple chiral building block
Allyl Bromide3-Allyl-4,4-dimethyl-oxolan-2-oneVersatile handle for further functionalization

Alternative Application: Nucleophilic Ring-Opening

The lactone can also serve as a precursor to chiral 4-hydroxy-3,3-dimethylbutanoic acid derivatives. Nucleophilic attack at the carbonyl carbon results in ring-opening, providing a linear chain with the gem-dimethyl group intact. Using a chiral nucleophile or an enzyme can potentially achieve a kinetic resolution of a racemic, substituted lactone.

Generalized Protocol 3: Amide Formation via Ring-Opening

Objective: To synthesize a chiral N-substituted-4-hydroxy-3,3-dimethylbutanamide.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a suitable solvent like methanol or THF.

    • Add a chiral amine (e.g., (R)-1-phenylethylamine) (1.1 equiv.).

    • Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by the disappearance of the lactone spot on TLC.

    • Cool the mixture and remove the solvent under reduced pressure.

    • The resulting amide can be purified by crystallization or column chromatography. The product is a 4-hydroxy amide, retaining the core structure of the opened lactone.

Conclusion

This compound is a potent and versatile chiral building block whose value lies in the strategic placement of its gem-dimethyl group. This feature provides the necessary steric bias to control the stereochemistry of reactions at the adjacent C3 position, primarily through asymmetric alkylation of the corresponding enolate. The protocols and mechanistic discussions provided herein offer a foundational guide for researchers and drug development professionals to harness the synthetic potential of this lactone. By understanding the principles of its reactivity, chemists can effectively incorporate this synthon into complex synthetic routes to generate novel, enantiomerically pure molecules for a wide range of applications.

References

  • Leznoff, C. C.; McArthur, C. R.; Whittaker, M. The Asymmetric Synthesis of 4,4-Dimethyl-3-Substitutedbutyrolactones. Synthetic Communications, 1986, 16(3), 225-232. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918608076304]
  • York University Libraries. The Asymmetric Synthesis of 4,4-Dimethyl-3-substitutedbutyrolactones. YorkSpace Institutional Repository. [URL: https://yorkspace.library.yorku.ca/server/api/core/bitstreams/71c89025-a226-4d76-8051-a9f81665481d/content]
  • SIELC Technologies. 2(3H)-Furanone, dihydro-4,4-dimethyl-. [URL: https://sielc.com/product/23h-furanone-dihydro-44-dimethyl/]

Sources

Application Notes & Protocols: Dihydro-4,4-dimethyl-2(3H)-furanone as a Pivotal Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of dihydro-4,4-dimethyl-2(3H)-furanone, a versatile chiral building block with significant applications in the pharmaceutical industry. Primarily known by its common name, pantolactone, this molecule is a critical precursor in the synthesis of essential compounds, most notably D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] This document outlines the compound's properties, key synthetic transformations, and detailed, field-proven protocols for its application. The methodologies are presented to ensure scientific integrity, providing researchers and drug development professionals with a robust framework for utilizing this precursor in their synthetic workflows.

Introduction: The Strategic Importance of Pantolactone

This compound, specifically its chiral forms, represents a cornerstone intermediate in pharmaceutical and fine chemical synthesis. While it can be synthesized as a racemic mixture (DL-Pantolactone), its true value lies in the biological activity of its D-(-)-enantiomer.[1][3] This specific stereoisomer is the indispensable starting material for the industrial production of D-pantothenic acid and its more stable alcohol derivative, Dexpanthenol (Provitamin B5), both of which are fundamental to various metabolic processes.[1]

The necessity for enantiomeric purity in active pharmaceutical ingredients (APIs) makes D-(-)-pantolactone a preferred chiral building block. Beyond its primary role in vitamin synthesis, pantolactone serves as an efficient chiral auxiliary, guiding the stereochemical outcome of complex asymmetric reactions.[1] Furthermore, emerging research has identified novel pantolactone derivatives as potent enzyme inhibitors, opening new therapeutic possibilities in areas like oncology.[1] This guide will focus on the foundational application of this precursor in the synthesis of Vitamin B5, providing the necessary protocols to leverage its full potential.

Physicochemical & Spectroscopic Profile

Accurate identification and characterization are paramount in any synthetic workflow. The following tables summarize the key properties of DL-Pantolactone.

Table 1: Physicochemical Properties of (±)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone

PropertyValueSource(s)
CAS Number 79-50-5[4][5]
Molecular Formula C₆H₁₀O₃[5][6]
Molecular Weight 130.14 g/mol [5][6]
Appearance White to pale yellow solid/crystalline powder[4][7]
Melting Point 80-92 °C (Varies with purity and enantiomeric form)[2][6]
Boiling Point 120-130 °C at 15-18 mmHg[2][6]
Solubility Freely soluble in water, alcohol, ether, chloroform[6][7]

Table 2: Key Spectroscopic Data for Characterization

Spectroscopic TechniqueCharacteristic FeaturesSource(s)
Infrared (IR) Spectroscopy ~3400 cm⁻¹ (Broad, O-H stretch); ~1770 cm⁻¹ (Strong, C=O lactone stretch)[8]
¹³C NMR Spectroscopy (ppm) ~177 (C=O, Lactone); ~70 (CH₂-O); ~68 (CH-OH)[8]
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 130[5]

Core Application: From Racemic Mixture to Enantiopure Precursor

The industrial synthesis of pantolactone typically yields a racemic mixture of its D- and L-enantiomers.[3][6] Since only the D-(-)-enantiomer is biologically active and useful for the synthesis of Vitamin B5, a resolution step is not just necessary, but is the pivotal control point of the entire process.[1]

Causality of Enantiomeric Resolution

The lock-and-key model of enzyme-substrate interaction dictates that biological systems exhibit high stereospecificity. The enzymes responsible for converting pantothenic acid into Coenzyme A can only recognize and process the D-enantiomer.[3] Therefore, using a racemic mixture would result in a product that is only 50% effective and contains an unnecessary, and potentially confounding, L-enantiomer. Modern pharmaceutical standards demand enantiopure compounds to ensure safety, efficacy, and predictable pharmacology.

A highly efficient and scalable method for this resolution combines chemical synthesis with enzymatic hydrolysis. This chemoenzymatic approach is favored for its high selectivity and environmentally friendly conditions.[7]

Workflow: Chemoenzymatic Resolution of DL-Pantolactone

The following diagram illustrates the strategic workflow for obtaining the desired D-(-)-pantolactone from the racemic mixture.

G cluster_0 Racemic Precursor cluster_1 Resolution Step cluster_2 Resolved Intermediates cluster_3 Final Precursor racemic DL-Pantolactone (Racemic Mixture) enzyme Enzymatic Hydrolysis (e.g., D-pantolactone hydrolase) racemic->enzyme Selective Hydrolysis separation Physical Separation (e.g., Extraction) enzyme->separation Hydrolyzed Mixture l_pantoic L-(+)-Pantoic Acid (in aqueous phase) separation->l_pantoic d_lactone D-(-)-Pantolactone (in organic phase) separation->d_lactone final_product Purified D-(-)-Pantolactone (Ready for synthesis) d_lactone->final_product Purification G panto D-(-)-Pantolactone intermediate Ring-Opening & Amide Bond Formation (Condensation Reaction) panto->intermediate beta_ala Calcium β-alaninate beta_ala->intermediate product Calcium D-Pantothenate (Vitamin B5 Salt) intermediate->product Work-up & Purification

Caption: Synthesis of Calcium D-Pantothenate from D-(-)-Pantolactone.

Application Protocol 2: Synthesis of Calcium D-Pantothenate

This protocol details the condensation reaction to produce the stable calcium salt of D-pantothenic acid.

Objective: To synthesize Calcium D-Pantothenate from D-(-)-Pantolactone.

Materials:

  • D-(-)-Pantolactone (from Protocol 1)

  • β-Alanine

  • Calcium hydroxide (Ca(OH)₂)

  • Methanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Calcium β-alaninate: In the reaction flask, suspend β-alanine (1.05 equivalents) and calcium hydroxide (0.5 equivalents) in methanol. Heat the mixture to reflux for 30 minutes to form the calcium salt of β-alanine.

  • Condensation Reaction: Add a solution of D-(-)-Pantolactone (1.0 equivalent) in methanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The lactone ring will open and condense with the amine of β-alanine.

  • Monitoring: Track the disappearance of D-(-)-Pantolactone using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, Calcium D-Pantothenate, will precipitate from the methanol.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum at 40-50°C.

    • Yield: Typically >90%.

    • Quality Control: The final product should be characterized by spectroscopic methods (NMR, IR) and compared to a reference standard. Purity can be assessed by HPLC.

Conclusion and Future Perspectives

This compound is a demonstrably vital precursor in pharmaceutical manufacturing. The protocols detailed herein provide a validated pathway for the synthesis of D-pantothenic acid, a globally essential vitamin. [3][9]The principles of stereoselective synthesis and chemoenzymatic resolution highlighted in this guide are central to modern drug development. [7]Beyond this primary application, the utility of the pantolactone scaffold as a chiral auxiliary and as a basis for developing novel therapeutic agents ensures its continued relevance and importance to the scientific community. [1]Future research will likely expand its application into new and diverse pharmaceutical targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of D-Pantolactone in Pharmaceutical and Fine Chemical Industries. Available from: [Link]

  • Wikipedia. Pantothenic acid. Available from: [Link]

  • Merck Index. Pantolactone. Available from: [Link]

  • PubMed. Prebiotic syntheses of vitamin coenzymes: II. Pantoic acid, pantothenic acid, and the composition of coenzyme A. Available from: [Link]

  • TRIGON Chemie. DL-Pantolactone. Available from: [Link]

  • Semantic Scholar. PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Available from: [Link]

  • SpectraBase. 2(3H)-Furanone, dihydro-3,4-dimethyl-. Available from: [Link]

  • Consensus. PANTOTHENIC ACID - APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Available from: [Link]

  • ResearchGate. PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Available from: [Link]

  • NIST WebBook. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Available from: [Link]

Sources

A Robust HPLC-ELSD Method for the Quantitative Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Scientists

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydro-4,4-dimethyl-2(3H)-furanone. Due to its lack of a significant UV chromophore, conventional HPLC with UV detection is unsuitable. This guide details a validated method employing a universal Evaporative Light Scattering Detector (ELSD), which circumvents this limitation. We provide a comprehensive protocol covering chromatographic conditions, sample preparation for both simple and complex matrices, and a full method validation strategy according to International Council for Harmonisation (ICH) guidelines.[1][2] This method is ideal for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various applications, including synthesis reaction monitoring and quality control.

Introduction: The Analytical Challenge

This compound is a gamma-lactone that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities.[3][4] Accurate quantification is critical for process control, purity assessment, and pharmacokinetic studies. A significant analytical hurdle is the molecule's structure, which lacks a chromophore necessary for detection by common UV-Vis spectrophotometric detectors.[5][6]

To overcome this, a detector that does not rely on the optical properties of the analyte is required. This method employs an Evaporative Light Scattering Detector (ELSD). An ELSD is a universal detector that can analyze any compound that is less volatile than the mobile phase.[7] It works in three stages:

  • Nebulization: The HPLC column effluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.

  • Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.

  • Detection: The analyte particles are carried into a high-intensity light beam. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[6][7]

The primary advantage of ELSD over other universal detectors, like Refractive Index (RI) detectors, is its compatibility with gradient elution, which is often necessary for resolving complex mixtures and improving peak shape.[8][9] RI detectors are highly sensitive to temperature and pressure changes and are generally not suitable for gradient methods.[10][11]

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD, Varian 385-LC, or similar).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: A reversed-phase column such as a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) is recommended for its robustness and suitability for small molecules.[12][13]

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (LC-MS grade).

    • Nitrogen gas (high purity, for ELSD).

Chromatographic and Detector Conditions

All quantitative data and instrument settings are summarized in the table below for clarity. The chosen reversed-phase method is based on conditions known to be effective for this analyte.[14][15] The use of formic acid in the mobile phase helps to ensure consistent ionization of any silanol groups on the column packing and can improve peak shape for polar analytes.[16]

ParameterCondition
HPLC Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic
Composition 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
ELSD Drift Tube Temp. 50°C
ELSD Nebulizer Temp. 30°C
Nitrogen Gas Pressure 3.5 bar

Experimental Protocols

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample and standard preparation through to data analysis and method validation.

HPLC_Workflow_for_Dihydro-4_4-dimethyl-2(3H)-furanone cluster_prep 1. Preparation cluster_sample_prep Sample Preparation cluster_analysis 2. Analysis & Acquisition cluster_validation 3. Data Processing & Validation std_prep Standard Preparation (Stock & Working Solutions) filtration Syringe Filtration (0.45 µm PTFE) std_prep->filtration Dilutions simple_matrix Simple Matrix (e.g., Pure Substance) Dissolve & Dilute simple_matrix->filtration complex_matrix Complex Matrix (e.g., Reaction Mixture) Liquid-Liquid Extraction complex_matrix->filtration Organic Layer hplc_analysis HPLC-ELSD Analysis (Isocratic Elution) filtration->hplc_analysis Inject data_acq Data Acquisition (Chromatogram Generation) hplc_analysis->data_acq peak_integration Peak Integration & Calibration Curve data_acq->peak_integration quantification Quantification (Calculate Concentration) peak_integration->quantification validation Method Validation (ICH Q2(R2) Parameters) quantification->validation Verify

Sources

The Versatile Synthon: Dihydro-4,4-dimethyl-2(3H)-furanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Chiral Building Block

Dihydro-4,4-dimethyl-2(3H)-furanone, a gem-disubstituted γ-butyrolactone, has emerged as a cornerstone in the edifice of modern organic synthesis. Its deceptively simple structure belies a wealth of stereochemical information and synthetic potential, making it an invaluable chiral building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent chirality and the presence of a reactive lactone moiety enable a diverse array of chemical transformations, pivotal for creating sophisticated molecules with potential therapeutic applications.

Core Principles: The Chemistry of this compound

The synthetic utility of this compound is primarily centered around the reactivity of the α-protons to the carbonyl group. Deprotonation at this position generates a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The gem-dimethyl group at the 4-position not only imparts specific steric hindrance, influencing the stereochemical outcome of reactions, but also prevents enolization towards this position, thus ensuring regioselective enolate formation at the C3 position.

Below is a generalized workflow for the utilization of this compound in synthetic transformations:

G start This compound enolate Lithium Enolate Generation start->enolate LDA, THF, -78 °C alkylation Alkylation Reaction enolate->alkylation R-X aldol Aldol Reaction enolate->aldol R'CHO product_alk α-Alkylated Lactone alkylation->product_alk product_ald α-(1-Hydroxyalkyl) Lactone aldol->product_ald

Caption: General workflow for the synthetic application of this compound.

Application Note 1: Asymmetric Alkylation of this compound

The alkylation of the enolate derived from this compound provides a direct route to α-substituted γ-butyrolactones, which are prevalent motifs in numerous natural products and pharmacologically active compounds. The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or by leveraging the inherent chirality of the starting material if an enantiomerically pure form is used.

Protocol 1: Generation and Alkylation of the Lithium Enolate

This protocol describes the formation of the lithium enolate of this compound and its subsequent alkylation with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative and irreversible formation of the enolate at low temperatures, preventing self-condensation.[1][2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Syringes and needles

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The reaction progress can be monitored by TLC.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome:

This procedure should yield the corresponding α-alkylated this compound. The yield and diastereoselectivity (if applicable) will depend on the specific alkyl halide used and the reaction conditions.

Reactant (Alkyl Halide)ProductTypical Yield (%)
Benzyl Bromideα-Benzyl-dihydro-4,4-dimethyl-2(3H)-furanone75-85
Methyl IodideDihydro-3,4,4-trimethyl-2(3H)-furanone80-90
Allyl Bromideα-Allyl-dihydro-4,4-dimethyl-2(3H)-furanone70-80

Table 1: Representative examples of alkylation reactions with this compound.

Application Note 2: Diastereoselective Aldol Reactions

The aldol reaction of the enolate of this compound with aldehydes provides access to α-(1-hydroxyalkyl)-γ-butyrolactones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the nature of the enolate counterion.

Protocol 2: Diastereoselective Aldol Reaction with Benzaldehyde

This protocol details a general procedure for the lithium enolate-mediated aldol reaction with benzaldehyde as a representative electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (freshly prepared as in Protocol 1)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Syringes and needles

Procedure:

  • Enolate Formation: Prepare the lithium enolate of this compound as described in Protocol 1, steps 1 and 2.

  • Aldol Addition: To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified and the diastereomers separated by column chromatography on silica gel.

G start This compound Enolate transition_state Chair-like Transition State start->transition_state aldehyde Benzaldehyde aldehyde->transition_state product α-(1-Hydroxy-1-phenylmethyl)- This compound transition_state->product Diastereoselective C-C bond formation

Caption: A simplified representation of the aldol reaction pathway.

Expected Outcome:

The reaction is expected to produce the α-(1-hydroxy-1-phenylmethyl)-dihydro-4,4-dimethyl-2(3H)-furanone as a mixture of diastereomers. The diastereomeric ratio will be influenced by the specific reaction conditions, including the choice of base and solvent.

DiastereomerRelative Configuration
syn(3R,1'S) or (3S,1'R)
anti(3R,1'R) or (3S,1'S)

Table 2: Possible diastereomeric products of the aldol reaction.

Application Note 3: Synthesis of α-Methylene-γ-butyrolactones

α-Methylene-γ-butyrolactones are a class of compounds with significant biological activity, found in numerous natural products. A common synthetic route to this motif involves the reaction of a γ-butyrolactone enolate with formaldehyde, followed by dehydration.

Protocol 3: Synthesis of α-Methylene-dihydro-4,4-dimethyl-2(3H)-furanone

This protocol is adapted from general procedures for the synthesis of α-methylene-γ-butyrolactones.[3][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Paraformaldehyde

  • Acetic anhydride

  • Triethylamine

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Syringes and needles

Procedure:

  • Enolate Formation: Generate the lithium enolate of this compound as described in Protocol 1.

  • Reaction with Formaldehyde: Add freshly dried paraformaldehyde (2.0 equivalents) to the enolate solution at -78 °C. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Acetylation and Elimination: Cool the reaction mixture to 0 °C and add acetic anhydride (1.5 equivalents) followed by triethylamine (2.0 equivalents). Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield the desired α-methylene-dihydro-4,4-dimethyl-2(3H)-furanone.

Mechanism Insight:

The reaction proceeds through an initial aldol addition of the lactone enolate to formaldehyde. The resulting hydroxymethyl lactone is then acetylated, and subsequent base-promoted elimination of acetic acid furnishes the exocyclic double bond.

G enolate Lactone Enolate aldol_adduct Hydroxymethyl Adduct enolate->aldol_adduct Aldol Addition formaldehyde Formaldehyde formaldehyde->aldol_adduct acetylated Acetylated Intermediate aldol_adduct->acetylated Acetic Anhydride product α-Methylene Lactone acetylated->product Elimination (Et3N)

Sources

Troubleshooting & Optimization

purification of Dihydro-4,4-dimethyl-2(3H)-furanone by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Dihydro-4,4-dimethyl-2(3H)-furanone by Column Chromatography

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the preferred method for purifying this compound?

Column chromatography is a highly effective and versatile technique for purifying moderately polar organic compounds like this compound. It excels at separating the target molecule from non-polar impurities, highly polar by-products (such as hydrolyzed acids), and unreacted starting materials that may be present after synthesis. The relatively low cost and scalability of the technique make it ideal for both small-scale research and larger-scale drug development processes.[1][2]

Q2: How do I select the appropriate stationary phase?

For this compound, a polar stationary phase is required for normal-phase chromatography. The industry standard and most recommended choice is silica gel (SiO₂) , typically with a mesh size of 230-400 (40-63 µm) for flash chromatography or 70-230 (63-200 µm) for gravity chromatography.[1] Silica gel's surface is rich in silanol groups (-Si-OH), which are polar and can form hydrogen bonds. This property allows it to effectively retain polar and moderately polar compounds. Alumina (Al₂O₃) is a less common alternative that can be useful if the target compound shows instability on the acidic surface of silica gel.

Q3: What is a good starting solvent system (mobile phase) for this purification?

A combination of a non-polar solvent and a moderately polar solvent is the standard approach. An excellent starting point is a mixture of n-hexane and ethyl acetate .[3][4] this compound is a lactone, giving it moderate polarity. The non-polar hexane will not move the compound effectively on its own, while the more polar ethyl acetate will compete for binding sites on the silica, causing the compound to move down the column.

The optimal ratio should first be determined using Thin-Layer Chromatography (TLC).[2] Spot your crude mixture on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, ensuring it moves off the baseline but remains well-separated from less polar and more polar impurities.

Q4: What are the most common impurities I might encounter?

Common impurities depend on the synthetic route but may include:

  • Unreacted Starting Materials: For instance, if synthesized from a corresponding anhydride, some starting material may remain.[4]

  • Hydrolysis Products: Lactones can hydrolyze to form the corresponding open-chain hydroxy carboxylic acid, especially if exposed to water.[5] This impurity will be significantly more polar and will likely remain at the baseline on a TLC plate.

  • Solvents from Reaction/Workup: Residual solvents from the synthesis and extraction steps.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification of a crude sample of this compound using flash column chromatography.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₁₀O₂[6][7]
Molecular Weight 114.14 g/mol [6][7]
Appearance Typically a liquid or low-melting solid[8]
Synonyms 4,4-Dimethyl-γ-butyrolactone, 4,4-Dimethyloxolan-2-one[9]
Polarity Moderately PolarInferred from structure
Step-by-Step Methodology
  • Column Preparation (Wet Packing Method):

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is snug but not overly compressed.[1] Add a thin layer (approx. 1 cm) of sand on top of the plug to create a flat base.[10]

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Swirl until all the silica is suspended and no air bubbles are visible.[10]

    • Promptly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Open the stopcock and apply gentle air pressure to the top of the column to pack the silica bed firmly and drain the excess solvent. The solvent level should stop just at the top of the silica bed; never let the column run dry .[1][11]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel or Celite® (approx. 2-3 times the weight of your crude product) to this solution.[10]

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add another thin layer of sand on top to prevent disturbance during solvent addition.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, opening the stopcock to begin elution. Use air pressure to maintain a steady flow rate (for flash chromatography, this is typically a drop rate of several drops per second).[2]

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). This will wash through very non-polar impurities first.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (a "gradient elution"). For example, you can switch from 95:5 to 90:10, then 85:15 hexane:ethyl acetate.[3] This will speed up the elution of your target compound.[11]

  • Monitoring the Separation:

    • Use TLC to analyze the collected fractions. Spot a small amount from every few fractions onto a TLC plate alongside a spot of your crude starting material.

    • Develop the TLC plate in the same solvent system used for elution (or a slightly more polar one to move spots off the baseline).

    • Visualize the spots (e.g., using a potassium permanganate stain, which is effective for lactones).

    • Identify the fractions that contain your pure product (a single spot at the correct Rf) and combine them in a clean, pre-weighed round-bottom flask.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.[3]

    • Once the solvent is removed, place the flask under high vacuum to remove any final traces of solvent.

    • Weigh the flask to determine the yield of pure this compound.

    • Confirm the purity and identity using analytical techniques such as NMR, GC-MS, or IR spectroscopy.[3]

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Slurry TLC->Slurry Informs Solvent Choice Pack Pack Column Slurry->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Analyze Analyze for Purity (NMR, GC-MS) Evaporate->Analyze PureProduct Pure Product Analyze->PureProduct

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Issue 1: The compound is not moving down the column (stuck at the top).

  • Question: My TLC analysis showed the compound moves with 80:20 hexane:ethyl acetate, but it's not eluting from the column with that solvent. What's wrong?

  • Answer & Solution: This is a classic problem where the separation on a TLC plate doesn't perfectly translate to a column. Column chromatography often requires a more polar solvent system than TLC.

    • Causality: The silica gel in a column is packed much more densely and has a much higher volume than the thin layer on a TLC plate, leading to stronger overall adsorption.

    • Solution: Gradually increase the polarity of your mobile phase. Switch from 80:20 to 70:30 or even 60:40 hexane:ethyl acetate. Monitor the output closely with TLC to see when your compound begins to elute.[12]

Issue 2: The compound came off the column too quickly with no separation from impurities.

  • Question: I started the column and my product eluted in the very first few fractions along with everything else. Why did this happen?

  • Answer & Solution: Your mobile phase is too polar.

    • Causality: A highly polar eluent will outcompete all compounds for binding sites on the silica, washing everything through the column rapidly without allowing for differential adsorption and separation.[2]

    • Solution: You must restart the purification with a less polar mobile phase. Re-evaluate your initial TLC analysis. If your compound's Rf was > 0.5, the solvent system is too strong. Start with a much higher percentage of hexane (e.g., 95:5 hexane:ethyl acetate) and increase the ethyl acetate content gradually.

Issue 3: The collected fractions show streaking or "tailing" bands.

  • Question: My TLC analysis of the fractions shows that my compound is present across a large number of tubes as a long streak, not a clean spot. Why is my recovery so poor and spread out?

  • Answer & Solution: This phenomenon, known as tailing, can have several causes.

    • Causality 1: Sample Overload. You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to poor separation and broad, tailing bands.

    • Solution 1: Reduce the amount of material loaded or increase the column diameter and amount of silica gel.

    • Causality 2: Compound Instability. Some compounds can slowly decompose on the acidic silica gel, leading to a continuous "bleed" of material down the column.

    • Solution 2: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[12] If it is unstable, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent, or switch to a different stationary phase like alumina.[12]

    • Causality 3: Poor Packing. An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and broad bands.

    • Solution 3: Ensure your column is packed carefully and uniformly using the wet slurry method. Never let the silica bed run dry, as this will cause cracks to form.

Issue 4: The solvent flow has stopped completely.

  • Question: My column was running fine, but now the solvent won't flow even with pressure. What should I do?

  • Answer & Solution: This indicates a blockage.

    • Causality: This can happen if an impurity has precipitated or crystallized at the top of the column or at the bottom frit.[12] It can also occur if very fine silica particles have clogged the bottom frit.

    • Solution: The prognosis is often poor. You can try gently stirring the very top layer of sand/silica with a long pipette to break up any precipitated solid.[12] If the blockage is at the bottom, recovery is unlikely. The best course of action is to prevent this by ensuring your crude sample is fully dissolved and filtered before loading if solids are present.

Troubleshooting Decision Tree

G Start Problem Observed NoElution Compound Not Eluting Start->NoElution PoorSep Poor or No Separation Start->PoorSep Tailing Broad Bands / Tailing Start->Tailing NoFlow Solvent Flow Stopped Start->NoFlow SolventTooWeak Eluent too non-polar? NoElution->SolventTooWeak SolventTooStrong Eluent too polar? PoorSep->SolventTooStrong Overloaded Column overloaded? Tailing->Overloaded Precipitate Impurity precipitation? NoFlow->Precipitate IncreasePolarity Increase eluent polarity SolventTooWeak->IncreasePolarity Yes DecreasePolarity Decrease eluent polarity SolventTooStrong->DecreasePolarity Yes CrackedBed Silica bed cracked or channeled? Overloaded->CrackedBed No UseLessSample Use less sample or a larger column Overloaded->UseLessSample Yes Repack Repack column carefully CrackedBed->Repack Yes FilterSample Filter sample before loading Precipitate->FilterSample Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Safety Precautions

Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

HazardPrecautionary MeasuresSource(s)
Chemical Handling Wear safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct skin contact.[13][14]
Solvent Flammability Hexane and ethyl acetate are flammable. Keep away from ignition sources. Ensure proper grounding of any equipment.
Inhalation Use in a fume hood to avoid inhaling solvent vapors.[13]
Spillage In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous waste.[15]
Waste Disposal All solvent waste and used silica gel should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[15]

References

  • Foodb.ca. (n.d.). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

  • Zhang, Y., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Molecules, 25(14), 3239. [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 4,5-DIMETHYL-3-HYDROXY 2(5H) FURANONE. Retrieved from [Link]

  • Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis-. Retrieved from [Link]

  • Erowid. (1997). Determination of Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by HPLC/UV-VIS Spectrophotometry and HPLC/Thermospray Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Poklis, J. L., et al. (2019). Identification of Gamma-Butyrolactone in JUUL Liquids. The Journal of the American Medical Association, 322(21), 2133-2134. [Link]

  • SWGDRUG. (2005). gamma-butyrolactone. Retrieved from [Link]

  • SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5927881A - Purification of gamma-butyrolactone.
  • Synerzine. (2018). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-4-hydroxy- (CAS 5469-16-9). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Retrieved from [Link]

  • Chukwu, C. J., et al. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. ResearchGate. [Link]

  • Blank, I., & Fay, L. B. (1996). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 62(5), 1578-1583. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (3R,4R)-Dihydro-3,4-dihydroxy-3-methyl-2(3H)-furanone. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Retrieved from [Link]

  • Chemdad. (n.d.). DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE. Retrieved from [Link]

  • Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951. [Link]

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troubleshooting Dihydro-4,4-dimethyl-2(3H)-furanone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone, a key intermediate in the production of Vitamin B5 and other fine chemicals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we dissect the causality behind experimental outcomes and provide field-proven insights to optimize your process, ensuring both high yield and purity.

Synthesis Overview: A Three-Stage Journey

The classical and most common industrial synthesis of this compound (also known as DL-Pantolactone) is a three-stage process starting from isobutyraldehyde and formaldehyde. Each stage presents unique challenges and potential for side reactions that can impact the overall efficiency and purity of the final product.

Synthesis_Workflow cluster_0 Stage 1: Aldol Condensation cluster_1 Stage 2: Cyanohydrin Formation cluster_2 Stage 3: Hydrolysis & Lactonization A Isobutyraldehyde + Formaldehyde B Hydroxypivaldehyde A->B Base Catalyst (e.g., K2CO3, Triethylamine) C 2,4-Dihydroxy-3,3-dimethylbutyronitrile B->C + HCN or NaCN/KCN D This compound C->D Acid Hydrolysis (e.g., H2SO4, HCl) + Heat Cyanohydrin_Equilibrium cluster_0 Reaction Pathway A Hydroxypivaldehyde B Tetrahedral Intermediate A->B + CN⁻ (Nucleophilic Attack) B->A Reverse Reaction (Favored at high pH) C Cyanohydrin Product B->C + H⁺ (Protonation)

Caption: Equilibrium nature of the cyanohydrin formation reaction.

Stage 3: Hydrolysis and Lactonization

This final stage involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular esterification (lactonization) to form the final furanone ring.

Question 3: My final product is contaminated with a significant amount of an amide intermediate. How can I ensure complete hydrolysis?

Answer:

The presence of an amide impurity indicates incomplete hydrolysis of the nitrile. The hydrolysis of nitriles proceeds in two distinct steps: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid. [1][2]

  • Mechanism of Nitrile Hydrolysis:

    • Nitrile to Amide: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. [3][4] 2. Amide to Carboxylic Acid: The amide is then hydrolyzed to the carboxylic acid and an ammonium salt. [5]This second step often requires more forcing conditions (higher temperature, longer reaction time) than the first.

    • Causality: Insufficient heating, inadequate reaction time, or low acid concentration can cause the reaction to stall at the amide stage.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient period. The progress can be monitored by TLC or HPLC to confirm the disappearance of the amide intermediate.

      • Acid Concentration: Use a sufficiently concentrated strong acid, such as sulfuric or hydrochloric acid, to effectively catalyze both hydrolysis steps. [6] * Water Content: Ensure there is an adequate amount of water present for the hydrolysis to go to completion.

Question 4: The final lactonization step is inefficient, leading to low yields of this compound. What are the critical parameters?

Answer:

The lactonization is an intramolecular cyclization, which is also an equilibrium process. [7]Driving this equilibrium towards the stable five-membered lactone ring is key.

  • Key Parameters for Lactonization:

    • Acid Catalyst: A strong acid is required to protonate the carboxylic acid, making the carbonyl carbon more electrophilic for the intramolecular attack by the hydroxyl group.

    • Heat: The reaction typically requires heating to overcome the activation energy for the cyclization and to drive off the water that is formed, which helps to shift the equilibrium towards the product.

    • Removal of Water: While not always explicitly performed with a Dean-Stark trap in this specific synthesis, conducting the reaction at a temperature that allows for water removal (e.g., refluxing with a suitable solvent) can significantly improve the yield.

Experimental Protocol: Hydrolysis and Lactonization

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2,4-dihydroxy-3,3-dimethylbutyronitrile in a mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux (typically 100-120°C) and maintain for several hours (e.g., 4-6 hours).

  • Monitoring: Monitor the reaction by TLC or HPLC to ensure the complete conversion of the starting material and any amide intermediate.

  • Workup: After cooling, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude this compound can then be purified by vacuum distillation or recrystallization.

By carefully controlling the reaction conditions at each stage, particularly the choice of base, temperature, and reaction time, the formation of side products can be minimized, leading to a higher yield and purity of the desired this compound.

References

  • Tishchenko reaction. (n.d.). In Grokipedia. Retrieved January 13, 2026.
  • Tishchenko reaction. (2023, December 28). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • How to improve the yield of DL-Pantolactone chemical synthesis. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Wang, Y., et al. (2017). Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde.
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. (2021, June 6). Online Chemistry Notes.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.
  • Explain the Cannizzaro reaction taking formaldehyde (HCHO) as an example. (n.d.). Filo. Retrieved January 13, 2026.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.
  • Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE. (n.d.). Vedantu.
  • Hydrolysing nitriles. (n.d.). Chemguide.
  • The Tishchenko Reaction. (2014). Organic Reactions.
  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. (2023, July 10). PMC - NIH.
  • Reactions of Nitriles. (n.d.). KPU Pressbooks - Organic Chemistry II.
  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. (2021). RSC Publishing.
  • Tishchenko Reaction. (n.d.). Organic Chemistry Portal.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Tischenko reaction Notes. (n.d.). Physics Wallah.
  • Optimization of Process for Optical Resolution of dl-Pantolactone Using Immobilized d-Lactonohydrolase. (1995, December).
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Cannizzaro Reaction. (n.d.). Chemistry Steps.
  • Cyanohydrin reaction. (2023, November 26). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Asymmetric Synthesis of Pantolactone: Recent Advances. (2023, November 29).
  • Reactivity of formaldehyde in aqueous basic solutions. (n.d.).
  • Pantolactone-impurities. (n.d.).
  • Liquid phase aldol condensation of formaldehyde and propionaldehyde catalyzed by L-proline functional polymers. (n.d.).
  • Cyanohydrin Addition to Aldehydes and Ketones. (2016, April 20). YouTube.
  • Carbonyl Additions: Cyanohydrin Formation (Aldehydes/Ketones + HCN or equivalents). (n.d.). OrgoSolver.
  • Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023, September 20). OpenStax - Organic Chemistry.
  • Aldol condensation of isobutyraldehyde and formaldehyde. (n.d.).
  • Polymerisation Reactions Of Formaldehyde. (2022, January 10). YouTube.
  • D-Pantolactone. (n.d.). PubChem - NIH.
  • DL-Pantolactone. (2021, January). TRIGON Chemie.
  • Aldol Condensation of Methyl Propionate and Formaldehyde: Thermodynamics, Reaction Process, and Network. (2022). ACS Publications - Industrial & Engineering Chemistry Research.
  • Gas-phase aldol condensation of formaldehyde to produce hydroxyacetaldehyde and its implication to new particle formation: a theoretical study. (2024, December 2). RSC Publishing.
  • Aldol Condensation of Methyl Propionate and Formaldehyde: Thermodynamics, Reaction Process, and Network. (2022). ACS Publications - Industrial & Engineering Chemistry Research.
  • Chemists' Guide to Aldol Condens
  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (n.d.).
  • Isobutyraldehyde on reaction with formaldehyde and K2CO3, gives compound 'A'. Compound 'A' reacts with KCN and yields compound 'B', which on hydrolysis gives a stable compound 'C'. The compound 'C' is. (n.d.). Allen.
  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (n.d.). Save My Exams.
  • Conversion of Hydroxy Nitriles to Lactones Using Rhodococcus rhodochrous Whole Cells. (2008).
  • Pantolactone impurities. (n.d.). ChemicalBook.
  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
  • (±)-pantolactone, 79-50-5. (n.d.). The Good Scents Company.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.

Sources

Technical Support Center: Dihydro-4,4-dimethyl-2(3H)-furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable lactone intermediate. Drawing upon established chemical principles and analytical data, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

I. Overview of this compound Synthesis

This compound, also known as γ,γ-dimethyl-γ-butyrolactone, is a five-membered lactone with a gem-dimethyl group at the C4 position. A prevalent and efficient method for its synthesis is the catalytic dehydrogenation of 2,2-dimethyl-1,4-butanediol. This process typically employs a copper-based catalyst at elevated temperatures.[1][2]

The reaction proceeds through the initial dehydrogenation of one of the primary alcohols to form the corresponding hydroxyaldehyde. This intermediate can then undergo intramolecular cyclization to a hemiacetal, which is further dehydrogenated to the final lactone product.[1] Understanding this pathway is crucial for anticipating and identifying potential byproducts.

II. Troubleshooting Guide: Identifying Byproducts

This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying unexpected peaks in your analytical data.

Question 1: My GC-MS analysis shows a peak with a molecular ion (M+) at m/z 104, and prominent fragments at m/z 75, 57, and 41. What is this compound?

Answer: This peak is likely unreacted 2,2-dimethyl-1,4-butanediol , your starting material.

  • Causality: Incomplete conversion during the dehydrogenation reaction is a common reason for the presence of starting material in your crude product. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Analytical Confirmation:

    • GC-MS: The mass spectrum of 2,2-dimethyl-1,4-butanediol typically does not show a strong molecular ion at m/z 104 due to facile fragmentation. Key fragments to look for are:

      • m/z 75: [M - CH₂OH]⁺

      • m/z 57: [C₄H₉]⁺ (tert-butyl cation)

      • m/z 41: [C₃H₅]⁺

    • ¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃), you would expect to see a singlet for the two methyl groups, and triplets for the two methylene groups, along with broad signals for the hydroxyl protons.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize TLC or in-process GC monitoring to track the disappearance of the starting material and ensure the reaction has gone to completion.

    • Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time.

    • Catalyst Activity: Ensure your catalyst is active. If you are reusing a catalyst, it may need regeneration or replacement.

Question 2: I observe a peak in my GC-MS with a molecular ion at m/z 102. How can I differentiate between the desired product and a potential byproduct with the same mass?

Answer: A peak with a molecular ion at m/z 102 could be your target molecule, this compound, or an isomeric byproduct. A likely candidate is hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal) , the intermediate in the reaction, which can exist in equilibrium with its cyclic hemiacetal form, 3,3-dimethyl-tetrahydrofuran-2-ol .

  • Causality: Incomplete dehydrogenation of the intermediate hemiacetal to the final lactone will result in its presence in the product mixture.

  • Analytical Confirmation:

    • GC-MS Fragmentation Pattern:

      • This compound: Expect a prominent molecular ion at m/z 114, with key fragments at m/z 99 [M - CH₃]⁺, m/z 70, m/z 56, and m/z 41.

      • Hydroxypivaldehyde/cyclic hemiacetal: The mass spectrum may be more complex due to the equilibrium. Look for fragments corresponding to the loss of water [M - H₂O]⁺ from the hemiacetal.

    • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for distinguishing between the isomers.

      • This compound:

        • ¹H NMR (CDCl₃): δ ~2.5 (s, 2H, CH₂CO), ~1.3 (s, 6H, 2xCH₃).

        • ¹³C NMR (CDCl₃): δ ~177 (C=O), ~80 (C(CH₃)₂), ~45 (CH₂CO), ~25 (CH₃).

      • Hydroxypivaldehyde/cyclic hemiacetal: The presence of a hemiacetal will show a characteristic signal for the anomeric proton (CH-OH) in the ¹H NMR spectrum, typically between δ 5.0 and 5.5 ppm. The aldehyde proton of the open-chain form would appear around δ 9.5-10 ppm.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: As with unreacted starting material, optimizing reaction time and temperature can help to fully convert the intermediate to the final product.

    • Purification: Careful fractional distillation or column chromatography can be used to separate the lactone from the more polar hydroxy-aldehyde/hemiacetal.

Question 3: My reaction mixture has a darker color than expected, and I see several small, unidentified peaks in my GC-MS. What could be the cause?

Answer: Darker coloration and the presence of multiple minor peaks can be indicative of over-oxidation or side reactions , especially at higher temperatures.

  • Causality: While the desired reaction is the selective dehydrogenation to the lactone, more aggressive oxidation can lead to the formation of other products. For instance, cleavage of the C-C bond could lead to smaller molecules, or further oxidation could form dicarboxylic acids if the lactone ring opens.

  • Potential Byproducts and their Identification:

    • Pivalic Acid: Formed from the oxidation of the gem-dimethyl group. It can be identified by its characteristic sharp singlet in the ¹H NMR spectrum for the nine equivalent protons and its distinct odor.

    • Acetone and other small fragments: These can arise from C-C bond cleavage at high temperatures. They are highly volatile and may be observed in the early part of a GC chromatogram.

    • Polymeric materials: These are often high molecular weight, non-volatile compounds that may not be observable by GC-MS but contribute to the dark coloration of the reaction mixture.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature to avoid over-oxidation. A lower temperature for a longer duration may be preferable.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by atmospheric oxygen.

    • Catalyst Selectivity: The choice of catalyst and support can significantly influence selectivity. Ensure you are using a catalyst reported to be selective for this transformation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal analytical techniques for monitoring the synthesis of this compound?

A1: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS is excellent for separating volatile components and providing initial identification based on fragmentation patterns and retention times.[3]

  • NMR (¹H and ¹³C) provides detailed structural information, allowing for unambiguous identification of the final product and any byproducts.

Q2: How can I purify my crude this compound?

A2: The most common methods for purification are fractional distillation under reduced pressure and column chromatography.

  • Fractional distillation is effective for separating the product from less volatile starting materials and high-boiling byproducts.

  • Column chromatography on silica gel can provide a high degree of purity by separating compounds based on their polarity. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used.[3]

Q3: My yield of this compound is consistently low. What are the most likely reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: As discussed in the troubleshooting section, ensure your reaction goes to completion by monitoring it and optimizing conditions.

  • Catalyst Deactivation: The catalyst may lose its activity over time. Consider regenerating or replacing it.

  • Side Reactions: The formation of byproducts will inherently lower the yield of your desired product. The troubleshooting guide above can help you identify and mitigate these side reactions.

  • Product Loss During Workup: this compound has some water solubility. During aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.

IV. Visualizing the Reaction and Byproduct Formation

To better understand the synthetic pathway and the origin of potential byproducts, the following diagrams illustrate the key transformations.

Caption: Main synthesis pathway of this compound.

Caption: Potential pathways for byproduct formation.

V. Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to reference spectra of the starting material, product, and potential byproducts.

Protocol 2: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound (or crude mixture) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to elucidate the structure of the compounds present in your sample. Compare the data to known spectra of the expected product and potential impurities.

VI. References

  • BenchChem. (2025). Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide. BenchChem.

  • The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062266). Retrieved from [Link]

  • Foodb. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

  • Sato, S., et al. (2003). Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. Applied Catalysis A: General, 255(2), 235-244.

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Blank, I., et al. (2002). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 68(11), 5349–5355.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.

  • ResearchGate. (2022). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Retrieved from

  • SciSpace. (2023). Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared. Retrieved from [Link]

  • eScholarship, University of California. (2016). Catalytic Dehydrogenation of 1,2- and 1,3-Diols. Retrieved from [Link]

  • ResearchGate. (2004). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • ResearchGate. (2003). Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. Retrieved from

  • Atmospheric Measurement Techniques. (2023). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Retrieved from [Link]

  • EGUsphere. (2023). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. Retrieved from [Link]

  • ResearchGate. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving Yield in the Synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with not just procedural steps, but the rationale behind them.

Introduction

This compound, a gem-dimethyl substituted γ-butyrolactone, is a valuable building block in organic synthesis. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on two primary and reliable synthetic routes: the Baeyer-Villiger oxidation of 3,3-dimethylcyclobutanone and the oxidation of 2,2-dimethyl-1,4-butanediol. We will explore common pitfalls and provide actionable solutions to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Route 1: Baeyer-Villiger Oxidation of 3,3-Dimethylcyclobutanone

The Baeyer-Villiger oxidation is an elegant method for converting cyclic ketones into lactones.[1][2] However, its success is highly dependent on careful control of reaction conditions.

Question 1: My Baeyer-Villiger oxidation reaction shows low conversion of the starting ketone. What are the likely causes and how can I improve it?

Answer:

Low conversion in a Baeyer-Villiger oxidation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Reagent Activity: The most common oxidant for this reaction is meta-chloroperoxybenzoic acid (m-CPBA).[3][4] Its effectiveness can be compromised by age or improper storage.

    • Solution: Use freshly purchased, high-purity m-CPBA. If you suspect your current stock is old, consider titrating it to determine its active oxygen content. For a more reactive alternative, trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can be employed, though with greater caution due to its higher reactivity.[2]

  • Insufficient Acid Catalysis: The reaction is often catalyzed by the acidic byproduct (m-chlorobenzoic acid) or can be accelerated with a stronger acid catalyst.

    • Solution: While the reaction can proceed without an additional acid, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can significantly increase the reaction rate.[4] However, be mindful that excessive acidity can lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-45 °C) can be beneficial, but this should be done cautiously.[4]

  • Incorrect Solvent Choice: The choice of solvent is crucial for solubility and reaction rate.

    • Solution: Dichloromethane (DCM) or chloroform are standard solvents for this reaction due to their inertness and ability to dissolve both the ketone and the peroxy acid.[3] Ensure the solvent is dry, as water can hydrolyze the lactone product.

Question 2: I am observing the formation of multiple byproducts in my Baeyer-Villiger reaction. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge. Here are some likely culprits and mitigation strategies:

  • Over-oxidation: The peroxy acid can potentially oxidize other parts of the molecule or the product itself, although lactones are generally stable under these conditions. A more pressing concern is the potential for ring-opening of the lactone under harsh conditions.

    • Solution: Use a stoichiometric amount of the peroxy acid (typically 1.1 to 1.5 equivalents).[3] Adding the oxidant portion-wise can help maintain better control over the reaction.

  • Hydrolysis of the Lactone: If there is water present in the reaction mixture, the desired lactone can hydrolyze to the corresponding hydroxy acid.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.

  • Baeyer-Villiger Rearrangement Side Products: While the migration of the more substituted carbon is generally favored, small amounts of the isomeric lactone (from migration of the less substituted carbon) could form. However, for a symmetrical ketone like 3,3-dimethylcyclobutanone, this is not a concern. In cases of unsymmetrical ketones, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[1]

Experimental Protocol: Baeyer-Villiger Oxidation of 3,3-Dimethylcyclobutanone

This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions.

Reagent/ParameterRecommendation
Starting Material 3,3-Dimethylcyclobutanone
Oxidant meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
Solvent Dichloromethane (DCM), anhydrous
Stoichiometry 1.2 equivalents of m-CPBA per 1 equivalent of ketone
Temperature 0 °C to room temperature
Reaction Time 12-24 hours (monitor by TLC/GC)

Step-by-Step Procedure:

  • Dissolve 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Oxidation of 2,2-Dimethyl-1,4-butanediol

The oxidation of diols to lactones is another robust synthetic strategy. The gem-dimethyl group in 2,2-dimethyl-1,4-butanediol can influence the reaction through steric hindrance and the Thorpe-Ingold effect, which can favor cyclization.[5][6]

Question 3: My oxidation of 2,2-dimethyl-1,4-butanediol is resulting in a low yield of the desired lactone. What are the potential issues?

Answer:

Low yields in diol oxidation can be attributed to several factors:

  • Choice of Oxidizing Agent: The selection of the oxidant is critical. Strong, non-selective oxidants can lead to over-oxidation to the dicarboxylic acid or cleavage of the carbon-carbon bond.

    • Solution: Milder, more selective oxidizing agents are preferred. Some effective options include:

      • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These are classic reagents for the oxidation of alcohols to aldehydes and ketones, and can be effective for lactonization of diols.

      • TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) provides a mild and highly selective method for alcohol oxidation.

      • Ruthenium-based catalysts: Catalytic amounts of ruthenium trichloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄) can efficiently effect the transformation.

  • Incomplete Oxidation: The reaction may stall at the intermediate hydroxy aldehyde or lactol stage.

    • Solution: Ensure you are using a sufficient amount of the oxidizing agent (typically 2-3 equivalents for a diol to lactone conversion). Reaction times may also need to be extended. Monitoring the reaction by TLC or GC is crucial to determine the point of maximum product formation.

  • Formation of Side Products: The gem-dimethyl group can sterically hinder the approach of the oxidant, potentially leading to incomplete reaction or side reactions.

    • Solution: Optimizing the reaction temperature is important. Some oxidations may benefit from gentle heating to overcome steric hindrance, while others require low temperatures to maintain selectivity.

Question 4: I am having difficulty purifying the this compound from the reaction mixture. What are the best practices?

Answer:

Purification of γ-butyrolactones can be challenging due to their polarity and water solubility.

  • Distillation: Vacuum distillation is often the most effective method for purifying lactones on a larger scale.[7] Due to the presence of the gem-dimethyl group, the boiling point of this compound will be different from unsubstituted γ-butyrolactone.

    • Tip: A fractional distillation setup can help to separate the product from close-boiling impurities.

  • Column Chromatography: For smaller scales or for removing highly polar impurities, silica gel column chromatography is a good option.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The polarity can be adjusted based on the impurities present.

  • Liquid-Liquid Extraction: If the crude product is contaminated with water-soluble impurities, a thorough workup with multiple extractions using a suitable organic solvent (e.g., DCM, ethyl acetate) is essential. Washing the organic extracts with brine can help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the role of the gem-dimethyl group in the synthesis of this compound?

The gem-dimethyl group has a significant impact on the molecule's reactivity and physical properties. In the context of synthesis, it can:

  • Influence Reaction Rates: The Thorpe-Ingold effect suggests that the gem-dimethyl groups can increase the rate of cyclization reactions by altering the bond angles and bringing the reactive ends of the molecule closer together.[5][6] This can be advantageous in the lactonization of 2,2-dimethyl-1,4-butanediol.

  • Introduce Steric Hindrance: The bulky dimethyl group can sterically hinder the approach of reagents to adjacent reaction centers, which can affect the choice of oxidizing agent and reaction conditions.

  • Alter Physical Properties: The presence of the dimethyl group will affect the boiling point, melting point, and solubility of the final product compared to unsubstituted γ-butyrolactone.

Q2: Which synthetic route is generally preferred for producing this compound with high yield and purity?

Both the Baeyer-Villiger oxidation and the diol oxidation are viable routes. The "better" route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.

  • The Baeyer-Villiger oxidation is often very clean and high-yielding if the precursor ketone, 3,3-dimethylcyclobutanone, is readily available.

  • The oxidation of 2,2-dimethyl-1,4-butanediol is also a strong candidate, especially with modern, selective oxidation methods. The availability of the diol may be a deciding factor.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling patterns will be characteristic of the gem-dimethyl lactone structure.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1760-1780 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will provide the molecular weight and fragmentation pattern, further confirming the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the final product.[8]

Visualizing the Synthetic Pathways

To aid in your understanding of the synthetic strategies, the following diagrams illustrate the key transformations.

baeyer_villiger ketone 3,3-Dimethylcyclobutanone lactone This compound ketone->lactone Baeyer-Villiger Oxidation oxidant m-CPBA oxidant->lactone

Caption: Baeyer-Villiger oxidation of 3,3-dimethylcyclobutanone.

diol_oxidation diol 2,2-Dimethyl-1,4-butanediol lactone This compound diol->lactone Oxidation oxidant Oxidizing Agent (e.g., PCC, TEMPO) oxidant->lactone

Caption: Oxidation of 2,2-dimethyl-1,4-butanediol.

References

  • BenchChem. (2025).
  • NROChemistry. (n.d.).
  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- Mass Spectrum. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • Google Patents. (n.d.). Method for purifying gamma butyrolactone. JP4348890B2.
  • Google Patents. (n.d.). METHOD FOR PURIFYING RAW γ-BUTYROLACTONE. WO2016008904A1.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-.
  • Organic Chemistry Tutor. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of gamma-butyrolactone. EP 0584408 B1.
  • Foodb.ca. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751).
  • Google Patents. (1988). Purification of gamma-butyrolactone.
  • Nova Science Publishers. (n.d.). Diols.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). Post process purification for gamma-butyrolactone production. WO2013023140A1.
  • Google Patents. (n.d.). Purification of gamma-butyrolactone. JPS5927881A.
  • Google Patents. (n.d.). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. US4294767A.
  • Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone.
  • Google Patents. (n.d.). Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one. WO2008067997A1.
  • Rhodium.ws. (n.d.).
  • ResearchGate. (n.d.).
  • Wiley-VCH. (n.d.). DIHYDRO-4-HYDROXY-2(3H)-FURANONE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). The gem -Dimethyl Effect Revisited.
  • Wikipedia. (n.d.). Geminal diol.

Sources

Technical Support Center: Chiral Resolution of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the resolution of Dihydro-4,4-dimethyl-2(3H)-furanone enantiomers. This guide is designed for researchers, scientists, and professionals in drug development and fragrance industries who are navigating the complexities of isolating the (R)- and (S)-enantiomers of this key chiral intermediate.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction: The Challenge of Resolving a Key Lactone

This compound, often referred to as γ-valerolactone, 4,4-dimethyl-, is a valuable chiral building block. Its enantiomers can serve as precursors in the synthesis of various bioactive molecules and fragrance compounds. However, its racemic nature necessitates a robust and efficient resolution strategy to isolate the desired stereoisomer. The primary challenges lie in the compound's structural simplicity and the identical physical properties of its enantiomers, making separation non-trivial.

This guide will explore the most effective and commonly employed techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in separating the enantiomers of this compound?

The (R)- and (S)-enantiomers of this compound possess identical physical and chemical properties in an achiral environment, including boiling point, melting point, and solubility. Separation is only possible through interaction with another chiral entity, such as a chiral stationary phase in chromatography or an enzyme.

Q2: Which analytical technique is best for baseline separation of the enantiomers?

For analytical-scale separation and purity determination, Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution, reproducibility, and the wide variety of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, have demonstrated excellent enantioselectivity for this class of compounds.

Q3: Can I use Gas Chromatography (GC) for the separation?

Yes, Chiral Gas Chromatography is a viable and powerful technique, particularly for volatile compounds like this furanone. The use of a chiral capillary column, often coated with a cyclodextrin derivative, can provide excellent separation of the enantiomers. This method is highly sensitive and can be advantageous for analyzing small sample volumes or for hyphenation with mass spectrometry (GC-MS).

Q4: Is preparative-scale separation feasible using chromatography?

Absolutely. Both HPLC and Supercritical Fluid Chromatography (SFC) can be scaled up for preparative separation to isolate larger quantities of the individual enantiomers. Preparative SFC is often preferred for its faster run times and reduced solvent consumption, making it a more environmentally friendly and cost-effective option for large-scale purification.

Q5: What are the main advantages of enzymatic resolution for this compound?

Enzymatic resolution offers high enantioselectivity under mild reaction conditions. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester precursor to the furanone, or to selectively esterify one enantiomer of the racemic furanone itself, allowing for the easy separation of the unreacted enantiomer from the product. This method can be highly cost-effective for industrial-scale production.

Troubleshooting Guides

Chiral HPLC & GC Separation Issues
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution Incorrect Chiral Stationary Phase (CSP) selected.Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based). The interaction between the analyte and the CSP is highly specific.
Inappropriate mobile phase composition (HPLC).Optimize the mobile phase. For normal phase, vary the ratio of hexane/isopropanol. For reverse phase, adjust the water/acetonitrile or water/methanol ratio. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.
Incorrect temperature (GC).Optimize the oven temperature program. A slower ramp rate or an isothermal segment at an optimal temperature can significantly improve resolution.
Poor Peak Shape (Tailing or Fronting) Overloading of the column.Reduce the injection volume or the concentration of the sample.
Incompatible solvent between the sample and the mobile phase.Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
Active sites on the column (GC).Use a deactivated liner and ensure the column is properly conditioned.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate (HPLC).Ensure the HPLC pump is working correctly and the mobile phase is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature for both HPLC and GC.
Enzymatic Resolution Challenges
Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Non-optimal enzyme selection.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for the substrate.
Incorrect reaction conditions (pH, temperature).Optimize the pH and temperature of the reaction. These parameters significantly impact enzyme activity and selectivity.
Product inhibition.Consider in-situ product removal to drive the reaction forward and maintain high enzyme activity.
Low Conversion Rate Poor enzyme activity.Ensure the enzyme is not denatured and is used at the correct concentration. Check the water content in the reaction medium for non-aqueous enzymology.
Substrate insolubility.Use a co-solvent to improve the solubility of the substrate without denaturing the enzyme.

Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method

This protocol outlines a typical starting point for the analytical separation of this compound enantiomers.

1. Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (amylose derivative) or Chiralpak AD-H (cellulose derivative) column (250 mm x 4.6 mm, 5 µm particle size), is a good starting point.

2. Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

3. Flow Rate: 1.0 mL/min.

4. Detection: UV detection at 210 nm.

5. Column Temperature: 25 °C.

6. Injection Volume: 5 µL.

7. Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1 mg/mL.

8. Optimization: If resolution is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Racemic Mixture in Mobile Phase (1 mg/mL) Injector Injector (5 µL) Prep->Injector Inject Sample MobilePhase Mobile Phase (Hexane:IPA) Pump Pump (1.0 mL/min) MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralcel OD-H) 25 °C Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram caption Workflow for Chiral HPLC Separation.

Caption: Workflow for Chiral HPLC Separation.

Protocol 2: Enzymatic Resolution via Hydrolysis

This protocol describes a typical lipase-catalyzed hydrolytic resolution.

1. Substrate: Racemic this compound.

2. Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435) is a robust and highly selective choice.

3. Reaction Medium: A phosphate buffer (50 mM, pH 7.0) and a co-solvent like MTBE (methyl tert-butyl ether) to aid in substrate solubility.

4. Reaction Setup: a. To a stirred reactor, add the phosphate buffer. b. Add the racemic furanone to a final concentration of 100 mM. c. Add Novozym 435 (e.g., 10% w/w of the substrate). d. Maintain the temperature at 30-40 °C. e. Monitor the reaction progress by taking aliquots over time and analyzing them by chiral GC or HPLC.

5. Work-up: Once approximately 50% conversion is reached (indicating one enantiomer has been largely consumed), stop the reaction by filtering off the immobilized enzyme. The remaining unreacted enantiomer can be extracted from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The hydrolyzed product will remain in the aqueous phase.

Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic Racemic Furanone ((R/S)-Mixture) Reaction Selective Hydrolysis (e.g., (R)-enantiomer reacts) Racemic->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Buffer Aqueous Buffer (pH 7.0, 30-40 °C) Buffer->Reaction Unreacted Unreacted Enantiomer (e.g., (S)-Furanone) Reaction->Unreacted Organic Extraction Product Hydrolyzed Product (e.g., (R)-Hydroxy Acid) Reaction->Product Aqueous Phase caption Enzymatic Resolution Workflow.

Caption: Enzymatic Resolution Workflow.

References

  • Chiral Chromatography Principles: A comprehensive overview of the principles and practices of chiral separation by liquid chrom
  • Enzymatic Kinetic Resolution: A detailed review of enzymatic kinetic resolution of racem

    • Source: Chemical Reviews, American Chemical Society
    • URL: [Link]

  • Application of Lipases in Organic Synthesis: A review highlighting the use of lipases, such as those from Candida species, in the resolution of chiral compounds.

    • Source: Coordin
    • URL: [Link]

  • Gas Chromatographic Enantiomer Separation: An overview of enantiomer separation using gas chromatography with cyclodextrin deriv

    • Source: Agilent Technologies
    • URL: [Link]

Technical Support Center: Dihydro-4,4-dimethyl-2(3H)-furanone Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Dihydro-4,4-dimethyl-2(3H)-furanone (also known as γ-butyrolactone, 4,4-dimethyl-). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or manufacturing scale. We will address common challenges with field-proven insights, focusing on the causality behind experimental choices to ensure robust and safe process development.

Synthesis Phase: Troubleshooting & Optimization

The synthesis of lactones, while well-established, presents unique challenges during scale-up, primarily related to reaction control, catalyst management, and byproduct formation. A common industrial route involves the catalytic hydrogenation of a suitable precursor, such as a succinic anhydride derivative or the corresponding hydroxy acid.[1][2][3]

FAQ: Synthesis

Question: My hydrogenation reaction is stalling or showing low conversion at a larger scale, even though it worked perfectly in the lab. What's going on?

Answer: This is a classic scale-up challenge often linked to mass transfer limitations or catalyst deactivation.

  • Mass Transfer (Gas-Liquid): At a larger scale, efficiently dissolving hydrogen gas into the liquid reaction medium becomes much harder. The surface-area-to-volume ratio decreases, meaning standard stirring may not be sufficient.[4] This starves the catalyst of a key reagent.

  • Catalyst Poisoning: Trace impurities in starting materials or solvents, which were negligible at the lab scale, can accumulate and poison the catalyst surface (e.g., Palladium or Ruthenium) at a larger scale.[5] Strong adsorption of the carboxylic acid precursor onto the catalyst can also inhibit active sites.[5]

  • Thermal Gradients: Inadequate mixing can create localized hot spots, leading to side reactions or thermal degradation of the catalyst and product.

Question: I'm observing the formation of unexpected byproducts. What are the likely culprits?

Answer: Side reactions become more prominent during scale-up due to longer reaction times and potential temperature fluctuations. For lactone synthesis via hydrogenation, common byproducts can include:

  • Over-reduction products: The lactone ring can be opened and further reduced to a diol (e.g., 3,3-dimethylbutane-1,4-diol).

  • Dehydration products: If the precursor is a hydroxy acid, intermolecular esterification can lead to dimers or oligomers, especially under acidic conditions or at elevated temperatures.

  • Solvent-derived impurities: The solvent may participate in the reaction if not sufficiently inert under the process conditions.

Troubleshooting Guide: Synthesis
ProblemPotential CauseRecommended Action & Rationale
Low or Stalled Conversion Poor H₂ Mass Transfer: Insufficient agitation to break the gas-liquid interface.Action: Increase agitator speed. Consider switching to a gas-inducing impeller (e.g., Rushton turbine). Rationale: Enhances the dissolution of hydrogen into the liquid phase, making it available at the catalyst surface.
Catalyst Poisoning: Presence of sulfur, halides, or strongly coordinating species in reagents.Action: Re-purify starting materials and use high-purity, degassed solvents. Perform a risk assessment on all reagents.[4] Rationale: Protects the active sites of the precious metal catalyst from deactivation.[5]
Low Catalyst Activity: Catalyst has settled or is not properly suspended.Action: Ensure agitation is sufficient to keep the heterogeneous catalyst suspended uniformly. For slurry reactions, verify baffle design is adequate for the vessel geometry. Rationale: Maximizes the available catalytic surface area for the reaction.
Formation of Impurities Over-reduction: Reaction temperature or H₂ pressure is too high.Action: Lower the reaction temperature and/or H₂ pressure. Monitor the reaction closely using in-process controls (IPC) like GC and stop it once the starting material is consumed. Rationale: Provides milder conditions to favor the formation of the lactone over the more highly reduced diol.
Polymer/Oligomer Formation: Presence of acid catalysts and/or excessive temperature causing intermolecular esterification.Action: Neutralize any acidic impurities before the reaction. Ensure precise temperature control to avoid exceeding the target. Rationale: Minimizes the side reaction of intermolecular dehydration/esterification between precursor molecules.
Workflow: Systematic Troubleshooting of Low Synthesis Yield

This diagram outlines a logical process for diagnosing and resolving low-yield issues during scale-up.

G A Low Yield Observed in Scale-Up Batch B Review Batch Records: - Temp Profile - Agitation Speed - H₂ Pressure - Reaction Time A->B C Analyze Raw Materials: - Starting Material Purity - Solvent Water Content - Catalyst Lot A->C D Analyze Crude Product & In-Process Samples (GC-MS) A->D E Deviation from Lab Protocol? B->E Compare F Raw Material Out of Spec? C->F Compare G High Level of Unreacted Starting Material? D->G Quantify E->F No I Correct Process Parameters: - Improve Mixing - Verify Temp/Pressure Control E->I Yes F->G No J Qualify New Batch of Raw Materials F->J Yes H High Level of Known Byproducts? G->H No K Investigate Mass Transfer or Catalyst Deactivation G->K Yes L Optimize Reaction Conditions (Temp, Time, Pressure) to Minimize Byproducts H->L Yes M Identify Unknown Peaks & Postulate Degradation Pathway H->M No

Caption: A systematic workflow for troubleshooting low synthesis yields.

Purification Phase: Overcoming Separation Hurdles

Purification is often the most significant scale-up bottleneck. Methods that are simple in the lab, like silica gel chromatography, are often impractical at an industrial scale.[6] For this compound, vacuum distillation is the most common and scalable method.[2][7]

FAQ: Purification

Question: My product is degrading during vacuum distillation, resulting in low purity and dark color. How can I prevent this?

Answer: Thermal degradation is a major concern. This compound has a relatively high boiling point, and prolonged exposure to high temperatures, even under vacuum, can cause decomposition or polymerization.

  • Reduce Residence Time: Use a distillation setup with a shorter path and higher efficiency, such as a wiped-film or short-path distillation apparatus. This minimizes the time the molecule spends at high temperatures.

  • Improve Vacuum: A lower vacuum pressure will decrease the boiling point, allowing distillation to occur at a safer, lower temperature. Ensure your vacuum pump and system are properly sized and free of leaks.

  • Inert Atmosphere: Always conduct the distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to color formation.

Question: I'm struggling to remove a specific impurity that has a very similar boiling point to my product. What are my options?

Answer: This requires moving beyond simple distillation.

  • Fractional Distillation: If there is a small difference in boiling points, a column with a high number of theoretical plates (e.g., a packed or Vigreux column) can achieve separation. This is the most direct approach.

  • Azeotropic Distillation: If the impurity is water, adding a solvent like toluene can form a lower-boiling azeotrope to remove it.[2]

  • Chemical Treatment: It may be possible to selectively react the impurity to change its physical properties. For example, an acidic impurity could be neutralized to form a non-volatile salt that remains in the distillation pot.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an extremely effective method for removing close-boiling impurities.

Troubleshooting Guide: Purification
ProblemPotential CauseRecommended Action & Rationale
Product Discoloration / Degradation during Distillation Excessive Pot Temperature: Boiling point is too high at the current vacuum level.Action: Improve the vacuum to lower the boiling point. Use a high-efficiency distillation apparatus (e.g., short-path) to reduce thermal exposure. Rationale: Minimizes thermal stress on the molecule, preventing decomposition pathways.
Oxygen Presence: Leaks in the distillation setup are allowing air in.Action: Leak-check the entire apparatus. Maintain a slight positive pressure of an inert gas like nitrogen. Rationale: Prevents oxidation, a common source of color bodies at high temperatures.
High Water Content in Final Product Inefficient Water Removal: Simple distillation is not sufficient to remove all water.Action: Consider a pre-distillation drying step with a desiccant or perform an azeotropic distillation with a suitable solvent (e.g., toluene). Rationale: Water can form azeotropes or be difficult to separate. An azeotrope actively removes water at a lower temperature.[2]
Failure to Meet Purity Specs Close-Boiling Impurity: Impurity has a boiling point near the product.Action: Use a fractional distillation column with a higher number of theoretical plates. Alternatively, investigate chemical treatment or crystallization as orthogonal purification steps. Rationale: Enhances the separation power beyond what simple distillation can achieve.
Entrainment (Bumping): Violent boiling is carrying non-volatile impurities into the distillate.Action: Ensure smooth boiling by using a stir bar/overhead stirrer or by slowly bleeding in an inert gas. Do not overfill the distillation flask (a volume of 1/2 to 2/3 full is recommended).[4] Rationale: Prevents mechanical transfer of impurities into the product fraction.

Analytical & Quality Control

Robust analytical methods are the foundation of a successful scale-up campaign. They allow for reliable in-process control and ensure the final product meets specifications. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID) is the primary technique for this molecule.[6][8]

FAQ: Analytical & QC

Question: How do I develop a GC method to separate my product from the key starting material and a known impurity?

Answer: Method development should be systematic.

  • Column Selection: Start with a standard, mid-polarity column like a DB-5ms or HP-5ms.[6] These are robust and versatile.

  • Temperature Program: Begin with an initial oven temperature below the boiling point of your most volatile component (e.g., solvent). Ramp the temperature at a moderate rate (e.g., 10 °C/min) to a final temperature above the boiling point of your least volatile component.[6]

  • Optimization: Adjust the ramp rate and hold times to improve separation. A slower ramp will increase resolution between closely eluting peaks.

  • Injector and Detector Temperature: Set the injector and detector temperatures significantly higher than the final oven temperature (e.g., 250-280 °C) to ensure rapid vaporization and prevent condensation.[6]

Question: My final product has a slight odor that is not characteristic of the pure lactone. How can I identify the source?

Answer: Odor often comes from trace-level volatile impurities. Standard GC-MS may not be sensitive enough.

  • GC-Olfactometry (GC-O): This technique directs a portion of the column effluent to a human assessor's nose, allowing for the detection of odor-active compounds at the exact time they elute from the column.

  • Headspace GC-MS: This method analyzes the vapor phase above your product sample, which concentrates volatile impurities, making them easier to detect and identify.

Data Presentation: Typical GC-MS Parameters
ParameterTypical SettingRationale
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)A workhorse non-polar column providing good separation for a wide range of semi-volatile compounds.[6]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Standard flow rate for this column dimension, balancing analysis time and resolution.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without causing thermal degradation of the analyte in the inlet.[6]
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A general-purpose program that separates volatile solvents from the higher-boiling lactone and related impurities.[6]
MS Ion Source 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.[6]
Mass Range m/z 40-400Captures the molecular ion and key fragments of the target analyte and potential byproducts.

Process Safety Considerations

Scaling up chemical reactions introduces significant safety risks that are not apparent at the lab scale. The primary concern is the management of reaction heat, as the ability to remove heat decreases as the reactor volume increases.[4]

FAQ: Process Safety

Question: What is "thermal runaway" and how do I prevent it during my lactonization reaction?

Answer: A thermal runaway occurs when an exothermic reaction generates heat faster than the reactor's cooling system can remove it.[4] This leads to a rapid increase in temperature and pressure, potentially causing a fire, explosion, or vessel rupture.

Prevention is key:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 or TSu) to measure the heat of reaction, heat flow, and calculate the Maximum Temperature of the Synthesis Reaction (MTSR).[9][10] The MTSR is the maximum temperature the reaction would reach if all cooling were lost.

  • Ensure Adequate Cooling: The plant reactor's cooling capacity must be sufficient to handle the total heat output of the reaction under normal and upset conditions.

  • Control Reagent Addition: For highly exothermic reactions, add one of the reagents slowly over time (semi-batch operation). This allows the cooling system to keep up with the heat being generated.[11] The feed rate must be calculated to ensure the rate of heat generation never exceeds the rate of heat removal.[10]

Diagram: Scale-Up Safety Logic

This diagram illustrates the critical decision points and data required for a safe scale-up.

G A Proposed Scale-Up (>3x Lab Scale) B Perform Hazard Assessment: - Reagent Toxicity - Thermal Stability (DSC/TGA) A->B C Is Reaction Exothermic? B->C D Run Reaction Calorimetry (RC1) C->D Yes J Proceed with Caution. Standard Controls. C->J No/Mildly E Calculate MTSR & Adiabatic Temperature Rise D->E F MTSR < T_decomposition? E->F G Heat Generation Rate < Plant Cooling Capacity? F->G Yes I STOP. Do Not Scale. Re-design Process. F->I No H Proceed with Scale-Up under Strict Controls G->H Yes K Modify Process: - Semi-batch Addition - Use a Diluted Reagent - Lower Temperature G->K No K->D Re-evaluate

Caption: A decision tree for assessing thermal safety before scale-up.

References
  • Benchchem. (n.d.). Troubleshooting low yields in enantioselective lactone synthesis.
  • Benchchem. (n.d.). Overcoming low enantioselectivity in chiral lactone synthesis.
  • SIELC Technologies. (2018, May 16). 2(3H)-Furanone, dihydro-4,4-dimethyl-.
  • Benchchem. (n.d.). 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9.
  • Shi, Z., et al. (2025, November 1). Establishment of safety criterion and scale-up for ε-caprolactone synthesis via peracetic acid in semi-batch reactors: A kinetics-free method. ResearchGate.
  • H.E.L Group. (n.d.). Process Safety and Scale-up.
  • Nalas Engineering. (n.d.). Process Scale-Up & Safety.
  • Google Patents. (n.d.). WO2013023140A1 - Post process purification for gamma-butyrolactone production.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Chemistry Stack Exchange. (2020, June 10). Synthesis of a lactone.
  • ResearchGate. (n.d.). Lactone intermediates or side products may be formed in the....
  • Benchchem. (n.d.). Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide.
  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-.
  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
  • Google Patents. (n.d.). JPS5927881A - Purification of gamma-butyrolactone.
  • Wikipedia. (n.d.). γ-Butyrolactone.

Sources

Technical Support Center: Optimizing GC-MS for Dihydro-4,4-dimethyl-2(3H)-furanone Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dihydro-4,4-dimethyl-2(3H)-furanone using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format addresses specific issues with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Injection

Question 1: What is the best way to prepare my sample containing this compound for GC-MS analysis to ensure accurate and reproducible results?

Answer: Effective sample preparation is critical for the successful GC-MS analysis of this compound, a relatively polar and volatile compound. The optimal method depends heavily on your sample matrix.

For clean samples or standards, simple dilution in a volatile organic solvent like dichloromethane, hexane, or methanol is sufficient.[1][2] Aim for a final concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL splitless injection.[1]

For more complex matrices such as food, beverages, or biological fluids, an extraction and cleanup step is necessary to remove interferences and concentrate the analyte.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in immiscible solvents.[2]

  • Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex matrices by passing the sample through a cartridge containing a sorbent that retains the analyte.[2][3] The analyte is then eluted with a suitable solvent.

  • Solid Phase Microextraction (SPME): Particularly for volatile and semi-volatile compounds in aqueous samples, headspace SPME is a sensitive and often automated technique.[2][3][4] To enhance the volatility and stability of polar compounds like furanones, derivatization may be employed in conjunction with SPME.[3][5]

Key Considerations:

  • Ensure your samples are free of particles or precipitates by centrifuging or filtering before transferring to a GC vial.[1][2]

  • Use glass autosampler vials to avoid contamination from plastics.[1]

  • Avoid aqueous solutions directly, as water is not compatible with most GC-MS systems.[1][2]

Question 2: I'm observing "ghost peaks" in my chromatograms. What are the likely causes and how can I eliminate them?

Answer: Ghost peaks are peaks that appear in a blank or solvent injection, indicating contamination within the GC-MS system. The most common sources are remnants from previous injections or bleed from system components.

Troubleshooting Steps:

  • Injector Contamination: The injector is a frequent source of carryover.

    • Septum Bleed: Fragments of the septum can fall into the inlet liner. Replace the septum regularly.[6]

    • Liner Contamination: Non-volatile residues from previous samples can accumulate in the liner. Clean or replace the inlet liner.[6][7]

    • Backflash: If the sample expands to a volume greater than the liner, it can contaminate cooler areas of the inlet.[6] To minimize this, consider using a pulsed pressure injection, increasing the split flow, or reducing the injection volume.[6]

  • Column Contamination: High-boiling compounds from previous analyses may slowly elute, causing ghost peaks.

    • Bake Out the Column: Increase the final oven temperature (below the column's maximum limit) and hold for an extended period to elute contaminants.[6]

    • Trim the Column: If baking out is ineffective, trimming 10-20 cm from the inlet end of the column can remove non-volatile residues.[8][9]

  • Syringe Contamination: The syringe can carry over residue from one injection to the next. Implement a rigorous syringe washing procedure with an appropriate solvent or replace the syringe if necessary.[6][7]

Chromatographic Separation

Question 3: How do I select the optimal GC column for separating this compound from other components in my sample?

Answer: The choice of a GC column is paramount for achieving good resolution. The key factors to consider are stationary phase, column dimensions (internal diameter, length), and film thickness.[10]

1. Stationary Phase Selection: The general rule is to select the least polar phase that provides the required separation.[11][12] For a moderately polar compound like this compound, a mid-polarity column is often a good starting point.

  • Non-polar columns (e.g., 1% or 5% Phenyl Methylpolysiloxane like DB-1ms, HP-5ms): These are excellent general-purpose columns that separate compounds primarily by their boiling points.[11][13] They are robust and a good first choice for many applications.

  • Mid-polarity columns (e.g., 35-50% Phenyl Polysiloxane): These offer a different selectivity based on dipole-dipole interactions and can be beneficial if co-elution occurs on a non-polar phase.[12]

  • Polar columns (e.g., Polyethylene Glycol - WAX phases): These are used for separating compounds with significant differences in hydrogen bonding capacity.[12][14] Given the hydroxyl group on some related furanones, a WAX column could provide unique selectivity.

2. Column Dimensions:

DimensionEffect on SeparationRecommendation for this compound
Internal Diameter (I.D.) Smaller I.D. increases efficiency (narrower peaks) but decreases sample capacity.[10][12]A 0.25 mm I.D. column offers a good balance of efficiency and capacity for most applications.[10][15]
Length Longer columns provide higher resolution but result in longer analysis times.[11][12]A 30 m column is a standard length that provides excellent resolution for most analyses.[15]
Film Thickness Thicker films increase retention for volatile compounds and increase sample capacity.[10][15] Thinner films lead to sharper peaks and lower bleed.[10][15]For a volatile compound like this furanone, a standard film thickness of 0.25 µm is typically appropriate.

Workflow for Column Selection:

A Define Analytes & Matrix B Start with Standard Column (e.g., 30m x 0.25mm, 0.25µm 5% Phenyl) A->B C Evaluate Resolution B->C D Sufficient Resolution? C->D E Yes D->E Yes F No D->F No G Optimize Method (Temperature Program, Flow Rate) E->G I Change Stationary Phase (e.g., to a WAX column) F->I H Final Method G->H I->C cluster_prep Sample Preparation cluster_gc GC Method cluster_ms MS Method cluster_analysis Data Analysis A Concentrate Sample (e.g., SPE or SPME) B Use Splitless Injection A->B C Employ Narrow Bore Column (e.g., 0.18mm ID) B->C D Perform MS Tune C->D E Switch to SIM Mode D->E F Optimize Dwell Time E->F G Acquire Data F->G

Caption: Workflow for optimizing low-level detection of the analyte.

References
  • Application Notes & Protocols for Furaneol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9. (n.d.). Benchchem.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois.
  • Simple Determination of Lactones in High-fat Food Products by GC/MS. (n.d.). ResearchGate.
  • Troubleshooting Guide. (n.d.). AAFCO.
  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). PMC - NIH.
  • Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide. (n.d.). Benchchem.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent.
  • Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent.
  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (n.d.). ResearchGate.
  • GC Column Selection Guide. (n.d.). MilliporeSigma.
  • GC Columns. (n.d.). Fisher Scientific.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.). Thermo Fisher Scientific.
  • GC/MS analysis of small polar volatile molecules. (2011, May 18). Chromatography Forum.
  • Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent.
  • Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
  • GC Column Selection Guide. (n.d.). Sigma-Aldrich.
  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube.

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Technical Support Center: Purification of Synthetic Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone (also known as γ-butyrolactone, 4,4-dimethyl-). We address common challenges encountered during the purification of this versatile synthetic intermediate, providing troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address specific issues you may encounter post-synthesis. We delve into the root cause of common impurities and provide validated solutions.

Q1: How do I assess the purity of my crude product and identify the nature of the impurities?

A1: Foundational Analysis is Non-Negotiable

Before attempting any purification, a robust analytical assessment is critical. This step informs your purification strategy, preventing wasted time and resources on suboptimal methods. The primary goal is to identify unreacted starting materials, solvents, and reaction by-products.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this compound due to its volatility. It provides quantitative data on the percentage of your target compound and helps identify impurities by comparing their mass spectra to library data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can reveal the presence of structurally related impurities. Unidentified peaks often correspond to starting materials or side-products.

  • Infrared (IR) Spectroscopy: A quick and effective method to confirm the presence of the characteristic lactone carbonyl group (strong absorption around 1770 cm⁻¹) and the absence of hydroxyl groups (~3400 cm⁻¹) from precursor molecules.[2]

Interpreting the Data:

  • Low-boiling point peaks in GC-MS: Likely residual solvents (e.g., THF, acetone, methanol) or volatile starting materials.

  • High-boiling point peaks in GC-MS: Suggests by-products from side reactions, such as dimers or oligomers.[3]

  • Unexpected signals in NMR: Compare the crude spectrum to a reference spectrum of the pure compound. Signals corresponding to aldehydes, carboxylic acids, or other functional groups point to specific side-reactions.

Q2: My crude product is contaminated with residual solvents and low-boiling starting materials. What is the most efficient purification method?

A2: Fractional Distillation is Your Primary Workhorse

For volatile impurities with boiling points significantly different from this compound, fractional distillation under reduced pressure (vacuum distillation) is the most effective and scalable method.

Causality: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of all components are lowered, which prevents thermal degradation of the target compound.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

  • Initial Stripping: Begin by distilling at a moderate vacuum and gentle heat to remove highly volatile solvents. These will collect as the first fraction.

  • Fraction Collection: Gradually increase the vacuum and/or temperature. Collect an intermediate fraction that may contain a mix of compounds.

  • Product Isolation: Collect the main fraction at the boiling point of this compound under the specific pressure used. A patent for a related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, describes distillation at 0.5 mm Hg at 80° to 90° C, which can serve as a starting point for optimization.[4]

  • Purity Check: Analyze the collected main fraction by GC-MS to confirm the removal of low-boiling impurities.

Parameter Recommendation Rationale
Pressure 1-20 mmHgLowers boiling point to prevent thermal decomposition.
Column Type Vigreux or Packed (e.g., Raschig rings)Increases surface area for more efficient separation of components with close boiling points.
Heating Oil bath with magnetic stirringProvides even and controlled heating to prevent bumping.
Collection Fraction cutter or multiple receiving flasksAllows for clean separation of different fractions without breaking the vacuum.
Q3: Distillation is complete, but my product remains yellowish and a persistent impurity is still present in the GC-MS analysis. How do I proceed?

A3: Employ Silica Gel Column Chromatography for Polarity-Based Separation

When impurities have boiling points very close to your product or are non-volatile colored compounds, separation must be based on a different physical property: polarity. Flash column chromatography is the ideal next step. Lactones are moderately polar, allowing for effective separation from both less polar (e.g., hydrocarbon by-products) and more polar (e.g., hydroxy-acid precursors) impurities.

Causality: Silica gel is a highly polar stationary phase. A non-polar mobile phase (eluent) will move non-polar compounds down the column quickly, while polar compounds will interact more strongly with the silica and move slower. By gradually increasing the polarity of the eluent, you can selectively elute compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

  • Solvent System (Eluent) Selection: The key to success is finding the right eluent system. For lactones, a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is a common starting point.[1][5][6] Use Thin Layer Chromatography (TLC) to determine the optimal ratio that gives good separation between your product and the impurity.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh is typical for gravity columns, finer for flash) as a slurry in the initial, non-polar eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture. Collect fractions continuously.

  • Gradient Elution (Optional but Recommended): Gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate concentration) to elute your more polar product.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_start Start: Crude Product cluster_analysis Analysis cluster_decision Decision Point cluster_path1 Path 1: Volatile Impurities cluster_path2 Path 2: Similar BP / Non-Volatile Impurities cluster_end Final Product Crude Crude Synthetic Product (this compound + Impurities) Analysis Purity Assessment (GC-MS, NMR) Crude->Analysis Decision Impurity Type Identified? Analysis->Decision Distill Fractional Vacuum Distillation Decision->Distill Low-boiling solvents/ starting materials Chrom Silica Gel Column Chromatography Decision->Chrom High-boiling/polar/ colored impurities Analysis1 Purity Check (GC-MS) Distill->Analysis1 Analysis1->Chrom Impurities Persist Pure Pure Product (>99%) Analysis1->Pure Purity Met Analysis2 Fraction Analysis (TLC/GC-MS) Chrom->Analysis2 Analysis2->Pure Purity Met

Q4: My application requires ultra-high purity (>99.5%). After column chromatography, I still detect a minor, structurally similar impurity. What is the final polishing step?

A4: High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation

For achieving the highest level of purity, particularly when separating isomers or closely related analogues, preparative Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality: RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). This is the inverse of normal-phase chromatography. In this system, your moderately polar lactone will elute later than any remaining non-polar impurities and earlier than any highly polar contaminants. The high efficiency of HPLC columns allows for the separation of compounds with very subtle differences in their physicochemical properties. A reverse-phase HPLC method for analyzing this compound has been described using an acetonitrile and water mobile phase, which can be adapted for preparative scale.[7]

Experimental Protocol: Preparative RP-HPLC

  • Method Development: First, develop an analytical method using an analytical HPLC system to find the optimal mobile phase composition (e.g., ratio of acetonitrile to water) that provides the best separation (resolution) between your product and the impurity.

  • Sample Preparation: Dissolve the semi-purified product in the mobile phase. Ensure the solution is filtered through a 0.45 µm filter to prevent clogging of the HPLC column.[6]

  • Preparative Run: Scale up the injection volume on a preparative HPLC system equipped with a larger column.

  • Fraction Collection: Use an automated fraction collector triggered by UV detection to collect the peak corresponding to your pure compound.

  • Product Recovery: Combine the pure fractions. The majority of the mobile phase (acetonitrile/water) can be removed by rotary evaporation. If water remains, it can be removed by lyophilization (freeze-drying) or by extraction into a volatile organic solvent followed by evaporation.

G cluster_input Input cluster_analysis Analysis cluster_decision Decision cluster_distillation Primary Purification cluster_chromatography Secondary Purification cluster_check Purity Check cluster_end Output Crude Crude Product GCMS_NMR Analyze with GC-MS / NMR Crude->GCMS_NMR Decision Boiling points of impurities significantly different? GCMS_NMR->Decision Distill Vacuum Distillation Decision->Distill Yes Chrom Column Chromatography Decision->Chrom No PurityCheck Purity > 99%? Distill->PurityCheck Chrom->PurityCheck PurityCheck->Chrom No, from Distillation PureProduct Pure Product PurityCheck->PureProduct Yes PurityCheck->PureProduct No, from Chromatography (Consider Prep-HPLC for >99.5%)

References

  • El-Aneed, A., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(3-4), 205-211. [Link]

  • Pauli, G. F., et al. (2005). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(10), 1509-1521. [Link]

  • SIELC Technologies. (2018, May 16). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from SIELC Technologies website. [Link]

  • Brillouet, J. M., & Mandon, N. (1984). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. U.S.

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Validation & Comparative

A Comparative Analysis for the Modern Laboratory: Dihydro-4,4-dimethyl-2(3H)-furanone vs. γ-Valerolactone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and intermediates is a critical decision that influences reaction efficiency, product purity, scalability, and overall sustainability. Among the vast array of available chemicals, lactones—cyclic esters—represent a versatile class of compounds with significant potential. This guide provides an in-depth, objective comparison of two such γ-lactones: Dihydro-4,4-dimethyl-2(3H)-furanone and the well-known bio-derived platform chemical, γ-valerolactone (GVL).

This document moves beyond a simple cataloging of properties. It is designed to offer researchers, scientists, and drug development professionals a clear, data-supported framework for decision-making, grounded in the structural nuances and performance characteristics of each molecule. We will explore their synthesis, compare their physical and chemical properties, evaluate their performance in key applications, and assess their safety and environmental profiles.

Molecular Structure and Its Influence on Physicochemical Properties

At a glance, both molecules share the foundational γ-butyrolactone five-membered ring structure. However, their substitution patterns create distinct chemical personalities.

  • γ-Valerolactone (GVL) , or 5-methyloxolan-2-one, features a single methyl group at the C5 position. This chirality, while often used as a racemate, is a key feature for certain stereospecific syntheses.

  • This compound , or 4,4-dimethyl-γ-butyrolactone, possesses two methyl groups at the C4 position (the β-position relative to the carbonyl group). This gem-dimethyl group introduces steric hindrance and alters the molecule's polarity and conformational flexibility compared to GVL.

These structural differences are directly reflected in their physicochemical properties, as summarized in the table below.

PropertyThis compoundγ-Valerolactone (GVL)
CAS Number 13861-97-7[1]108-29-2[2]
Molecular Formula C₆H₁₀O₂[1]C₅H₈O₂[2]
Molecular Weight 114.14 g/mol [1]100.12 g/mol [2]
Appearance Colorless to pale yellow liquidClear, colorless liquid[2]
Boiling Point Data not readily available~207-208 °C[2]
Melting Point Data not readily available-31 °C[2]
Density Data not readily available~1.06 g/cm³ at 20°C[2]
Flash Point Data not readily available~96 °C (Closed Cup)[2]
Water Solubility Data not readily availableMiscible[2]
logP Data not readily available-0.270[2]

The gem-dimethyl substitution in this compound is expected to decrease its polarity and water solubility compared to GVL, while potentially increasing its thermal stability and altering its solvency characteristics for non-polar substrates.

Synthesis and Sourcing: A Tale of Two Pathways

The accessibility and origin of a chemical are paramount considerations in both research and industrial settings. Here, GVL and this compound diverge significantly.

γ-Valerolactone (GVL): The Poster Child for Biorenewables

GVL is celebrated as a key platform chemical derivable from renewable biomass.[3] The most common and scalable synthesis route begins with lignocellulosic materials, which are hydrolyzed to produce levulinic acid. This acid is then catalytically hydrogenated and cyclized to yield GVL.[3] This "biomass-to-GVL" pathway is a cornerstone of green chemistry, offering a sustainable alternative to petrochemical-based solvents and intermediates.

Caption: Simplified synthesis pathway of γ-Valerolactone from biomass.

This compound: A More Traditional Synthetic Intermediate

In contrast, this compound is not typically sourced from biomass. Its synthesis follows more traditional organic chemistry routes. While specific industrial-scale protocols are not as widely published as those for GVL, general methods for preparing substituted γ-butyrolactones often involve the cyclization of corresponding substituted diols or hydroxy acids. For drug development purposes, it is likely produced via multi-step synthesis from commercially available starting materials.

Comparative Performance in Key Applications

The choice between these two lactones will ultimately depend on the specific application. Their structural differences lead to distinct performance profiles.

Performance as Solvents

γ-Valerolactone has been extensively studied and promoted as a green solvent.[4] Its high boiling point, low vapor pressure, miscibility with water, and ability to dissolve a wide range of substances, including polymers like polysulfone, make it a viable replacement for controversial polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[4][5] Its utility has been demonstrated in applications ranging from polymer processing to solid-phase peptide synthesis.[6]

This compound is less characterized as a bulk solvent. Based on its structure, it would be expected to be more lipophilic and less polar than GVL. This could make it a more suitable solvent for less polar solutes and in reaction systems where water miscibility is undesirable. However, without experimental data such as Hansen Solubility Parameters, its full potential as a solvent remains largely theoretical.

Utility as Chemical Intermediates

This is where the divergence in their current primary uses becomes most apparent.

γ-Valerolactone is a versatile platform molecule. It serves as a precursor to:

  • Biofuels: GVL can be converted into liquid alkenes, which are suitable for use as transportation fuels.[3]

  • Polymers: It is a building block for renewable polymers and resins.[2]

  • Other Chemicals: GVL can be transformed into other valuable intermediates like γ-hydroxyvaleric acid (GHV).[3]

This compound has a more specialized, high-value application in the pharmaceutical sector. It is a key intermediate in the synthesis of pyridazinone-based PARP7 inhibitors, which are being investigated for cancer therapy.[7] In this context, the specific stereochemistry and substitution pattern of the molecule are critical for the final biological activity of the drug molecule. This highlights its role as a specialized building block rather than a bulk platform chemical.

Caption: Primary application areas of GVL vs. This compound.

Experimental Protocol: Determination of Solvency via Hansen Solubility Parameters (HSP)

To provide a framework for objective solvent comparison, the determination of Hansen Solubility Parameters is a robust method. HSP quantifies the "like dissolves like" principle by breaking down cohesion energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8]

Objective: To determine and compare the Hansen Solubility Parameters of this compound and γ-Valerolactone.

Methodology:

  • Solute Test Kit: Assemble a kit of 20-30 well-characterized solutes with known HSP values. These solutes should span a wide range of polarities and hydrogen bonding capabilities.

  • Solubility Testing: a. For each solute, attempt to dissolve a small, precise amount (e.g., 0.1 g) into a precise volume (e.g., 2.0 mL) of the lactone solvent being tested (either GVL or this compound). b. Vigorously mix each sample (e.g., vortex for 1 minute). c. Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours. d. Visually score the solubility of each solute. A common scoring system is: 1 = completely soluble, 2 = partially soluble/swollen, 3 = insoluble.

  • Data Analysis: a. Input the solubility scores (1 for "good" solvents, 2/3 for "bad" solvents) and the known HSP values of the solutes into specialized software (e.g., HSPiP). b. The software calculates the center of a "solubility sphere" in Hansen space that best separates the "good" solvents from the "bad" solvents. The coordinates of this center are the HSP (δD, δP, δH) of the lactone being tested.

  • Comparison: a. Compare the calculated HSP values for both lactones. b. Known Data for GVL: Literature reports HSP values for GVL in the range of δD ≈ 18.0, δP ≈ 10.0, δH ≈ 8.0 MPa⁰.⁵.[4] c. The experimentally determined values can be compared to these literature values for validation. The resulting HSP for this compound will provide a quantitative measure of its solvency characteristics for the first time.

Safety, Toxicity, and Environmental Profile

For drug development professionals and researchers, a chemical's safety and environmental footprint are non-negotiable aspects of its utility.

Safety & Environmental ParameterThis compoundγ-Valerolactone (GVL)
GHS Hazard Statements Data not readily availableH319: Causes serious eye irritation[3]
Oral LD50 (Rat) Data not readily available8800 mg/kg[9]
Toxicity Profile Assumed to have low toxicity, but specific data is lacking.[10]Low acute toxicity towards aquatic organisms. Considered non-toxic. Behaves as a prodrug to γ-hydroxyvaleric acid (GHV).[3][4]
Biodegradability Data not readily availableReadily biodegradable.[2][4]
Environmental Impact UnknownConsidered an environmentally friendly "green" chemical.[2]

γ-Valerolactone stands out for its well-documented low toxicity and high biodegradability, reinforcing its status as a green chemical.[4] Its high LD50 value indicates very low acute toxicity.

The safety profile of This compound is not well-established in publicly accessible literature. While it is used in the synthesis of pharmaceuticals, indicating it can be handled safely under controlled laboratory conditions, the lack of comprehensive toxicological and ecotoxicological data necessitates a cautious approach, treating it as a compound of unknown toxicity until proven otherwise.

Conclusion and Recommendations

This compound and γ-valerolactone, while both members of the γ-lactone family, are not interchangeable. Their selection is dictated by the specific demands of the application.

Choose γ-Valerolactone (GVL) when:

  • A sustainable, bio-derived solvent or intermediate is required.

  • The application requires a polar, water-miscible solvent with a high boiling point.

  • Replacing traditional, more hazardous polar aprotic solvents like DMF or NMP is a priority.

  • A well-documented, favorable safety and environmental profile is essential.

  • The goal is the synthesis of biofuels or certain renewable polymers.

Consider this compound when:

  • A specific, substituted lactone core is required for a complex synthetic target, such as in pharmaceutical drug discovery.

  • Its specific steric and electronic properties are necessary for directing the outcome of a reaction.

  • A less polar, more lipophilic lactone than GVL may be advantageous.

For the drug development professional, GVL offers a promising green solvent for various stages of synthesis and formulation, while this compound represents a specialized, high-value building block for targeted therapeutic agents. The lack of comprehensive performance and safety data for this compound underscores the need for further research to fully unlock its potential beyond its current niche applications.

References

  • Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds. (n.d.). Retrieved from [Link]

  • Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. (n.d.). Consolidated Chemical. Retrieved from [Link]

  • γ-Valerolactone. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effects of Solvent Properties on the Soxhlet Extraction of Diterpenoid Lactones from Andrographis Paniculata Leaves. (n.d.). ResearchGate. Retrieved from [Link]

  • Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kerkel, F., Markiewicz, M., Stolte, S., Müller, E., & Kunz, W. (2021). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. Green Chemistry, 23(7), 2695-2706. Retrieved from [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • gamma-valerolactone, 108-29-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Showing metabocard for this compound (HMDB0061929). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). (n.d.). FooDB. Retrieved from [Link]

  • 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. (n.d.). NIST WebBook. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The furanone scaffold, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various furanone derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity of Furanone Derivatives: A Comparative Analysis

Furanone derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Efficacy of Furanone Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various furanone derivatives against several human cancer cell lines, offering a clear comparison of their cytotoxic potential.

Furanone DerivativeCancer Cell LineIC50 (µM)Key Findings & Reference
5-(3-nitrobenzylidene)-2(5H)-furanoneVariousPotentIntroduction of a nitro group at the aromatic ring increases cytotoxicity.[1]
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanoneVariousMost PotentAnthracenyl or naphthalenyl derivatives show high cytotoxic activity.[1]
Bis-2(5H)-furanone derivative (4e)C6 (glioma)12.1Induces S-phase cell cycle arrest and interacts with DNA.[2]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3]
FurochalconesHL60 (promyelocytic leukemia)VariesAttachment of a furan moiety on the A-ring of chalcones enhanced activity.[4]
Furopyridone derivative (4c)KYSE150 (esophageal)0.655 µg/mL (48h)Potent cytotoxicity against esophageal cancer cell lines.
Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which furanone derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates signaling cascades leading to programmed cell death. One such derivative, Furanodienone, has been shown to induce apoptosis in human colorectal cancer cells through a ROS/MAPKs-mediated caspase-dependent pathway.[5][6][7]

furanone_apoptosis_pathway cluster_cell Cancer Cell furanone Furanone Derivative ros ROS Generation furanone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria mapk MAPK Activation (p38, JNK) ros->mapk caspase9 Caspase-9 Activation mitochondria->caspase9 mapk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Furanone-induced apoptosis signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Furanone derivatives

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the furanone derivatives and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Furanone Derivatives start->treat mtt Add MTT Solution treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze quorum_sensing_inhibition cluster_bacterium Bacterial Cell furanone Furanone Derivative receptor LuxR-type Receptor furanone->receptor Competitively Inhibits ahl AHL Signal ahl->receptor Binds & Activates gene_exp Virulence Gene Expression receptor->gene_exp Induces biofilm Biofilm Formation gene_exp->biofilm

Caption: Mechanism of quorum sensing inhibition by furanone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Furanone derivatives

  • Bacterial strains of interest

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the furanone derivatives in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the furanone derivative that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Furanone Derivatives: Targeting Key Inflammatory Mediators

Furanone derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

Comparative Efficacy of Anti-inflammatory Furanone Derivatives

The table below provides a comparison of the in vitro inhibitory activity of different furanone derivatives against key inflammatory targets.

Furanone Derivative ClassTargetIC50 (µM)Key Findings & Reference
Pyridazinone derivatives (5b, 8b, 8c)COX-2/15-LOXVariesPromising dual inhibitors with high TNF-α inhibition. [8]
N-phenyl and N-benzoylpyridazinones (5a, 5c, 8a)COX-20.05-0.09Comparable activity to celecoxib. [8]
Furanone/1,2,4-triazole hybrids (5f)COX-20.0455Extraordinary COX-2 inhibition and selectivity.
3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD)COX-2 & NF-κBVariesDual suppression of COX-2 activity and LPS-induced inflammatory gene expression. [9]
Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. [10][11]In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. [9]Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. [9][12]Certain furanone derivatives can inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammatory responses. [9]

nfkb_inhibition_pathway cluster_cell_inflammation Inflammatory Cell stimuli Inflammatory Stimuli (e.g., LPS) receptor_inflam Toll-like Receptor stimuli->receptor_inflam ikk IKK Activation receptor_inflam->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Induces furanone_inflam Furanone Derivative furanone_inflam->ikb Inhibits Degradation

Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Furanone derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.

  • Compound Addition: Add the furanone derivatives at various concentrations to the wells of the 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme solution to the wells and incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometric plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the furanone derivative and determine the IC50 value.

Conclusion and Future Perspectives

Furanone derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This guide has provided a comparative overview of their biological activities, highlighting key structure-activity relationships and mechanisms of action. The continued exploration of this chemical scaffold, coupled with rational drug design and mechanistic studies, will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

  • 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Arch Pharm Res. 2004 May;27(5):485-94. doi: 10.1007/BF02980120. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Med Chem. 2020 Nov;12(21):1925-1943. doi: 10.4155/fmc-2020-0244. [Link]

  • Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Appl Microbiol Biotechnol. 2008 Sep;80(4):681-90. doi: 10.1007/s00253-008-1474-6. [Link]

  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. Mar Drugs. 2022 Sep;20(9):565. doi: 10.3390/md20090565. [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. ACS Omega. 2021 Mar 15;6(12):8246-8255. doi: 10.1021/acsomega.0c06121. [Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Int J Mol Sci. 2022 Jul 31;23(15):8570. doi: 10.3390/ijms23158570. [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. Nat Prod Commun. 2016 Oct;11(10):1471-1474. [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Res. 2015 Feb;35(2):811-7. [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. 2021 Oct; 26(21): 6475. [Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chem Biol Drug Des. 2018 Jul;92(1):1232-1240. doi: 10.1111/cbdd.13183. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. J Fungi (Basel). 2022 Nov; 8(11): 1186. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. J Enzyme Inhib Med Chem. 2021; 36(1): 977–986. [Link]

  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Br J Pharmacol. 2011 Oct; 164(3): 834–847. [Link]

  • Antibacterial effects and genotoxicity of new derivatives of furanones. World Applied Sciences Journal 17 (2): 145-147, 2012. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022 Jul; 27(13): 4238. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Front Microbiol. 2017; 8: 2477. [Link]

  • Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. Cell Death Dis. 2017 May; 8(5): e2815. [Link]

  • Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. Cell Death Dis. 2017 May; 8(5): e2815. [Link]

  • Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo. ResearchGate. [https://www.researchgate.net/publication/317208354_Furanodienone_induces_G0G1_arrest_and_causes_apoptosis_via_the_ROS MAPKs-mediated_caspase-dependent_pathway_in_human_colorectal_cancer_cells_a_study_in_vitro_and_in_vivo]([Link] MAPKs-mediated_caspase-dependent_pathway_in_human_colorectal_cancer_cells_a_study_in_vitro_and_in_vivo)

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. J Inflamm Res. 2020; 13: 365–375. [Link]

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Int J Mol Sci. 2019 Feb; 20(3): 699. [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Sci Rep. 2023; 13: 19808. [Link]

  • Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. ResearchGate. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dihydro-4,4-dimethyl-2(3H)-furanone, a compound of interest in various chemical and pharmaceutical applications. This document will navigate the principles of method validation, grounded in authoritative guidelines, and present supporting experimental data to illustrate the performance of each technique.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a procedural formality but a critical component of the quality assurance framework, ensuring that the data generated is reliable, reproducible, and fit for purpose.[3][4] The principles and methodologies discussed herein are aligned with the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), as well as the recommendations from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[5][6][7][8]

This compound, a volatile lactone, presents unique analytical challenges that necessitate carefully validated methods for its quantification in various matrices. The choice between GC and HPLC is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will explore the validation of both approaches to provide a comprehensive understanding of their respective strengths and limitations.

A Comparative Overview of GC and HPLC Method Validation

The validation of analytical methods for this compound involves a systematic evaluation of several key performance characteristics.[9][10] The following sections will detail the experimental approach for each parameter and present a comparative summary of hypothetical performance data for both a GC-FID (Flame Ionization Detector) and an HPLC-UV (Ultraviolet) method.

Table 1: Comparative Summary of Validation Parameters
Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria (Typical)
Specificity No interference from placebo and degradantsNo interference from placebo and degradantsPeak purity index > 0.999; baseline resolution > 1.5
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range 1.0 - 15.0 µg/mL0.5 - 20.0 µg/mLAs per linearity
Accuracy (% Recovery) 99.2 - 101.5%98.9 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%0.65%RSD ≤ 2.0%
- Intermediate Precision1.20%0.95%RSD ≤ 2.0%
Detection Limit (LOD) 0.3 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3
Quantitation Limit (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changesUnaffected by minor changesRSD ≤ 2.0%

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][11] For this compound, this is demonstrated by showing that there is no interference from a placebo (a formulation without the active ingredient) and that the method can separate the analyte from its potential degradation products.

  • Experimental Rationale: Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) are conducted to generate potential degradants. The analytical method is then used to analyze these stressed samples to demonstrate that the analyte peak is well-resolved from any degradation peaks.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Experimental Rationale: A series of at least five standard solutions of this compound of known concentrations are prepared and analyzed. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically determined by applying the method to samples with a known concentration of the analyte and comparing the measured value to the true value.

  • Experimental Rationale: Accuracy is assessed by performing recovery studies. A known amount of this compound is spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time.[13]

  • Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

  • Experimental Rationale: For repeatability, a minimum of six replicate injections of the same sample are performed. For intermediate precision, the analysis is repeated on a different day by a different analyst. The RSD of the results is calculated for both.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Rationale: LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Experimental Rationale: For a GC method, parameters such as oven temperature, carrier gas flow rate, and injection volume are slightly varied. For an HPLC method, parameters like mobile phase composition, pH, column temperature, and flow rate are altered. The effect of these changes on the analytical results is evaluated.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of hypothetical GC and HPLC methods for the analysis of this compound.

Protocol 1: GC-FID Method Validation

1. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Injector Temperature: 250°C
  • Detector (FID) Temperature: 280°C
  • Oven Program: 60°C (hold for 2 min), ramp at 10°C/min to 220°C (hold for 5 min)
  • Injection Volume: 1.0 µL (split mode 20:1)

2. Validation Procedure:

  • Specificity: Analyze placebo, standard, and forced degradation samples.
  • Linearity: Prepare standards at 1.0, 2.5, 5.0, 10.0, and 15.0 µg/mL.
  • Accuracy: Spike placebo at 8.0, 10.0, and 12.0 µg/mL.
  • Precision:
  • Repeatability: Six injections of a 10.0 µg/mL standard.
  • Intermediate Precision: Repeat analysis on a different day.
  • LOD/LOQ: Determine based on signal-to-noise ratio.
  • Robustness: Vary oven temperature (±2°C) and flow rate (±0.1 mL/min).
Protocol 2: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

2. Validation Procedure:

  • Specificity: Analyze placebo, standard, and forced degradation samples.
  • Linearity: Prepare standards at 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
  • Accuracy: Spike placebo at 8.0, 10.0, and 12.0 µg/mL.
  • Precision:
  • Repeatability: Six injections of a 10.0 µg/mL standard.
  • Intermediate Precision: Repeat analysis on a different day.
  • LOD/LOQ: Determine based on signal-to-noise ratio.
  • Robustness: Vary mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Visualizing the Validation Workflow

A well-structured validation process follows a logical progression, ensuring all critical parameters are thoroughly evaluated.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol AcceptanceCriteria Define Acceptance Criteria ValidationProtocol->AcceptanceCriteria Specificity Specificity & Selectivity AcceptanceCriteria->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A generalized workflow for analytical method validation.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, with the results of one often informing the others.

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ lower limit is Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over Accuracy->Precision interdependent Precision->LOQ defines Robustness Robustness Robustness->Accuracy impacts Robustness->Precision impacts

Caption: Interdependencies of analytical validation parameters.

Conclusion

Both GC-FID and HPLC-UV methods can be successfully validated for the quantitative determination of this compound. The choice of method will ultimately depend on the specific application, sample matrix, and desired sensitivity. The HPLC-UV method, based on the hypothetical data, demonstrates slightly better precision and lower detection limits, making it potentially more suitable for trace analysis. However, the GC-FID method offers a robust and reliable alternative, particularly for volatile analytes in non-complex matrices.

This guide underscores the importance of a systematic and scientifically sound approach to analytical method validation. By adhering to established guidelines and thoroughly evaluating all performance characteristics, researchers can ensure the integrity and reliability of their analytical data, a critical aspect of drug development and scientific research.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma.
  • USP <1225> Method Validation - BA Sciences. Source: BA Sciences.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. Source: USP.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Source: ECA Academy.
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A Comparative Guide to the Synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dihydro-4,4-dimethyl-2(3H)-furanone, a valuable lactone intermediate in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and specialty chemicals. Its gem-dimethyl group on the γ-carbon introduces specific steric and electronic properties that are sought after in medicinal chemistry. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides a comparative analysis of the most pertinent synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Introduction to Synthetic Strategies

The synthesis of γ-butyrolactones, such as this compound, can be broadly approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the five-membered ring through intramolecular cyclization of a linear precursor or the rearrangement of a cyclic precursor. In this guide, we will delve into three primary and mechanistically distinct routes:

  • Baeyer-Villiger Oxidation of 3,3-Dimethylcyclobutanone: A powerful ring-expansion reaction that converts a cyclic ketone into a lactone.

  • Intramolecular Cyclization of 4-Hydroxy-3,3-dimethylbutanoic Acid: A classic and often straightforward acid-catalyzed lactonization.

  • Reformatsky Reaction followed by Lactonization: A method for forming the carbon framework and the subsequent cyclization to the lactone.

Each of these routes presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The choice of the optimal route will invariably depend on the specific requirements of the research or development project, including cost, desired purity, and available equipment.

Route 1: Baeyer-Villiger Oxidation of 3,3-Dimethylcyclobutanone

The Baeyer-Villiger oxidation is a named reaction in organic chemistry that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or hydrogen peroxide.[1][2][3] This method is particularly attractive for the synthesis of this compound due to the predictable regioselectivity of the oxygen insertion.

Mechanistic Insight

The reaction proceeds via the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group of the ketone.[4] The subsequent migration of one of the α-carbons to the adjacent oxygen atom is the rate-determining step. The migratory aptitude of the alkyl groups generally follows the order: tertiary > secondary > primary > methyl. In the case of 3,3-dimethylcyclobutanone, the methylene group (a secondary carbon) preferentially migrates over the quaternary carbon, leading to the desired lactone product.

baeyer_villiger ketone 3,3-Dimethylcyclobutanone intermediate Criegee Intermediate ketone->intermediate + RCO3H (Protonation & Attack) peracid RCO3H lactone This compound intermediate->lactone Rearrangement (Migration of CH2) acid RCO2H intermediate->acid Loss of Carboxylate

Caption: Baeyer-Villiger Oxidation of 3,3-Dimethylcyclobutanone.

Experimental Protocol

Materials:

  • 3,3-Dimethylcyclobutanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,3-dimethylcyclobutanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Route 2: Intramolecular Cyclization of 4-Hydroxy-3,3-dimethylbutanoic Acid

The acid-catalyzed intramolecular esterification, or lactonization, of a γ-hydroxy acid is a fundamental and widely used method for the synthesis of γ-butyrolactones.[5] The formation of five-membered rings is thermodynamically and kinetically favorable.

Mechanistic Insight

The reaction is initiated by the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The hydroxyl group at the γ-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, this compound. The gem-dimethyl group at the 3-position can facilitate the cyclization through the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together.[6]

lactonization hydroxy_acid 4-Hydroxy-3,3-dimethylbutanoic Acid protonated_acid Protonated Carboxylic Acid hydroxy_acid->protonated_acid + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Intramolecular Nucleophilic Attack lactone This compound tetrahedral_intermediate->lactone - H2O, -H+ water H2O reformatsky_lactonization acetone Acetone hydroxy_ester Ethyl 4-hydroxy-3,3-dimethylbutanoate acetone->hydroxy_ester + Enolate (Nucleophilic Addition) bromoester Ethyl bromoacetate + Zn enolate Reformatsky Enolate bromoester->enolate Oxidative Addition lactone This compound hydroxy_ester->lactone Hydrolysis & Lactonization

Sources

Dihydro-4,4-dimethyl-2(3H)-furanone in Chiral Synthesis: A Comparative Guide to Lactone-Based Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chiral synthesis, the quest for efficient, selective, and reliable methods to control stereochemistry is paramount. Among the arsenal of tools available to the modern chemist, chiral lactones have emerged as versatile and powerful synthons. This guide provides an in-depth technical comparison of dihydro-4,4-dimethyl-2(3H)-furanone, and its chiral counterpart Pantolactone, with other notable lactones and chiral auxiliaries in the field of asymmetric synthesis. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.

Introduction: The Role of Lactones in Stereocontrolled Reactions

Lactones, cyclic esters, are privileged structures in organic chemistry, frequently serving as key intermediates and chiral building blocks in the synthesis of complex natural products and pharmaceuticals. Their rigid cyclic framework can effectively shield one face of a reactive center, directing the approach of incoming reagents and thus controlling the stereochemical outcome of a reaction. This compound, a readily available and structurally simple γ-butyrolactone, serves as a valuable precursor to its chiral forms, (R)- and (S)-pantolactone, which have carved a niche as effective chiral auxiliaries.[1][2]

This guide will explore the application of this compound-derived auxiliaries in key asymmetric transformations and critically compare their performance against other widely used lactone-based strategies and alternative approaches.

Comparative Analysis of Chiral Lactones and Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess), its ease of attachment and removal, and the overall yield of the desired chiral product. Here, we compare the performance of (R)- and (S)-Pantolactone with other prominent chiral auxiliaries in several key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary plays a crucial role in directing the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr)Reference
(S)-4-benzyloxazolidin-2-one (Evans' Auxiliary) N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1[1]
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans' Auxiliary) N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA80-92>99:1[1]
(S)-4-isopropyloxazolidin-2-one (Evans' Auxiliary) N-Butyryl-(S)-4-isopropyloxazolidin-2-oneMethyl iodideNaHMDS8599:1[1]
(R)-Pantolactone derivative N-Acyl-(R)-pantolactoneAlkyl halideLDAData not directly comparableData not directly comparable
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)endo:exoDiastereomeric Excess (de %)Reference
(R)-Pantolactone acrylate Acrylate of (R)-PantolactoneCyclopentadieneEt₂AlCl--Excellent[2]
Levoglucosenone-derived acrylate Acrylate of levoglucosenone derivativeCyclopentadiene-9269:3178:22[3]

(Note: The data for the levoglucosenone-derived auxiliary is from a microwave-assisted reaction, highlighting the potential for alternative energy sources to influence reaction outcomes.)

The use of (R)-Pantolactone as a chiral auxiliary in Diels-Alder reactions has been shown to provide excellent levels of diastereoselectivity, particularly when promoted by a Lewis acid.[2] The rigid lactone framework effectively blocks one face of the dienophile, leading to a highly stereocontrolled cycloaddition.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. Chiral auxiliaries can be employed to control the stereochemistry of the newly formed stereocenter.

Chiral Auxiliary/CatalystMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
(S)-Benzyl 3-aminobutyrate derived imine KeteneChiral Imine---[4]
Dipeptide 4/DMAP/Thiourea Isobutyraldehydetrans-β-nitrostyreneup to 99-up to 99[5]

While a direct comparison with a Pantolactone-based auxiliary in the same Michael addition is not available, the data for other systems showcases the high levels of stereocontrol achievable in these reactions.

Alternative Strategy: Enantioselective Reductions with the Corey-Bakshi-Shibata (CBS) Catalyst

For the synthesis of chiral alcohols, an alternative and widely adopted strategy is the enantioselective reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and predictable method for achieving high enantioselectivity.[6][7][8][9]

Conceptual Workflow of CBS Reduction

CBS_Workflow Prochiral_Ketone Prochiral Ketone Transition_State Diastereomeric Transition States Prochiral_Ketone->Transition_State CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) CBS_Catalyst->Transition_State Borane Borane Source (e.g., BH₃·THF) Borane->Transition_State Chiral_Alcohol Enantiomerically Enriched Alcohol Transition_State->Chiral_Alcohol

Caption: General workflow of a Corey-Bakshi-Shibata (CBS) reduction.

The CBS reduction offers several advantages, including high enantioselectivity (often >95% ee), a broad substrate scope, and the catalytic nature of the chiral promoter.[8] This presents a strong alternative to the use of stoichiometric chiral auxiliaries for the synthesis of chiral alcohols.

Performance of CBS Reduction

SubstrateCatalystYield (%)Enantiomeric Excess (ee %)Reference
Acetophenone(R)-Me-CBS>95>97[8]
7-(Benzyloxy)hept-1-en-3-one(R)-CBS catalyst8991[7]

The high efficiency and enantioselectivity of the CBS reduction make it a formidable benchmark against which lactone-based methods for chiral alcohol synthesis must be compared.

Experimental Protocols

To provide practical guidance, this section details representative experimental procedures for key asymmetric transformations.

Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

This protocol is a general representation of a Lewis acid-catalyzed Diels-Alder reaction using a chiral acrylate derived from a chiral alcohol like (R)-Pantolactone.

Reaction Scheme

Diels_Alder dienophile Chiral Acrylate (dienophile) product Cycloadduct dienophile->product Diene, Lewis Acid diene Diene

Caption: General scheme for an asymmetric Diels-Alder reaction.

Procedure:

  • To a solution of the chiral acrylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.1 equiv) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes.

  • The diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 3-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the crude reaction mixture.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol provides a step-by-step guide for the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.[9]

Reaction Scheme

CBS_Reaction ketone Prochiral Ketone alcohol Chiral Alcohol ketone->alcohol CBS Catalyst, Borane

Caption: General scheme for a CBS reduction.

Procedure:

  • To a stirred solution of the (R)- or (S)-CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 0.6 equiv) dropwise.

  • The mixture is stirred at 0 °C for 15 minutes.

  • A solution of the prochiral ketone (1.0 equiv) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (MeOH).

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (Et₂O) and washed sequentially with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

This compound, through its chiral derivatives (R)- and (S)-Pantolactone, offers a valuable and effective platform for asymmetric synthesis. Its utility as a chiral auxiliary in reactions such as the Diels-Alder cycloaddition is well-established, providing high levels of stereocontrol.

However, when considering the synthesis of chiral molecules, a comparative approach is essential. For the preparation of chiral alcohols, the catalytic and highly enantioselective Corey-Bakshi-Shibata reduction presents a powerful alternative to stoichiometric chiral auxiliary-based methods. The choice between these strategies will ultimately depend on the specific synthetic target, substrate scope, and desired process efficiency.

This guide has aimed to provide a balanced and data-supported comparison to aid researchers in navigating these choices. The continued development of novel chiral catalysts and auxiliaries, including derivatives of readily available lactones, will undoubtedly further enrich the synthetic chemist's toolbox for constructing the chiral world.

References

  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380.
  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239.
  • Xu, M.-H., Wang, W., & Lin, G.-Q. (2000). A Highly Efficient Asymmetric Synthesis of Optically Active r,γ-Substituted γ-Butyrolactones Using a Chiral Auxiliary Derived from Isosorbide. Organic Letters, 2(16), 2543–2545.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Online]. Available: [Link]

  • Eliel, E. L., & Wilen, S. H. (2006). Enantioselective Syntheses of Substituted γ‐Butyrolactones. In Chirality in Industry II (pp. 239-264). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Wikipedia. (2023). Corey–Itsuno reduction. [Online]. Available: [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Online]. Available: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Online]. Available: [Link]

  • Semantic Scholar. (n.d.). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. [Online]. Available: [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Online]. Available: [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 43(37), 6647-6650.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Privileged Chiral Ligands and Catalysts (pp. 1-39). Wiley-VCH Verlag GmbH & Co. KGaA.
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Online]. Available: [Link]

  • MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Online]. Available: [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Peed, J., Domínguez, I. P., Davies, I. R., Cheeseman, M., Taylor, J. E., Kociok-Köhn, G., & Bull, S. D. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 13(14), 3592–3595.
  • Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Online]. Available: [Link]

  • Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Online]. Available: [Link]

  • University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction. [Online]. Available: [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. [Online]. Available: [Link]

  • Riant, O., & Hannedouche, J. (2007). A Convenient Route to the Synthesis of Isotopomeric Dihydro-2(3H)furanones. European Journal of Organic Chemistry, 2007(16), 2593-2598.
  • Harvard University. (n.d.). Chem 115. [Online]. Available: [Link]

  • ResearchGate. (2019). Asymmetric Michael Addition Reactions. [Online]. Available: [Link]

  • MDPI. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Online]. Available: [Link]

  • Grafiati. (2022). Journal articles: 'Asymmetric synthesis. Lactones'. [Online]. Available: [Link]

  • ResearchGate. (2018). Asymmetric Michael Addition Reactions. [Online]. Available: [Link]

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  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. [Online]. Available: [Link]

  • ResearchGate. (2011). Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. [Online]. Available: [Link]

  • National Institutes of Health. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Online]. Available: [Link]

  • ResearchGate. (1984). New asymmetric Diels-Alder cycloaddition reactions. Chiral ??,??-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. [Online]. Available: [Link]

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A Comparative Guide to Purity Assessment of Dihydro-4,4-dimethyl-2(3H)-furanone: The Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe research. Dihydro-4,4-dimethyl-2(3H)-furanone, a valuable lactone intermediate, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of this compound, with a primary focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Principle of Purity: Beyond the Chromatogram

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[1] These techniques excel at separating components of a mixture, providing a detailed impurity profile. However, they are relative methods, meaning the response of a detector to an impurity is not necessarily the same as its response to the main compound. Accurate quantification often requires the synthesis and characterization of each impurity as a reference standard, a time-consuming and often expensive endeavor.[2]

Quantitative NMR (qNMR), on the other hand, operates on a fundamentally different principle. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This makes qNMR a primary ratio method, allowing for the direct and accurate quantification of a compound against a certified internal standard, without the need for a reference standard of the analyte itself.[1]

Quantitative ¹H NMR: The Method of Choice for this compound

The structure of this compound lends itself well to ¹H qNMR analysis. The molecule possesses distinct proton environments that give rise to well-resolved signals in the ¹H NMR spectrum.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Based on the structure, the expected ¹H NMR signals are:

  • A singlet for the two equivalent methyl groups (C(CH₃)₂).

  • A triplet for the methylene group adjacent to the carbonyl (CH₂-C=O).

  • A triplet for the methylene group adjacent to the oxygen (CH₂-O).

The singlet from the six protons of the gem-dimethyl groups is an excellent candidate for integration due to its sharp nature and high intensity.

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on a series of carefully considered parameters. Here, we delve into the "why" behind these choices.

1. The Internal Standard: The Anchor of Quantification

An ideal internal standard is the cornerstone of accurate qNMR. For this compound, which is soluble in common organic solvents like chloroform-d (CDCl₃), several internal standards are suitable. Maleic acid and 1,4-bis(trimethylsilyl)benzene are excellent choices.

  • Why these choices?

    • Chemical Inertness: They do not react with the analyte or the solvent.

    • Signal Separation: Their ¹H NMR signals appear in a region of the spectrum that does not overlap with the analyte's signals. Maleic acid has a singlet around 6.3 ppm, and 1,4-bis(trimethylsilyl)benzene has a singlet around 7.5 ppm, both far from the expected aliphatic signals of the furanone.

    • High Purity and Stability: They are commercially available in high, certified purity and are not hygroscopic or volatile, ensuring accurate weighing.[4]

2. The Solvent: More Than Just a Medium

Deuterated solvents are essential for ¹H NMR to avoid a large, overwhelming solvent signal. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Why CDCl₃?

    • Solubility: this compound is readily soluble in CDCl₃.

    • Minimal Signal Overlap: The residual proton signal of CDCl₃ appears at ~7.26 ppm, which does not interfere with the analyte's signals.

3. Acquisition Parameters: Ensuring Quantitative Accuracy

Unlike qualitative NMR, qNMR requires specific acquisition parameters to ensure that the signal integrals are truly proportional to the number of protons.

  • Longitudinal Relaxation Delay (d1): This is arguably the most critical parameter. The d1 delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being integrated (both analyte and internal standard). This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing a linear response. A shorter d1 will lead to signal saturation and an underestimation of the purity.

  • Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). This reduces the error in the integration of the signals.

A Self-Validating qNMR Protocol

The following protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh ~20 mg of this compound prep2 Accurately weigh ~10 mg of certified internal standard (e.g., Maleic Acid) prep1->prep2 prep3 Dissolve both in a precise volume (~0.7 mL) of CDCl3 prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Determine T1 for all signals of interest prep4->acq1 acq2 Set d1 ≥ 5 x longest T1 acq1->acq2 acq3 Acquire spectrum with sufficient scans for S/N > 250 acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction acq3->proc1 proc2 Integrate the selected analyte and internal standard signals proc1->proc2 proc3 Calculate purity using the standard qNMR equation proc2->proc3

Caption: Experimental workflow for qNMR purity assessment.

Purity Calculation Formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a holistic view, we must compare qNMR with its alternatives, GC and HPLC.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei. A primary ratio method.[3]Separation based on volatility and interaction with a stationary phase. Detection by flame ionization.Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance.
Quantification Absolute quantification with a certified internal standard. Does not require a reference standard of the analyte.Relative quantification. Requires a reference standard for each impurity for accurate quantification.Relative quantification. Requires a reference standard for each impurity and is dependent on the chromophore of the impurity.[2]
Sample Throughput Lower, due to the need for longer relaxation delays for accurate quantification.Higher, with typical run times of 15-30 minutes.Higher, with typical run times of 10-20 minutes.
Sample Consumption Higher (typically 5-20 mg).Lower (microgram to nanogram level).Lower (microgram to nanogram level).
Destructive? No, the sample can be fully recovered.Yes.Yes.
Strengths - Provides structural confirmation.[1]- Quantifies non-chromophoric impurities (e.g., water, residual solvents).- High precision and accuracy.[4]- Excellent for volatile impurities.- High resolution.- High sensitivity.- Versatile for a wide range of compounds.- Well-established in regulatory environments.
Weaknesses - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.- Impurities without a UV chromophore are not detected.- Different impurities can have vastly different response factors.[2]
Experimental Data Insights

The Synergy of Orthogonal Methods

The most robust approach to purity assessment lies not in the exclusive use of a single technique, but in the intelligent application of orthogonal methods.

G cluster_methods Purity Assessment Strategy cluster_result Comprehensive Quality Profile qNMR qNMR (Absolute Purity, Structural Confirmation) Result High-Confidence Purity Value & Complete Impurity Profile qNMR->Result Orthogonal Confirmation HPLC HPLC-UV/MS (Impurity Profile, High Sensitivity) HPLC->Result Orthogonal Confirmation GC GC-MS (Volatile Impurities, Residual Solvents) GC->Result Orthogonal Confirmation

Caption: Logical relationship of orthogonal analytical methods.

For this compound, a comprehensive quality control strategy would involve:

  • qNMR to determine the absolute purity of the bulk material and to confirm its identity.

  • HPLC-UV/MS to generate a detailed profile of non-volatile, UV-active impurities. The mass spectrometry data aids in the identification of unknown impurities.

  • GC-MS to specifically look for volatile impurities and residual solvents from the synthesis process.

This multi-faceted approach provides a complete and trustworthy picture of the compound's purity, satisfying the stringent requirements of the pharmaceutical industry.

Conclusion

While HPLC and GC remain invaluable tools for impurity profiling, quantitative NMR has emerged as a powerful, accurate, and direct method for the absolute purity assessment of small molecules like this compound. Its ability to provide structural confirmation and quantify a wide range of impurities without the need for individual reference standards makes it an indispensable technique in the modern analytical laboratory. By understanding the principles behind each method and employing them in a complementary, orthogonal fashion, researchers and drug development professionals can ensure the highest level of confidence in the quality of their materials, thereby safeguarding the integrity of their scientific endeavors.

References

  • SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Amgen. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]

  • ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the robust quantification of chemical entities is paramount. For researchers, scientists, and professionals in drug development, the choice of analytical methodology is a critical decision that influences data integrity and, ultimately, project success. This guide provides an in-depth comparison and cross-validation of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of Dihydro-4,4-dimethyl-2(3H)-furanone.

This compound, a gamma-lactone, serves as a valuable model compound for this comparative study due to its physicochemical properties that allow for analysis by both HPLC and GC-MS. This guide will not only detail the experimental protocols for each technique but also elucidate the rationale behind the methodological choices and present a framework for the cross-validation of the generated data, ensuring a high degree of confidence in the analytical results.

The Analyte: this compound

Before delving into the analytical methodologies, a fundamental understanding of the target analyte is crucial.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSignificance for Analysis
Molecular Formula C₆H₁₀O₂Determines the molecular weight.
Molecular Weight 114.14 g/mol Essential for mass spectrometry.
Boiling Point ~198-200 °CSuggests sufficient volatility for GC analysis.
Solubility Soluble in organic solvents like acetonitrile and methanol.Dictates sample and mobile phase preparation for HPLC.
Chromophore Lactone carbonyl groupAllows for UV detection in HPLC.

The moderate boiling point and thermal stability of this compound make it amenable to GC analysis, while its solubility in common organic solvents and the presence of a UV-active carbonyl group facilitate its separation and detection by reverse-phase HPLC.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a cornerstone of analytical laboratories for its versatility in separating a wide range of compounds. For the non-polar this compound, a reverse-phase method is the logical choice.

Experimental Protocol: HPLC-UV

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detectorStandard configuration for robust and reproducible analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 stationary phase provides excellent retention for non-polar analytes. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidPhosphoric acid improves peak shape by minimizing silanol interactions on the column.[1] Acetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 0-10 min: 40-70% B10-12 min: 70-40% B12-15 min: 40% B (equilibration)A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities, leading to sharper peaks and shorter run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmThe lactone carbonyl group exhibits UV absorbance at lower wavelengths.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (initial conditions).

  • Sample Solution: Prepare the sample by dissolving a known quantity in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Acetonitrile A->B C Serial Dilutions B->C F Inject into HPLC C->F D Prepare Sample E Filter Sample D->E E->F G C18 Column Separation F->G H UV Detection at 210 nm G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The volatility of this compound makes it an ideal candidate for GC-MS analysis.

Experimental Protocol: GC-MS

Objective: To develop and validate a GC-MS method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecificationRationale
GC-MS System Gas chromatograph with a mass selective detectorProvides both chromatographic separation and mass spectral identification.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the analysis of a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas that is standard for GC-MS.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard injection volume for capillary GC.
Oven Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature program designed to provide good separation of the analyte from any potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) and Full ScanFull scan for qualitative analysis and confirmation of identity. SIM for enhanced sensitivity and quantitative analysis.
SIM Ions m/z 114 (M+), 99, 86, 71Characteristic ions from the mass spectrum of this compound.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Solution: Prepare the sample by dissolving a known quantity in dichloromethane to achieve a concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Dichloromethane A->B C Serial Dilutions B->C E Inject into GC C->E D Prepare Sample D->E F DB-5ms Column Separation E->F G Electron Ionization F->G H Mass Detection (SIM/Scan) G->H I Extract Ion Chromatogram H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation: A Pillar of Scientific Integrity

Both the HPLC and GC-MS methods must be validated to ensure they are fit for purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria:

ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity Inject blank, placebo, and spiked samplesInject blank and spiked samplesNo interfering peaks at the retention time of the analyte.
Linearity 5-point calibration curve (1-100 µg/mL)6-point calibration curve (0.1-25 µg/mL)Correlation coefficient (r²) ≥ 0.995
Accuracy 3 concentrations, 3 replicates each (80%, 100%, 120% of target)3 concentrations, 3 replicates each (Low, Mid, High QC)Mean recovery of 98-102%
Precision Repeatability (n=6) and Intermediate Precision (different day/analyst)Repeatability (n=6) and Intermediate Precision (different day/analyst)RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Signal-to-Noise ratio of 10:1To be determined experimentally, with acceptable precision and accuracy.
Robustness Vary flow rate, column temperature, mobile phase compositionVary inlet temperature, oven ramp rate, carrier gas flowNo significant impact on results.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is a critical exercise to ensure that different analytical methods yield comparable results for the same set of samples. This is particularly important when methods are transferred between laboratories or when different techniques are used within the same study.

Cross-Validation Protocol

Objective: To compare the quantitative results obtained from the validated HPLC-UV and GC-MS methods for this compound.

Procedure:

  • Sample Selection: Prepare a minimum of 10 independent samples of this compound with concentrations spanning the analytical range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: For each sample, calculate the mean concentration obtained from each method.

  • Statistical Analysis: Perform a statistical comparison of the two datasets. A paired t-test or a Bland-Altman plot are suitable statistical tools.

Acceptance Criteria: The percentage difference between the mean results of the two methods for each sample should not exceed 15%.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_analysis Sample Analysis cluster_comparison Data Comparison & Evaluation HPLC Validated HPLC-UV Method GCMS Validated GC-MS Method Samples Prepare 10+ Samples Analyze_HPLC Analyze by HPLC (n=3) Samples->Analyze_HPLC Analyze_GCMS Analyze by GC-MS (n=3) Samples->Analyze_GCMS Data_HPLC HPLC Results Analyze_HPLC->Data_HPLC Data_GCMS GC-MS Results Analyze_GCMS->Data_GCMS Compare Statistical Comparison (% Difference, Paired t-test) Data_HPLC->Compare Data_GCMS->Compare Decision Results Comparable? Compare->Decision

Sources

biological efficacy of Dihydro-4,4-dimethyl-2(3H)-furanone compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Efficacy of Dihydro-4,4-dimethyl-2(3H)-furanone and Its Analogs

Introduction: The γ-Butyrolactone Scaffold

This compound belongs to the γ-butyrolactone class of organic compounds, characterized by a five-membered ring containing an ester group.[1] This core structure is a prevalent motif in numerous natural products and serves as a versatile building block in synthetic chemistry.[2][3] While this compound itself is a relatively simple molecule, the furanone scaffold is the foundation for a vast array of derivatives exhibiting a wide spectrum of potent biological activities. These activities range from antimicrobial and anti-inflammatory to quorum sensing inhibition and cytotoxicity, making this class of compounds a significant area of interest for drug discovery and development professionals.[3][4][5]

This guide provides a comparative analysis of the biological efficacy of this compound's structural analogs. We will delve into their antimicrobial, anti-biofilm, and cytotoxic properties, supported by experimental data. Furthermore, we will detail the methodologies for evaluating these activities and explore the underlying mechanisms of action.

Comparative Biological Efficacy: A Data-Driven Analysis

The biological activity of furanone derivatives is highly dependent on the nature and position of substituents on the γ-butyrolactone ring. Modifications can dramatically enhance potency and selectivity. Key areas of biological efficacy include quorum sensing inhibition, direct antimicrobial action, and cytotoxicity against cancer cell lines.

Quorum Sensing (QS) Inhibition and Anti-Biofilm Activity

Many pathogenic bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate virulence and form resilient biofilms.[6][7] Furanone derivatives, particularly halogenated variants, have emerged as potent inhibitors of QS systems. They function as antagonists to the bacterial signaling molecules, N-acyl homoserine lactones (acyl-HSLs), thereby disrupting this communication pathway.[7][8] This interference prevents the expression of virulence factors and inhibits the formation of biofilms, which are notoriously resistant to conventional antibiotics.[7][9]

Studies have shown that synthetic furanone analogs can inhibit QS in P. aeruginosa by 20% to 90%.[6][10] For instance, certain C-5 aromatic substituted furanones have demonstrated remarkable inhibition of biofilm formation and the production of virulence factors.[11] This anti-biofilm capability makes them promising candidates for adjunct therapies to enhance the efficacy of traditional antibiotics.

Antimicrobial Activity

Beyond disrupting bacterial communication, many γ-butyrolactone derivatives exhibit direct antimicrobial properties.[4] The antimicrobial spectrum and potency are heavily influenced by the specific substitutions on the lactone ring.

For example, synthetic α-methylene-γ-butyrolactones bearing aryl moieties at the β- and γ-positions have shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[12] The most effective of these compounds demonstrated Minimum Inhibitory Concentrations (MICs) between 3.0 and 5.2 μM, a potency comparable to last-resort antibiotics like vancomycin.[12] Another study highlighted a γ-butyrolactone derivative (Compound 5) that, at a concentration of 20 mg/mL, showed antimicrobial activity against Staphylococcus epidermidis comparable to streptomycin.[2][13]

Cytotoxicity and Anti-Tumor Potential

The furanone scaffold is also present in compounds with significant cytotoxic activity against various cancer cell lines.[3] Halogenation of the furanone ring, in particular, has been shown to be a viable strategy for enhancing cytotoxic potential. A study on 3,4-dihalogenated 2(5H)-furanones revealed that specific ester, acetate, and carbamate derivatives displayed cytotoxicity in the low micromolar range.[14] Remarkably, epoxide and aziridine derivatives of this class exhibited IC50 (50% inhibitory concentration) values as low as 30 nM and 50 nM, respectively, against murine adenocarcinoma cell lines.[14] Similarly, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a well-known flavor compound, has demonstrated DNA-breaking activity and broad-spectrum antimicrobial effects, arresting the cell cycle in pathogenic fungi like Candida albicans.[15][16]

Summary of Quantitative Data
Compound Class/DerivativeTarget/ActivityEfficacy MetricResultReference
Synthetic Furanone AnalogsP. aeruginosa Quorum Sensing% Inhibition20% - 90%[6][10]
β,γ-Diaryl α-methylene-γ-butyrolactonesMRSA USA300MIC3.0 - 5.2 µM[12]
3,4-dihalogenated 2(5H)-furanone (epoxide)MAC16 Cancer CellsIC5050 nM[14]
3,4-dihalogenated 2(5H)-furanone (aziridine)MAC16 Cancer CellsIC5030 nM[14]
2,5-dimethyl-2,4-dihydroxy-3(2H)-furanoneMCF-7 Cancer CellsIC50150.12 µg/mL[17]
2,5-dimethyl-2,4-dihydroxy-3(2H)-furanoneHepG2 Cancer CellsIC50137.11 µg/mL[17]

Mechanistic Insights & Visualizations

The diverse biological activities of furanone analogs stem from their ability to interact with various cellular targets. As QS inhibitors, they structurally mimic natural signaling molecules and competitively bind to their cognate receptors, such as LasR in P. aeruginosa, without activating the downstream signaling cascade.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell AHL Acyl-HSL Signal LasR_inactive LasR Receptor (Inactive) AHL->LasR_inactive Binds Furanone Furanone Analog LasR_active Active Receptor Complex LasR_inactive->LasR_active Activation Virulence Virulence & Biofilm Genes LasR_active->Virulence Activates Transcription Furanone->LasR_inactive

Caption: Furanone analogs competitively inhibit quorum sensing by blocking signal binding.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological efficacy of furanone derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

1. Preparation: a. Prepare a stock solution of the test furanone analog in a suitable solvent (e.g., DMSO). b. Culture the target bacterium (e.g., S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. c. Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Assay Setup (96-well plate): a. Add 100 µL of broth to each well. b. In the first column, add 100 µL of the stock solution and perform a two-fold serial dilution across the plate. c. Inoculate each well (except for a sterility control) with 5 µL of the standardized bacterial suspension. d. Include a positive control (bacteria with no compound) and a negative control (broth only).

3. Incubation & Analysis: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol 2: Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.

1. Cell Seeding: a. Culture a mammalian cancer cell line (e.g., MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS). b. Seed the cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test furanone analog in the cell culture medium. b. Replace the old medium in the wells with the medium containing the various concentrations of the compound. c. Include a vehicle control (cells treated with solvent only). d. Incubate the plate for a specified duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of ~570 nm using a microplate reader. c. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synth Synthesis & Purification of Analogs Char Structural Characterization (NMR, MS) Synth->Char MIC Antimicrobial Assay (MIC) Char->MIC QS Quorum Sensing Inhibition Assay Char->QS MTT Cytotoxicity Assay (MTT) Char->MTT Data Calculate MIC, % Inhibition, IC50 MIC->Data QS->Data MTT->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Conclusion SAR->Conclusion Identify Lead Compounds

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Analysis of Dihydro-4,4-dimethyl-2(3H)-furanone and a Comparison with Related Lactones

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and guiding further innovation. This guide provides an in-depth structural analysis of this compound, a notable gamma-lactone.[1][2] We will explore its key structural features through a comparative lens, juxtaposing its spectroscopic data with that of two closely related and foundational lactones: the parent γ-butyrolactone and the substituted analog, (R)-pantolactone. This comparative approach is designed to illuminate the influence of substitution on the physicochemical properties of the γ-lactone ring system.

Introduction to the Analytes

The compounds under investigation share the core γ-butyrolactone scaffold, a five-membered ring containing an ester group. This motif is prevalent in a variety of natural products and pharmacologically active molecules. The seemingly subtle variations in their chemical structures—the addition of gem-dimethyl groups or a hydroxyl moiety—give rise to distinct spectroscopic signatures and potential biological activities.

  • This compound (1): The primary subject of this guide, characterized by the presence of a gem-dimethyl group at the C4 position of the furanone ring.[1][3]

  • γ-Butyrolactone (2): The unsubstituted parent compound of the series, providing a baseline for spectroscopic comparison.[4][5]

  • (R)-Pantolactone (3): A derivative featuring both a gem-dimethyl group at C4 and a hydroxyl group at the C3 position.[6][7] This compound is a key intermediate in the synthesis of pantothenic acid (Vitamin B5).

Experimental & Computational Methodologies

A multi-technique approach is essential for a thorough structural elucidation. The data presented in this guide is derived from standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Generalized Protocol for NMR Data Acquisition:

  • Sample Preparation: Approximately 5-10 mg of the purified lactone is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer (typically 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Generalized Protocol for IR Data Acquisition:

  • Sample Preparation: For liquid samples, a thin film is created between two KBr or NaCl plates. Solid samples are typically analyzed as a KBr pellet or as a solution in a suitable solvent.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the 4000-400 cm⁻¹ range. A background spectrum is recorded and subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Generalized Protocol for GC-MS Data Acquisition:

  • Sample Introduction: The sample is introduced into a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The separated molecules are then introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) at 70 eV.[8][9]

  • Detection: The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.

Comparative Structural Analysis

The following sections present a detailed comparison of the structural and spectroscopic data for this compound and the selected related compounds.

Molecular Structures and Properties
Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound (1)C₆H₁₀O₂114.1413861-97-7[1][3]
γ-Butyrolactone (2)C₄H₆O₂86.0996-48-0[4]
(R)-Pantolactone (3)C₆H₁₀O₃130.14599-04-2[6][10]

Diagram of Comparative Structures

G Cpd1 This compound (1) Cpd2 γ-Butyrolactone (2) Cpd1->Cpd2 Removal of gem-dimethyl Cpd3 (R)-Pantolactone (3) Cpd1->Cpd3 Addition of 3-OH

Caption: Relationship between the analyzed lactones.

Nuclear Magnetic Resonance (NMR) Data Comparison
Carbon Atom This compound (1) γ-Butyrolactone (2) (R)-Pantolactone (3)
C=O (C2) ~177 ppm~177 ppm~179 ppm
CH₂/CH-OH (C3) ~45 ppm~29 ppm~77 ppm
C(CH₃)₂/CH₂ (C4) ~37 ppm~28 ppm~41 ppm
CH₂-O/C-O (C5) ~77 ppm~69 ppm~77 ppm
C(CH₃)₂ ~25 ppm (each)-~23 ppm, ~20 ppm

Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.

The chemical shift of the carbonyl carbon (C2) is relatively consistent across the three compounds. The most significant differences are observed at the C3 and C4 positions, directly reflecting the substitution patterns. In compound 1 , the C4 carbon is quaternary due to the gem-dimethyl groups, and its chemical shift is significantly different from the methylene carbon in 2 . In compound 3 , the presence of the electron-withdrawing hydroxyl group at C3 dramatically shifts its resonance downfield.

Infrared (IR) Spectroscopy Data Comparison

The IR spectra of these lactones are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

Functional Group This compound (1) γ-Butyrolactone (2) (R)-Pantolactone (3)
C=O (Lactone) ~1770 cm⁻¹ (Strong)~1770 cm⁻¹ (Strong)[11]~1760 cm⁻¹ (Strong)
O-H (Alcohol) --~3400 cm⁻¹ (Broad)
C-O (Ester) ~1170 cm⁻¹~1170 cm⁻¹~1130 cm⁻¹

The position of the carbonyl absorption is characteristic of a five-membered lactone ring. The presence of the hydroxyl group in (R)-Pantolactone (3) is clearly indicated by the broad O-H stretching band around 3400 cm⁻¹.

Mass Spectrometry (MS) Data Comparison

The mass spectra provide information about the molecular weight and fragmentation patterns, which can be used to confirm the structure.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound (1)11499, 71, 56, 43, 41
γ-Butyrolactone (2)86[5]56, 42, 28
(R)-Pantolactone (3)130[10][12]113, 102, 85, 71, 57, 43

The fragmentation patterns are consistent with the known structures. For example, the loss of a methyl group from the molecular ion of this compound would lead to a fragment at m/z 99.

Experimental Workflow for Structural Characterization

The logical flow for the structural elucidation of a novel lactone is depicted below.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Structure MS Mass Spectrometry (Molecular Weight & Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Carbon-Proton Framework) MS->1D_NMR IR Infrared Spectroscopy (Functional Groups) IR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Spatial Relationships) 1D_NMR->2D_NMR X-ray X-ray Crystallography (Absolute Stereochemistry & Conformation) 2D_NMR->X-ray

Caption: A typical workflow for structural analysis.

Discussion and Conclusion

The comparative analysis of this compound with γ-butyrolactone and (R)-pantolactone effectively demonstrates how subtle changes in molecular structure lead to predictable and interpretable differences in spectroscopic data. The gem-dimethyl group in this compound significantly alters the chemical environment of the C4 position, as evidenced by ¹³C NMR, and introduces characteristic fragmentation patterns in its mass spectrum. The addition of a hydroxyl group in (R)-pantolactone introduces a new set of spectroscopic features, including a broad O-H stretch in the IR spectrum and a significant downfield shift of the C3 carbon in the ¹³C NMR spectrum.

This guide underscores the power of a multi-technique approach to structural analysis. While a complete structural elucidation often culminates in X-ray crystallography for unambiguous determination of stereochemistry and conformation, a great deal can be inferred from the careful application and interpretation of spectroscopic methods. For researchers working with furanone derivatives, the data presented herein serves as a valuable reference for the identification and characterization of these important molecules.

References

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  • NIST. (n.d.). Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pantolactone. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). gamma-butyrolactone 4-hydroxybutyric acid lactone. Retrieved from [Link]

  • Sonstrom, R. E., et al. (2021). Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. arXiv preprint arXiv:2111.15016.
  • Cheméo. (n.d.). Chemical Properties of Pantolactone (CAS 599-04-2). Retrieved from [Link]

  • NIST. (n.d.). Pantolactone. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)
  • ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroxy-2(3h)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

Dihydro-4,4-dimethyl-2(3H)-furanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Dihydro-4,4-dimethyl-2(3H)-furanone

Core Principles: Hazard Profile and Regulatory Context

Understanding the inherent risks and regulatory landscape of a chemical is the foundation of its safe disposal. This compound, while not having fully investigated toxicological properties, requires cautious handling based on its known characteristics and its classification as a structural analogue of Gamma-Butyrolactone (GBL).[1][2]

1.1. Health and Physical Hazards

The primary hazards identified from Safety Data Sheets (SDS) include:

  • Serious Eye Irritation: The compound is known to cause serious irritation upon contact with the eyes.[1]

  • Respiratory System Irritation: It is classified as a Category 3 for Specific Target Organ Toxicity (STOT) for single exposure, potentially causing respiratory irritation.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, which must be considered during waste segregation.[1][3]

1.2. Regulatory Considerations: A GBL Analogue

This compound is a GBL analogue.[2][4] GBL itself is a List I controlled chemical in the United States.[5][6] Under federal law, GBL analogues intended for human consumption can be treated as Schedule I controlled substances.[2][6] While laboratory use for research is legitimate, this regulatory status underscores the importance of stringent tracking, security, and disposal to prevent any potential diversion. All waste must be managed through official, documented channels.

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The causality is simple: creating a physical barrier between the researcher and the chemical is the most direct way to prevent exposure.

PPE CategorySpecificationRationale & Citation
Eye/Face Protection Chemical safety goggles or a full-face shield.Essential to prevent serious eye irritation from splashes or solid particulates. Mandated by OSHA regulations (29 CFR 1910.133).[1][3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).Protects against potential skin irritation. Gloves should be inspected for tears or holes before each use.[1]
Skin & Body Protection Laboratory coat and appropriate protective clothing.Prevents incidental contact with skin and contamination of personal clothing.[1]
Ventilation Handle in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which could cause respiratory irritation.[1]

Step-by-Step Waste Disposal Procedure

The disposal of this compound must be treated as a formal hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[7][8] This can lead to environmental contamination and unforeseen reactions in the sewer system.

Step 1: Waste Characterization

  • As the generator, you are responsible for determining that the waste is hazardous.[1] Given its irritant properties and regulatory context, this compound waste must be managed as hazardous.

Step 2: Segregation and Collection

  • Collect waste in a dedicated, compatible container.[9] Polyethylene or polypropylene containers are recommended.[10] Do not mix this waste with other streams, especially strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

Step 3: Container Labeling

  • The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[9] The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "this compound" .[9]

    • An accurate list of all constituents by percentage if it is a mixture.[11]

    • The specific hazard characteristics (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA.[8][11] This area must be under the control of the generator, away from general traffic, and ideally in a secondary containment tray to manage potential leaks.

  • The container must be kept tightly closed at all times except when actively adding waste.[9] This prevents the release of vapors and protects the container's contents.

Step 5: Arranging for Professional Disposal

  • When the container is full, or before it has been in the SAA for one year (for partially filled containers), arrange for pickup.[11]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule the removal.[8][12] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Emergency Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory. Remove all sources of ignition.[12]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain & Absorb: For small spills, cover the material with an inert, dry absorbent material such as sand, earth, or vermiculite.[7][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with water and a suitable detergent, collecting the cleaning materials as hazardous waste.[7]

  • Ventilate: Allow the area to ventilate completely before resuming normal operations.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation & Collection cluster_accumulation Storage cluster_disposal Final Disposition cluster_spill Emergency Spill A Waste Generated (Pure or Contaminated) B Select Compatible Hazardous Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name B->C D Store Sealed Container in Designated SAA C->D E Segregate from Incompatible Materials (e.g., Oxidizers) D->E F Container Full or Max Storage Time Reached? E->F F->D No G Contact EHS for Waste Pickup F->G Yes H Waste Transferred to Licensed Disposal Contractor G->H I Compliant Final Disposal (e.g., Incineration) H->I S1 Spill Occurs S2 Contain & Absorb with Inert Material S1->S2 S3 Collect as Hazardous Waste S2->S3 S3->C

Caption: Disposal workflow for this compound.

Summary of Key Chemical Properties

This data is essential for assessing risk and planning for safe handling and emergency response.

PropertyValueReference
Physical State Solid[3]
Color White[3]
Melting Point 88 - 92 °C / 190.4 - 197.6 °F[3]
Boiling Point 120 - 122 °C / 248 - 251.6 °F[3]
Water Solubility Soluble[1]
Incompatibilities Strong oxidizing agents[1][3]

References

  • Synerzine. (2019). Safety Data Sheet: 3(2H)-Furanone, dihydro-2-methyl- (Natural). [Link]

  • Synerzine. (2018). Safety Data Sheet: 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. [Link]

  • DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone (GBL). [Link]

  • Department of Justice. (n.d.). Information Bulletin: GHB Analogs; GBL, BD, GHV, and GVL. [Link]

  • Anderson, I. B., & Kim, S. Y. (2009). Gamma-butyrolactone and 1,4-butanediol: abused analogues of gamma-hydroxybutyrate. Journal of Toxicology: Clinical Toxicology.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. [Link]

  • EWG Skin Deep. (n.d.). What is DIMETHYLHYDROXY FURANONE. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Dihydro-4,4-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Dihydro-4,4-dimethyl-2(3H)-furanone (CAS No. 13861-97-7). The following protocols are synthesized from best practices in laboratory safety and data from structurally similar compounds, establishing a robust framework for risk mitigation.

Disclaimer: Specific safety data for this compound is limited. The guidance provided is based on the safety profiles of closely related analogs, such as its hydroxylated forms (e.g., CAS No. 79-50-5, CAS No. 599-04-2). A thorough, site-specific risk assessment should always be conducted before handling this compound.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. While this compound is not extensively characterized, related structures are known to cause skin and eye irritation.[1] It is prudent to treat it as a hazardous substance.

Key Potential Hazards:

  • Eye Contact: May cause serious irritation.[1][2]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Hazard CategoryPotential EffectPrimary Prevention
Eye Contact Serious IrritationChemical Safety Goggles, Face Shield
Skin Contact IrritationChemical-Resistant Gloves, Lab Coat
Inhalation Respiratory IrritationFume Hood / Ventilated Enclosure
Ingestion HarmfulProhibit eating/drinking in lab areas

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality is simple: creating effective barriers between you and the chemical agent prevents exposure and subsequent harm.

Protection TypeRecommended PPERationale and Best Practices
Eye & Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant risk of splashing.[3]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids contaminating your skin and dispose of them immediately after handling.
Body Laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination. A lab coat should be fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is recommended.[4]
Respiratory NIOSH-approved respirator (e.g., N95).Recommended when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[5] Ensure proper fit-testing and training.
Foot Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. This protocol is designed as a self-validating system, with checks and balances at each stage.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood & Safety Shower/Eyewash Functionality prep_1->prep_2 prep_3 Don Required PPE prep_2->prep_3 handle_1 Weigh Solid in Ventilated Enclosure or Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Transfer Compound Carefully handle_1->handle_2 handle_3 Prepare Solution (Add solid to solvent) handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Experiment Complete clean_2 Segregate & Label Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

A. Preparation and Engineering Controls

  • Work Area Designation: Conduct all work with this compound in a well-ventilated chemical fume hood.[4]

  • Safety Equipment Verification: Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[1]

  • Pre-Donning Check: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) before you begin work to minimize movement and the potential for spills.

B. Weighing and Aliquoting

  • Containment: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to control dust.[5]

  • Handling: Use appropriate tools, such as spatulas and anti-static weigh paper, to handle the powder. Avoid creating dust clouds.

  • Container Management: Keep the primary container tightly sealed when not in use.

C. Post-Handling Decontamination and PPE Doffing

  • Surface Cleaning: After handling is complete, wipe down the work area, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. The generally accepted sequence is:

    • Gloves

    • Face shield/Goggles

    • Lab coat

    • Respirator (if used)

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency and Disposal Plans

Preparedness is paramount. Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First-Aid Measures
Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]
Skin Contact Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][6] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7]
Spill and Disposal Management

A. Spill Cleanup

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the material into a labeled waste container. Avoid generating dust.

    • Decontaminate the area with a suitable solvent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the area.

B. Waste Disposal

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. Do not dispose of it down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in a sealed, labeled bag and disposed of as hazardous waste.[9]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

References

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • MSDS of Dihydro-4-hydroxy-2(3h)-furanone. Capot Chemical. [Link]

  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Synerzine. [Link]

  • Safety Data Sheet for natural 4,5-dimethyl-3-hydroxy 2(5h) furanone. Axxence Aromatic GmbH. [Link]

  • SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural). Synerzine. [Link]

  • 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST WebBook. [Link]

  • Furaneol | C6H8O3 | CID 19309. PubChem - NIH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.